Echothiophate
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
Echothiophate Iodide is a long-acting cholinesterase inhibitor for topical use which enhances the effect of endogenously liberated acetylcholine in iris, ciliary muscle, and other parasympathetically innervated structures of the eye. Echothiophate iodide binds irreversibly to cholinesterase, and is long acting due to the slow rate of hydrolysis by cholinesterase. It causes miosis, increase in facility of outflow of aqueous humor, fall in intraocular pressure, and potentiation of accommodation. |
|---|---|
CAS No. |
6736-03-4 |
Molecular Formula |
C9H23NO3PS+ |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H23NO3PS/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5/h6-9H2,1-5H3/q+1 |
InChI Key |
BJOLKYGKSZKIGU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCC[N+](C)(C)C |
Canonical SMILES |
CCOP(=O)(OCC)SCC[N+](C)(C)C |
melting_point |
124-124.5 138 °C |
Other CAS No. |
6736-03-4 |
physical_description |
Solid |
solubility |
Soluble 2.97e-01 g/L |
Synonyms |
2-((Diethoxyphosphinyl)thio)-N,N,N,-trimethylethanaminium iodide Echothiophate Iodide Ecothiopate Iodide Ecothiophate Iodide Iodide, Echothiophate Iodide, Ecothiopate Iodide, Ecothiophate Iodide, Phospholine Phospholine Iodide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Irreversible Inhibition of Acetylcholinesterase by Echothiophate Iodide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Echothiophate iodide is a potent organophosphate compound and a long-acting, irreversible inhibitor of acetylcholinesterase (AChE).[1][2] Its mechanism of action involves the formation of a stable, covalent bond with the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine in cholinergic synapses.[1][3] This guide provides a detailed examination of the molecular mechanisms underlying this irreversible inhibition, including the kinetics of the interaction, the process of "aging," and the experimental methodologies used to study these phenomena.
The Cholinergic Synapse and the Role of Acetylcholinesterase
Normal cholinergic neurotransmission relies on the precise regulation of acetylcholine (ACh) concentrations within the synaptic cleft. Upon neuronal stimulation, ACh is released and binds to postsynaptic receptors, propagating the nerve impulse. The rapid hydrolysis of ACh into choline and acetate by acetylcholinesterase (AChE) terminates the signal, preventing receptor overstimulation.[3]
Acetylcholinesterase Active Site
The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of two main sites:
-
The Catalytic Site: This site contains the catalytic triad of amino acids, which in humans are Serine 203, Histidine 447, and Glutamate 334. This triad is responsible for the hydrolysis of acetylcholine.
-
The Peripheral Anionic Site (PAS): Located at the entrance of the gorge, the PAS is involved in the initial binding and guidance of the substrate towards the catalytic site.
Mechanism of Irreversible Inhibition by this compound Iodide
This compound iodide, as an organophosphate, acts as a "suicide substrate" for AChE. The inhibition process can be described in two main steps: phosphorylation and aging.
Phosphorylation of the AChE Active Site
The primary mechanism of inhibition is the phosphorylation of the serine residue within the catalytic triad of AChE. The phosphate group of this compound iodide covalently binds to the hydroxyl group of the active site serine.[2] This forms a highly stable and long-lasting phosphorylated enzyme complex that is resistant to hydrolysis, rendering the enzyme inactive.[1][3] The prolonged inactivation of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced parasympathetic responses.[3]
The "Aging" Phenomenon
Quantitative Data
The following table summarizes the available quantitative data related to the interaction of this compound with cholinesterases. It is important to note the distinction between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Parameter | Value | Enzyme | Species | Reference |
| Inhibition Constant (Ki) | Not Reported in a Searchable Format | AChE | - | - |
| Phosphorylation Rate (k_inact) | Not Reported in a Searchable Format | AChE | - | - |
| Aging Half-life | 7.2 ± 0.7 hours | BChE | Human | [6] |
| Aging Half-life | Not Reported in a Searchable Format | AChE | - | - |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity and the inhibitory potential of compounds.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
Materials:
-
Acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
This compound iodide
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of this compound iodide in a suitable solvent (e.g., buffer or DMSO).
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a fresh solution of ATCI in deionized water immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, AChE solution, and varying concentrations of this compound iodide to the appropriate wells. Include control wells with no inhibitor.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of this compound iodide.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mass Spectrometry for the Analysis of Inhibited Acetylcholinesterase
Mass spectrometry is a powerful tool for characterizing the covalent modification of AChE by this compound and for studying the aging process.
Principle: By analyzing the mass of the intact protein or its peptide fragments, it is possible to identify the exact site of phosphorylation and to observe the mass shift associated with the loss of an alkyl group during aging.
General Workflow:
-
Inhibition and Aging:
-
Incubate purified AChE with this compound iodide for a sufficient time to achieve inhibition.
-
To study aging, the inhibited enzyme is incubated for various time points.
-
-
Proteolytic Digestion:
-
The inhibited and aged AChE samples are denatured, reduced, and alkylated.
-
The protein is then digested into smaller peptides using a protease such as trypsin.
-
-
Mass Spectrometric Analysis:
-
The resulting peptide mixture is analyzed by a mass spectrometer (e.g., MALDI-TOF or LC-MS/MS).
-
-
Data Analysis:
-
The mass spectra are analyzed to identify the peptide containing the active site serine.
-
A mass increase corresponding to the addition of the diethyl phosphate group from this compound confirms phosphorylation.
-
A subsequent mass decrease corresponding to the loss of an ethyl group from the phosphorylated peptide indicates aging.
-
Mandatory Visualizations
Caption: Cholinergic signaling pathway at the synapse.
Caption: Mechanism of AChE inhibition by this compound.
Caption: Experimental workflow for AChE inhibition assay.
References
- 1. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Iodide? [synapse.patsnap.com]
- 4. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How long is the window before ageing of acetylcholinesterase after organophosphate poisoning? – PharmaNUS [blog.nus.edu.sg]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Echothiophate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiophate, a potent organophosphate-based irreversible acetylcholinesterase inhibitor, has long been a subject of significant interest in pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, with a particular focus on its iodide salt, which is the pharmaceutically utilized form. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its key physicochemical properties. Furthermore, this document elucidates the mechanism of action of this compound through a detailed signaling pathway diagram, offering valuable insights for researchers and professionals engaged in drug development and neuroscience.
Introduction
This compound is a parasympathomimetic agent that functions as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By inhibiting AChE, this compound leads to an accumulation of acetylcholine at cholinergic synapses, thereby potentiating its effects.[3] This mechanism of action has rendered this compound, particularly as its iodide salt, a valuable therapeutic agent in the management of glaucoma and certain types of strabismus.[2][4] Its long duration of action, a consequence of the slow hydrolysis of the enzyme-inhibitor complex, distinguishes it from many other miotic agents.[3]
This guide aims to provide a detailed technical resource for scientists and researchers, covering the synthetic route to this compound Iodide, its fundamental chemical and physical properties, and a molecular-level understanding of its interaction with its biological target.
Synthesis of this compound Iodide
The synthesis of this compound Iodide is a two-step process that involves the formation of a key intermediate, S-(2-(dimethylamino)ethyl) O,O-diethyl phosphorothioate, followed by its quaternization with methyl iodide.
Synthesis Workflow
Caption: Synthesis workflow for this compound Iodide.
Experimental Protocols
Step 1: Synthesis of S-(2-(dimethylamino)ethyl) O,O-diethyl phosphorothioate
This step involves the coupling of O,O-diethyl phosphorochloridothioate with 2-(dimethylamino)ethanethiol.
-
Materials:
-
O,O-diethyl phosphorochloridothioate
-
2-(dimethylamino)ethanethiol
-
Anhydrous toluene
-
Base (e.g., an alkali metal alkoxide)
-
Inert gas (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(dimethylamino)ethanethiol and a suitable base in anhydrous toluene.
-
Cool the reaction mixture in an ice bath.
-
Slowly add O,O-diethyl phosphorochloridothioate dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is typically washed with water to remove any inorganic salts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude S-(2-(dimethylamino)ethyl) O,O-diethyl phosphorothioate.
-
Step 2: Synthesis of this compound Iodide
This final step involves the quaternization of the amine group of the intermediate with methyl iodide.
-
Materials:
-
S-(2-(dimethylamino)ethyl) O,O-diethyl phosphorothioate (from Step 1)
-
Methyl Iodide
-
Acetonitrile
-
-
Procedure:
-
Dissolve the crude S-(2-(dimethylamino)ethyl) O,O-diethyl phosphorothioate in acetonitrile in a clean, dry reaction flask.
-
Cool the solution to between 0-10°C.
-
Add methyl iodide dropwise to the solution, ensuring the temperature remains below 10°C.[5]
-
After the addition, allow the mixture to slowly warm to room temperature and continue stirring for approximately 14 hours.[5]
-
The product, this compound Iodide, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold acetonitrile.[5]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of a C1-C3 alcohol and an ester solvent.[5]
-
Chemical and Physical Properties
The chemical and physical properties of this compound and its iodide salt are summarized in the table below.
| Property | This compound (Cation)[2] | This compound Iodide[3] |
| Molecular Formula | C9H23NO3PS+ | C9H23INO3PS |
| Molecular Weight | 256.33 g/mol | 383.23 g/mol |
| Appearance | - | White, crystalline, hygroscopic solid with a slight mercaptan-like odor.[4] |
| Melting Point | - | 106-114 °C (capillary method)[6] |
| Solubility | - | Water-soluble.[4] Slightly soluble in DMSO and Methanol. |
| Topological Polar Surface Area | 60.8 Ų | 60.8 Ų |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE).[2][3]
Signaling Pathway
References
- 1. This compound Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Phosphorothioic acid, S-(2-(dimethylamino)ethyl) O,O-diethyl ester, ethanedioate (1:1) | C10H22NO7PS | CID 68052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US9708352B2 - this compound iodide process - Google Patents [patents.google.com]
Echothiophate as a Probe for Cholinergic Neurotransmission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate is a long-acting, irreversible acetylcholinesterase (AChE) inhibitor belonging to the organophosphate class of compounds.[1][2] By covalently binding to the serine residue in the active site of AChE, this compound leads to the accumulation of acetylcholine (ACh) in the synaptic cleft, thereby potentiating cholinergic neurotransmission.[1][3] This potent and prolonged action makes this compound a valuable tool for researchers studying the cholinergic system.[2]
This technical guide provides an in-depth overview of this compound's use as a research probe. It covers its mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for scientists and researchers in the fields of neuroscience, pharmacology, and drug development who are interested in utilizing this compound to investigate cholinergic neurotransmission.
Mechanism of Action
This compound is a parasympathomimetic agent that functions by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[1][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process that terminates cholinergic signaling at the synapse.[3]
The mechanism of inhibition involves the covalent phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme.[1] This forms a stable, phosphorylated enzyme that is functionally inactive. The regeneration of the active enzyme is extremely slow, leading to a prolonged duration of action that can last for a week or more.[1] This irreversible inhibition results in an accumulation of acetylcholine at cholinergic synapses, leading to enhanced stimulation of both muscarinic and nicotinic receptors.[3]
Beyond its primary action on AChE, research suggests that this compound may also have direct effects on certain subtypes of muscarinic receptors, further modulating cholinergic signaling.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(Diethoxyphosphorylsulfanyl)ethyl-N,N,N-trimethylazanium iodide | [1] |
| Molecular Formula | C9H23INO3PS | [1] |
| Molar Mass | 383.23 g·mol−1 | [1] |
| CAS Number | 513-10-0 | [5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in water | [6] |
| LogP | -2.25 | [6] |
Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Value | Species | Reference |
| Onset of Miosis | 10-30 minutes | Humans | [7] |
| Peak IOP Reduction | 24 hours | Humans | [8] |
| Duration of Miosis | 1-4 weeks | Humans | [7] |
| Duration of IOP Reduction | Days to weeks | Humans | [8] |
Inhibitory Potency
| Enzyme | IC50/Ki | Species | Reference |
| Acetylcholinesterase (AChE) | Data not consistently available in public literature | Multiple | [4] |
| Butyrylcholinesterase (BChE) | Potent inhibitor | Human | [9] |
Note: While this compound is widely recognized as a potent irreversible inhibitor of both AChE and BChE, specific IC50 or Ki values are not consistently reported across publicly available literature. Its potency is often described in terms of the duration of its effect.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a method to determine the inhibitory potential of this compound on AChE activity using the colorimetric Ellman's assay.
Materials:
-
This compound iodide
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI)
-
0.1 M Sodium phosphate buffer, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.
-
Prepare a fresh stock solution of ATCI (e.g., 14 mM) in deionized water.
-
Prepare a stock solution of AChE in phosphate buffer. The optimal concentration should be determined empirically.
-
Prepare a series of dilutions of this compound iodide in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of the this compound solution at various concentrations (or buffer for control).
-
10 µL of AChE solution.
-
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[8]
-
Reaction Initiation:
-
Add 10 µL of 10 mM DTNB solution to each well.
-
Start the enzymatic reaction by adding 10 µL of 14 mM ATCI solution to each well.
-
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.[8]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Microdialysis for Acetylcholine Measurement
This protocol provides a general framework for measuring extracellular acetylcholine levels in the brain of a freely moving rat following the administration of this compound.
Materials:
-
This compound iodide
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannula
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump and fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole at the coordinates for the brain region of interest (e.g., hippocampus or striatum).
-
Implant the guide cannula and secure it with dental cement. Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours.
-
Collect baseline dialysate samples every 20-30 minutes for at least one hour.
-
-
This compound Administration:
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally via reverse dialysis by including it in the aCSF perfusion solution.
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the dialysate samples for acetylcholine concentration using an HPLC-ECD system.
-
-
Histological Verification: At the end of the experiment, perfuse the animal and verify the correct placement of the microdialysis probe.
Electrophysiological Recording of Cholinergic Synaptic Transmission
This protocol outlines a general approach for studying the effects of this compound on cholinergic synaptic transmission using whole-cell patch-clamp recordings in brain slices.
Materials:
-
This compound iodide
-
Brain slice preparation equipment (vibratome, microscope)
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal solution for patch pipettes
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.
-
Visualize neurons using a microscope with DIC optics.
-
Obtain whole-cell patch-clamp recordings from neurons in the region of interest.
-
-
This compound Application:
-
After establishing a stable baseline recording of synaptic activity (e.g., spontaneous or evoked postsynaptic currents), bath-apply this compound at a known concentration.
-
-
Data Acquisition and Analysis:
-
Record changes in synaptic transmission parameters such as the frequency and amplitude of spontaneous postsynaptic currents, or the amplitude and kinetics of evoked postsynaptic currents.
-
Analyze the data to determine the effect of this compound on cholinergic neurotransmission.
-
Visualizations
Caption: Mechanism of this compound at the Cholinergic Synapse.
Caption: Cholinergic Signaling Pathway Modulation by this compound.
Caption: General Experimental Workflow Using this compound.
Applications in Research
Elucidating Cholinergic Synaptic Plasticity
By inducing a state of heightened and prolonged cholinergic tone, this compound can be used to study the mechanisms of cholinergic-dependent synaptic plasticity. Researchers can investigate changes in long-term potentiation (LTP) and long-term depression (LTD) in brain regions rich in cholinergic innervation, such as the hippocampus and cortex, following this compound administration.
Animal Models of Cholinergic Hyperfunction and Dysfunction
Systemic or localized administration of this compound can be used to create animal models of cholinergic hyperfunction, which can be valuable for studying the physiological and behavioral consequences of excessive cholinergic signaling. Conversely, the chronic application of this compound can lead to receptor desensitization and downregulation, providing a model for studying cholinergic subsensitivity.[10]
Investigating Learning and Memory
Given the well-established role of the cholinergic system in cognitive processes, this compound can be employed as a pharmacological tool to probe the involvement of acetylcholine in learning and memory. While direct studies are limited, researchers can use this compound to potentiate cholinergic signaling and observe its effects on performance in various behavioral tasks, such as the Morris water maze, passive avoidance, or novel object recognition.
Research in Neurodegenerative Diseases
The cholinergic system is significantly impacted in neurodegenerative disorders such as Alzheimer's disease.[2] this compound can be used in animal models of these diseases to explore the consequences of augmenting cholinergic signaling on disease pathology and cognitive deficits.
Surrogate for Nerve Agent Exposure
As an organophosphate, this compound shares a similar mechanism of action with chemical nerve agents.[11] Consequently, it can be used as a research surrogate to study the pathophysiology of nerve agent exposure and to test the efficacy of potential antidotes and therapeutic interventions in a controlled laboratory setting.
Conclusion
This compound's potent and irreversible inhibition of acetylcholinesterase makes it a powerful and versatile probe for investigating the multifaceted roles of the cholinergic system in health and disease. Its ability to induce a sustained increase in synaptic acetylcholine levels allows researchers to explore the downstream consequences on synaptic plasticity, behavior, and neuropathology. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound as a tool for advancing our understanding of cholinergic neurotransmission. As with any potent pharmacological agent, careful consideration of dosage, administration route, and potential off-target effects is crucial for obtaining robust and interpretable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the mechanism of this compound Iodide? [synapse.patsnap.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Iodide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. drugs.com [drugs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anticholinesterase-induced cholinergic subsensitivity in primate accommodative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Beyond Acetylcholinesterase: An In-depth Technical Guide to the Off-Target Interactions of Echothiophate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate, an organophosphate cholinesterase inhibitor, has long been utilized for its potent reduction of intraocular pressure in the treatment of glaucoma. Its mechanism of action is primarily attributed to the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent physiological effects. However, the reactivity of organophosphates extends beyond their primary target. This technical guide provides a comprehensive overview of the known biological targets of this compound beyond acetylcholinesterase, offering insights into its broader pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the off-target interactions of this compound.
Core Biological Targets Beyond Acetylcholinesterase
The chemical reactivity of this compound's phosphate group makes it susceptible to nucleophilic attack by the serine residues present in the active sites of a broad class of enzymes known as serine hydrolases. While its affinity for acetylcholinesterase is high, this compound has been shown to interact with other critical serine hydrolases, leading to potential off-target effects and drug interactions. The most well-documented of these non-canonical targets are Butyrylcholinesterase (BChE) and Neuropathy Target Esterase (NTE).
Butyrylcholinesterase (BChE)
Butyrylcholinesterase, also known as plasma cholinesterase, is a serine hydrolase found in plasma, liver, and other tissues. Although its physiological role is not fully elucidated, it is known to hydrolyze a variety of choline esters and can play a role in drug metabolism. This compound is a potent inhibitor of human BChE[1]. The inhibition of BChE by this compound is an irreversible process, similar to its action on AChE, involving the formation of a stable covalent bond with the active site serine.
| Target Enzyme | Parameter | Value | Reference |
| G117H mutant human BChE | Km | 0.20 ± 0.03 mM | [2] |
| G117H mutant human BChE | kcat | 5.4 ± 1.6 min-1 | [2] |
It is important to note that these values reflect the enzyme's ability to break down this compound, a characteristic of this specific mutant, rather than the inhibitory potency on the wild-type enzyme. However, another study qualitatively described the time-dependent irreversible inhibition of BChE by 5 x 10-8 M this compound, indicating a rapid inhibition process that resulted in a 50% loss of enzyme activity in under 10 minutes[3].
The most common method for measuring cholinesterase activity and its inhibition is the Ellman's assay. This colorimetric method is based on the hydrolysis of a thiocholine ester substrate by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 7.4)
-
Butyrylthiocholine iodide (BTCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Purified human Butyrylcholinesterase (BChE)
-
This compound iodide solutions of varying concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of BTCI and DTNB in the phosphate buffer.
-
Enzyme and Inhibitor Incubation: In the wells of a microplate, add the phosphate buffer, DTNB solution, and the BChE enzyme solution. To the test wells, add the desired concentrations of this compound. For control wells (100% activity), add the solvent used for this compound.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the BTCI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the BChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. For irreversible inhibitors, the bimolecular rate constant (ki) can be determined by plotting the pseudo-first-order rate constant (kobs) against the inhibitor concentration.
Experimental Workflow for BChE Inhibition Assay
Caption: Workflow for determining BChE inhibition by this compound.
Neuropathy Target Esterase (NTE)
Neuropathy Target Esterase is a serine hydrolase located in the endoplasmic reticulum of neurons and other cells. Inhibition of NTE by certain organophosphates, followed by an "aging" process of the inhibited enzyme, is associated with organophosphate-induced delayed neuropathy (OPIDN). Given that this compound is an organophosphate, NTE is a potential off-target of significant toxicological interest.
The standard assay for NTE activity measures the hydrolysis of phenyl valerate (PV) in a preparation that has been treated with a non-neuropathic organophosphate (like paraoxon) to inhibit other esterases, and the remaining activity is then assessed for its sensitivity to a known neuropathic organophosphate (like mipafox).
Materials:
-
Tissue homogenate (e.g., from brain or neuroblastoma cells)
-
Tris-HCl buffer (pH 8.0)
-
Paraoxon (non-neuropathic inhibitor)
-
Mipafox (neuropathic inhibitor)
-
This compound iodide solutions of varying concentrations
-
Phenyl valerate (PV) substrate solution
-
Reagents for phenol detection (e.g., 4-aminoantipyrine and potassium ferricyanide for colorimetric detection)
-
Spectrophotometer or microplate reader
Procedure:
-
Tissue Preparation: Homogenize the tissue (e.g., hen brain) in the Tris-HCl buffer.
-
Differential Inhibition: Divide the homogenate into three sets of tubes:
-
Set A (Total PV hydrolyzing activity): Homogenate and buffer.
-
Set B (Paraoxon-resistant activity): Homogenate pre-incubated with paraoxon.
-
Set C (Paraoxon and Mipafox-resistant activity): Homogenate pre-incubated with both paraoxon and mipafox.
-
Test samples: Homogenate pre-incubated with paraoxon and varying concentrations of this compound.
-
-
Pre-incubation: Incubate all tubes at 37°C for a defined period (e.g., 20 minutes).
-
Substrate Hydrolysis: Add the phenyl valerate substrate to all tubes and incubate for another defined period (e.g., 20-40 minutes) at 37°C.
-
Reaction Termination and Color Development: Stop the reaction (e.g., with sodium dodecyl sulfate) and add the colorimetric reagents to detect the amount of phenol produced.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 510 nm).
-
Data Analysis:
-
NTE activity is calculated as the difference between the activity in Set B and Set C.
-
The inhibition of NTE by this compound is determined by comparing the activity in the test samples to the NTE activity in the control.
-
IC50 values can be calculated by plotting the percentage of NTE inhibition against the logarithm of the this compound concentration.
-
Signaling Pathway: NTE Inhibition and Potential for OPIDN
Caption: Pathway of NTE inhibition by this compound leading to OPIDN.
Carboxylesterases (CEs)
Carboxylesterases are a family of serine hydrolases primarily found in the liver, intestines, and plasma. They are involved in the metabolism of a wide range of xenobiotics, including many ester-containing drugs. Inhibition of CEs can lead to significant drug-drug interactions. While organophosphates are known to inhibit CEs, specific quantitative data for this compound's interaction with human carboxylesterases (hCE1 and hCE2) are lacking in the readily available literature. However, it is plausible that this compound, being an organophosphate, could inhibit these enzymes. For instance, other organophosphates like chlorpyrifos oxon and paraoxon are potent inhibitors of CEs[5].
Broader Implications: Other Serine Hydrolases
The serine hydrolase superfamily is vast, and it is likely that this compound interacts with other members of this class to varying degrees. Techniques such as activity-based protein profiling (ABPP) using broad-spectrum serine hydrolase probes could be employed to identify novel off-target proteins of this compound in a more unbiased manner. Such studies would provide a more complete picture of its pharmacological and toxicological profile.
Conclusion
While this compound's primary therapeutic effect is mediated through the potent and irreversible inhibition of acetylcholinesterase, its chemical nature as an organophosphate leads to interactions with other serine hydrolases. Butyrylcholinesterase and Neuropathy Target Esterase are two significant off-target proteins with well-established interactions with organophosphates. The inhibition of BChE can alter the metabolism of certain drugs and endogenous compounds, while the inhibition of NTE carries a risk of delayed neurotoxicity. Further research, particularly utilizing modern proteomic techniques, is warranted to fully elucidate the complete off-target profile of this compound. A comprehensive understanding of these interactions is crucial for a complete safety and efficacy assessment and for the development of more selective therapeutic agents in the future.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by Chlorpyrifos Oxon, Paraoxon and Methyl Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Echothiophate Binding Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action and Signaling Pathway
Echothiophate exerts its effect by disrupting the normal functioning of the cholinergic synapse. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.
This compound irreversibly binds to and inactivates AChE, preventing the breakdown of ACh.[1][2][4] This leads to an accumulation of ACh in the synaptic cleft, causing prolonged and excessive stimulation of cholinergic receptors.
Quantitative Binding Kinetics Data
The potency of an irreversible inhibitor like this compound is characterized by its kinetic constants, which describe the rates of binding and inactivation. The key parameters are:
-
KI (Inhibition Constant): Represents the initial reversible binding affinity of the inhibitor to the enzyme. A lower KI indicates a higher affinity.
-
kinact (Inactivation Rate Constant): Represents the maximal rate of covalent bond formation at saturating concentrations of the inhibitor.
-
ki or kinact/KI (Second-Order Rate Constant): Represents the overall efficiency of the inhibitor, combining both binding affinity and reactivity.
| Inhibitor | Enzyme Source | ki (M-1min-1) | KI (μM) | kinact (min-1) | Reference |
| This compound | Various | Not Available | Not Available | Not Available | - |
| Methamidophos | Rat Brain AChE | 6.3 x 106 | - | - | [5] |
| Acephate | Rat Brain AChE | 6.0 x 104 | - | - | [5] |
Note: The absence of specific kinetic data for this compound in publicly accessible databases highlights a gap in the literature and underscores the importance of conducting the experimental protocols outlined below.
Experimental Protocols for In Vitro Characterization
The in vitro characterization of this compound's binding kinetics involves a series of experiments to determine the rate of acetylcholinesterase inhibition.
General Workflow for Kinetic Analysis
The overall workflow for determining the kinetic parameters of an irreversible inhibitor like this compound is as follows:
Acetylcholinesterase Activity Assay (Ellman's Method)
The most common method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman.
-
Principle: Acetylthiocholine (a synthetic substrate) is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color change is directly proportional to the AChE activity.
-
Materials:
-
Purified acetylcholinesterase (e.g., from human erythrocytes or recombinant sources)
-
This compound iodide
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
-
Procedure:
-
Prepare stock solutions of AChE, this compound, ATCh, and DTNB in phosphate buffer.
-
In a 96-well plate, add a defined amount of AChE to each well.
-
Add varying concentrations of this compound to the wells and pre-incubate for different time intervals to allow for the time-dependent inhibition to occur.
-
To initiate the reaction, add a solution containing ATCh and DTNB to each well.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
Determination of Kinetic Parameters (Kitz and Wilson Method)
For irreversible inhibitors that exhibit a two-step mechanism (initial reversible binding followed by irreversible inactivation), the Kitz and Wilson method can be used to determine kinact and KI.
-
Principle: The observed rate of inactivation (kobs) at a given inhibitor concentration is measured. By plotting kobs against the inhibitor concentration, the kinetic parameters can be determined from the resulting hyperbolic curve.
-
Procedure:
-
Perform the AChE activity assay as described above with a range of this compound concentrations.
-
For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The negative slope of this line gives the observed rate constant of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding this compound concentrations.
-
Fit the data to the following equation using non-linear regression analysis:
kobs = (kinact * [I]) / (KI + [I])
Where:
-
kobs is the observed rate of inactivation
-
kinact is the maximal rate of inactivation
-
[I] is the concentration of this compound
-
KI is the inhibition constant
-
-
-
Data Interpretation: The non-linear regression will yield values for kinact and KI. The second-order rate constant (ki or kinact/KI) can then be calculated.
Conclusion
The in vitro characterization of this compound's binding kinetics is essential for a comprehensive understanding of its pharmacological profile. While specific quantitative data for this compound remains elusive in the public domain, the experimental protocols detailed in this guide provide a robust framework for its determination. The application of established methods such as the Ellman assay and Kitz and Wilson analysis will enable researchers to elucidate the key kinetic parameters (kinact and KI) that govern the irreversible inhibition of acetylcholinesterase by this important organophosphate compound. Such data is invaluable for structure-activity relationship studies, the development of potential antidotes, and the overall risk assessment of organophosphate exposure.
References
Structural Analysis of Echothiophate Bound to Cholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural basis of cholinesterase inhibition by the organophosphate compound echothiophate. This compound is an irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission.[1] Understanding the molecular interactions between this compound and these enzymes is crucial for the development of novel therapeutics and for elucidating mechanisms of toxicity. This document summarizes the available crystallographic data, details the experimental methodologies used for structure determination, and presents the known kinetic parameters of this interaction.
Overview of Cholinesterase Inhibition by this compound
This compound exerts its inhibitory effect through the covalent modification of a catalytically essential serine residue within the active site of cholinesterases.[2] The process involves the formation of a stable phosphate-serine bond, rendering the enzyme inactive.[2] This irreversible inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.[3] While clinically used in the past for the treatment of glaucoma, the systemic effects and potential for toxicity highlight the need for a detailed understanding of its mechanism of action at a molecular level.[1]
Structural Analysis of this compound-Butyrylcholinesterase Complexes
To date, the only available crystal structures of an this compound-cholinesterase complex are with human butyrylcholinesterase (hBChE). Research conducted by Nachon et al. (2005) has provided high-resolution insights into both the initial, non-aged covalent adduct and the subsequent "aged" form, where the enzyme-inhibitor complex undergoes a further conformational change that prevents reactivation.
Crystallographic Data
The structural data for this compound-inhibited hBChE are deposited in the Protein Data Bank (PDB).
| PDB ID | Complex Description | Resolution (Å) | R-Value Work | R-Value Free |
| 1XLW | Non-aged this compound-inhibited hBChE | 2.10 | 0.191 | 0.231 |
| 1XLV | Aged this compound-inhibited hBChE | 2.25 | 0.183 | 0.247 |
Data sourced from the RCSB Protein Data Bank.
Key Structural Features of the Non-Aged Complex (1XLW)
In the non-aged structure, the diethylphosphoryl moiety of this compound is covalently bound to the catalytic serine (Ser198). One of the ethoxy groups of the inhibitor is oriented towards the acyl-binding pocket of the enzyme, while the other points towards the entrance of the active site gorge. A critical observation in this structure is the presence of a water molecule positioned to potentially catalyze the aging process.
The "Aging" Phenomenon and the Aged Structure (1XLV)
Organophosphate-inhibited cholinesterases can undergo a process known as "aging," which involves the dealkylation of the phosphoryl adduct. This process renders the inhibited enzyme resistant to reactivation by oxime nucleophiles. The crystal structure of the aged this compound-hBChE complex (1XLV) reveals the loss of one of the ethyl groups from the diethylphosphoryl moiety. This structural change is thought to be facilitated by a nearby histidine residue (His438) and the aforementioned water molecule, leading to a more stable, negatively charged, and non-reactivatable enzyme-inhibitor conjugate.
Structural Analysis of this compound and Acetylcholinesterase
Despite extensive research on the inhibition of acetylcholinesterase by organophosphates, a crystal structure of this compound covalently bound to AChE is not publicly available in the Protein Data Bank as of the last update of this document. The structural understanding of this interaction is therefore largely based on homology modeling and comparison with structures of AChE inhibited by other organophosphates.
Quantitative Analysis of this compound-Cholinesterase Interactions
The inhibitory potency of this compound is quantified by its inhibition constants. While specific IC50 values for human cholinesterases are not consistently reported across the literature, the bimolecular rate constant provides a measure of the rate of covalent modification.
| Enzyme | Species | Kinetic Parameter | Value | Reference |
| Butyrylcholinesterase (BChE) | Human | Bimolecular Rate Constant (k_i) | 7.7 x 10^4 M⁻¹min⁻¹ | Masson et al. (as cited in a 2018 study)[4] |
| Acetylcholinesterase (AChE) | Human | IC50 | Not available in reviewed literature | - |
| Butyrylcholinesterase (BChE) | Human | IC50 | Not available in reviewed literature | - |
| Acetylcholinesterase (AChE) | Human | Bimolecular Rate Constant (k_i) | Not available in reviewed literature | - |
Experimental Protocols
The following methodologies are based on the work of Nachon et al. (2005) for the determination of the crystal structures of this compound-inhibited hBChE.
Protein Expression and Purification
Recombinant human butyrylcholinesterase was expressed in a suitable expression system (e.g., mammalian or insect cells) and purified to homogeneity using a combination of chromatographic techniques, such as affinity and size-exclusion chromatography.
Crystallization
Crystals of hBChE were grown using the hanging-drop vapor diffusion method. A typical crystallization condition involves mixing the purified protein solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol) and a buffer at a specific pH.
Formation of the this compound-hBChE Complex
To obtain the non-aged complex, pre-grown crystals of hBChE were soaked in a solution containing this compound iodide for a short duration to allow for the covalent modification of the active site serine. For the aged complex, the inhibited enzyme was incubated for a longer period to allow for the dealkylation of the phosphoryl adduct to occur prior to or after crystallization.
X-ray Diffraction Data Collection and Structure Determination
Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron radiation source. The collected diffraction data were then processed, and the structure was solved using molecular replacement, with an existing cholinesterase structure as a search model. The final model was refined using crystallographic refinement software.
Visualizations
Experimental Workflow for Structure Determination
Caption: Workflow for determining the crystal structure of this compound-inhibited hBChE.
Mechanism of Irreversible Inhibition and Aging
Caption: Simplified pathway of irreversible inhibition and aging of cholinesterase by this compound.
References
- 1. This compound Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound iodide. The effect of 0.0625 per cent solution on blood cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Echothiophate: A Technical Guide to its Discovery and History as a Research Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiophate, an organophosphate cholinesterase inhibitor, has a significant history as a research compound and therapeutic agent. This technical guide provides an in-depth overview of its discovery, synthesis, and the seminal research that established its mechanism of action and clinical utility. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant pathways are presented to offer a comprehensive resource for professionals in the field.
Discovery and Historical Context
The development of this compound is rooted in the broader history of organophosphate chemistry. The first organophosphate cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), was synthesized in 1854. However, the therapeutic potential of this class of compounds was not realized until much later.
This compound iodide, chemically known as (2-diethoxyphosphorylsulfanylethyl)trimethylazanium iodide, was first synthesized by H.M. Fitch. The invention was detailed in a U.S. patent filed on January 15, 1958, and subsequently granted on November 3, 1959, assigned to Campbell Pharmaceuticals, Inc.[1][2][3] This marked the formal discovery of the compound that would become a valuable tool in both research and clinical practice.
Early research on this compound focused on its potent and long-acting irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] This property positioned it as a powerful parasympathomimetic agent. Its primary clinical application, first explored in the early 1960s, was in the treatment of glaucoma, where its ability to reduce intraocular pressure proved highly effective.[4][5] It was also investigated for its use in accommodative esotropia.[5]
Chemical Synthesis
The original synthesis of this compound iodide, as described by H.M. Fitch, involves a two-step process.[2] A more detailed and scalable, eco-friendly process has since been developed.
Synthesis of this compound Iodide (Adapted from Patent WO2015114470A1)
Step 1: Synthesis of S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate
-
A solution of 2-(dimethylamino)ethanethiol or its salt and a base is prepared in an organic solvent.
-
This mixture is optionally heated to 50-70 °C, and the solvent is removed to obtain a residual mass.
-
The resulting material is treated with diethyl chlorophosphate in an organic solvent with a boiling point greater than 100°C.
Step 2: Quaternization to form this compound Iodide
-
The S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate from Step 1 is reacted with methyl iodide in an organic solvent.
-
The reaction mixture is cooled to 0-10 °C, and methyl iodide is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for approximately 14 hours.
-
The precipitated this compound iodide is then isolated by filtration.[6]
The following diagram illustrates the general synthetic workflow:
Caption: Synthetic workflow for this compound Iodide production.
Mechanism of Action: Irreversible Acetylcholinesterase Inhibition
This compound is an irreversible inhibitor of acetylcholinesterase (AChE).[2] Its mechanism of action involves the covalent modification of the enzyme's active site. The phosphate group of this compound forms a stable covalent bond with the serine hydroxyl group within the active site of AChE.[2] This phosphorylation renders the enzyme inactive. The restoration of acetylcholinesterase activity requires the synthesis of new enzyme molecules, leading to the long-lasting effects of the drug.[2]
The accumulation of acetylcholine at neuromuscular junctions and other cholinergic synapses potentiates the effects of the parasympathetic nervous system.[7] In the eye, this leads to miosis (pupil constriction), contraction of the ciliary muscle, and increased outflow of aqueous humor, which collectively contribute to a reduction in intraocular pressure.[7][8]
The following diagram depicts the signaling pathway of acetylcholine and the inhibitory action of this compound:
Caption: Acetylcholine signaling and this compound's inhibitory effect.
Quantitative Data
Preclinical Data
Quantitative data from early preclinical studies on this compound is limited in publicly available literature. However, its high potency as a cholinesterase inhibitor is well-established. For context, the inhibitory potential of organophosphates is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While specific early IC50 values for this compound are not readily found in the searched literature, it is understood to be a highly potent inhibitor.
Acute toxicity is typically measured by the LD50, the dose that is lethal to 50% of a test population. Specific LD50 values for this compound from early toxicological studies were not found in the available search results.
Clinical Data from Early Glaucoma Trials
Early clinical trials in the 1960s demonstrated the efficacy of this compound in reducing intraocular pressure (IOP) in patients with glaucoma. The following table summarizes representative findings from these studies.
| Study (Year) | This compound Concentration | Dosage Regimen | Outcome | Reference |
| Wahl & Tyner (1965) | 0.0625% | Not specified in abstract | Investigated the effect on blood cholinesterase levels. | [9] |
| Humphreys & Holmes (1963) | Not specified in abstract | Not specified in abstract | Studied the systemic effects in the treatment of glaucoma. | [10] |
| Wilson et al. (2015) - Retrospective Study | Varied | Varied | In 32 eyes of 21 children with glaucoma after cataract extraction, mean baseline IOP of 29.1 ± 5.3 mm Hg dropped to 19.6 ± 6.7 mm Hg with this compound treatment.[11] | [11] |
Key Experimental Protocols
Synthesis of this compound Iodide
Materials:
-
2-(dimethylamino)ethanethiol or its hydrochloride salt
-
A suitable base (e.g., sodium hydroxide)
-
An organic solvent with a boiling point > 100°C (e.g., toluene)
-
Diethyl chlorophosphate
-
Methyl iodide
-
An organic solvent for the second step (e.g., acetonitrile)
-
Reaction vessel, cooling apparatus, filtration equipment
Procedure:
-
Prepare a solution of 2-(dimethylamino)ethanethiol and a base in the high-boiling point organic solvent.
-
Optionally, heat the mixture to 50-70°C and then remove the solvent to yield a residual mass.
-
Add diethyl chlorophosphate to the reaction mixture and stir, allowing the reaction to proceed to form S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate.
-
Isolate the intermediate product.
-
Dissolve the intermediate in a suitable organic solvent (e.g., acetonitrile) in a reaction vessel equipped with a cooling system.
-
Cool the solution to 0-10°C.
-
Add methyl iodide dropwise to the cooled solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 14 hours.
-
The precipitated crude this compound iodide is collected by filtration.
-
The crude product can be further purified by recrystallization.
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity and the effect of inhibitors.
Materials:
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., pH 7.4)
-
Source of acetylcholinesterase (e.g., purified enzyme, tissue homogenate)
-
This compound iodide solution of known concentrations
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, DTNB, and the acetylcholinesterase enzyme source.
-
To test the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the this compound solution for a defined period.
-
Initiate the enzymatic reaction by adding the acetylthiocholine iodide substrate.
-
The acetylcholinesterase will hydrolyze acetylthiocholine to thiocholine.
-
The thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.
-
By comparing the reaction rates in the presence and absence of this compound, the percentage of inhibition can be calculated.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
The following diagram outlines the workflow for the Ellman's assay:
Caption: Workflow for the Ellman's acetylcholinesterase assay.
Conclusion
This compound's journey from its synthesis in the late 1950s to its establishment as a potent research tool and therapeutic agent exemplifies the progression of organophosphate chemistry in medicine. Its well-defined mechanism of irreversible acetylcholinesterase inhibition has made it an invaluable compound for studying the cholinergic nervous system and for the clinical management of glaucoma. This technical guide provides a foundational understanding of its discovery, synthesis, and the experimental basis of its characterization, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences.
References
- 1. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. The clinical evaluation of this compound (phospholine iodide) in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Iodide used for? [synapse.patsnap.com]
- 6. WO2015114470A1 - this compound iodide process - Google Patents [patents.google.com]
- 7. This compound Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound iodide. The effect of 0.0625 per cent solution on blood cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic effects produced by this compound iodide in treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraocular pressure control with this compound iodide in children's eyes with glaucoma after cataract extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Effects of Echothiophate on Muscarinic and Nicotinic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiophate, an irreversible organophosphate acetylcholinesterase (AChE) inhibitor, exerts profound effects on the cholinergic system by increasing the synaptic concentration of acetylcholine (ACh). This guide provides a comprehensive technical overview of the molecular mechanisms through which this compound impacts both muscarinic and nicotinic cholinergic pathways. It synthesizes quantitative data on enzyme inhibition and receptor binding, details experimental protocols for assessing these effects, and presents visual representations of the involved signaling cascades. This document is intended to serve as a core resource for researchers and professionals engaged in pharmacology, toxicology, and drug development involving cholinergic signaling.
Mechanism of Action: Irreversible Acetylcholinesterase Inhibition
This compound's primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1][2][3] By forming a stable covalent bond with the serine residue at the active site of AChE, this compound renders the enzyme non-functional. This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in hyperstimulation of both muscarinic and nicotinic receptors.[2][4]
Quantitative Analysis of Acetylcholinesterase Inhibition
The inhibitory potency of this compound against AChE can be quantified through various kinetic parameters. While specific IC50 and Ki values for this compound are not abundantly available in recent literature, organophosphate inhibitors are known to have potent inhibitory effects. For context, other organophosphates have demonstrated bimolecular rate constants (Ki) in the range of 0.06 to 6.3 µM⁻¹·min⁻¹ for brain AChE, indicating rapid inhibition.[2]
Table 1: Quantitative Data on this compound's Interaction with Cholinergic Targets
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| Ki (Muscarinic Receptor Binding) | µM range | Rat cortical mAChR | Competition binding assay with [3H]N-methyl scopolamine | [5] |
| Muscarinic Receptor Density | ~50% decrease | Cynomolgus monkey ciliary muscle | Twice daily topical administration for 2 weeks | [6] |
| Muscarinic Receptor Density | 65% decrease | Cynomolgus monkey ciliary muscle | Topical administration for 5-6.5 months | [7] |
Effects on Muscarinic Pathways
The increased availability of acetylcholine due to AChE inhibition by this compound leads to a pronounced and sustained activation of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are integral to parasympathetic functions.
Muscarinic Receptor Subtypes and Signaling Cascades
There are five subtypes of muscarinic receptors (M1-M5), each coupled to distinct G-protein signaling pathways:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
This compound, by elevating ACh levels, non-selectively activates all muscarinic receptor subtypes, leading to a broad range of physiological effects. Notably, studies have shown that this compound can directly interact with M1 and M3 muscarinic receptors, blocking carbachol-induced cAMP synthesis.[5]
Downregulation of Muscarinic Receptors
Chronic stimulation of muscarinic receptors by the elevated acetylcholine levels resulting from this compound administration can lead to receptor desensitization and downregulation. Studies in cynomolgus monkeys have demonstrated that long-term topical application of this compound results in a significant reduction in the density of muscarinic receptor binding sites in the ciliary muscle.[6][7] This adaptive response can contribute to the development of tolerance to the effects of the drug over time.
Effects on Nicotinic Pathways
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems, including at the neuromuscular junction.
Nicotinic Receptor Subtypes and Ion Channel Function
Nicotinic receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε). The subunit composition determines the pharmacological and physiological properties of the receptor. Upon binding of acetylcholine, the nAChR undergoes a conformational change, opening a central pore that is permeable to cations, primarily sodium (Na⁺) and potassium (K⁺), and to a lesser extent, calcium (Ca²⁺). The influx of Na⁺ and Ca²⁺ leads to depolarization of the postsynaptic membrane.
The sustained high concentrations of acetylcholine resulting from this compound treatment lead to prolonged activation and subsequent desensitization of nicotinic receptors. This can initially cause muscle fasciculations and spasms, followed by weakness and paralysis due to depolarization block at the neuromuscular junction.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure AChE activity and its inhibition.[4][8][9][10]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound iodide
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound iodide.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer only.
-
Control (100% activity): Buffer, AChE, and DTNB.
-
Test: Buffer, AChE, DTNB, and varying concentrations of this compound.
-
-
Pre-incubation: Incubate the plate for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add ATCI to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a defined period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Muscarinic Receptor Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.
Principle: A radiolabeled ligand (e.g., [³H]N-methyl scopolamine, a non-selective muscarinic antagonist) is incubated with a tissue preparation containing muscarinic receptors. The binding of the radioligand is then competed with by unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is used to calculate the Ki.
Materials:
-
Tissue homogenate (e.g., rat brain cortex)
-
Radiolabeled ligand (e.g., [³H]N-methyl scopolamine)
-
This compound iodide
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the tissue homogenate with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each this compound concentration.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording of Nicotinic Receptor Currents
Patch-clamp electrophysiology allows for the direct measurement of ion currents through nicotinic acetylcholine receptors.
Principle: A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a cell expressing nAChRs. This allows for the control of the membrane potential (voltage-clamp) and the recording of the ionic currents that flow through the channels upon activation by an agonist.
Materials:
-
Cells expressing nAChRs (e.g., cultured neurons or oocytes injected with nAChR subunit cRNA)
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes
-
Extracellular and intracellular recording solutions
-
Acetylcholine or a nicotinic agonist
-
This compound iodide
Procedure:
-
Cell Preparation: Prepare cells for recording.
-
Patch Formation: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the patch of membrane under the pipette to gain electrical access to the inside of the cell.
-
Recording:
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply acetylcholine or a nicotinic agonist to elicit an inward current.
-
After establishing a stable baseline response, co-apply or pre-apply this compound to observe its effect on the agonist-induced current. Due to this compound's mechanism of increasing endogenous ACh, a more relevant experiment would be to stimulate presynaptic terminals and measure the postsynaptic current in the presence and absence of this compound.
-
-
Data Analysis: Analyze the amplitude, kinetics, and desensitization of the recorded currents.
Conclusion
This compound's irreversible inhibition of acetylcholinesterase leads to a profound and sustained potentiation of cholinergic signaling at both muscarinic and nicotinic receptors. While the primary effect is an indirect agonism due to increased acetylcholine levels, evidence also suggests direct interactions with muscarinic receptors. The resulting hyperstimulation of these pathways underlies both the therapeutic applications of this compound in conditions like glaucoma and the potential for significant adverse effects. A thorough understanding of its complex interactions with the cholinergic system, supported by quantitative data and detailed experimental methodologies as outlined in this guide, is crucial for continued research and development in this field.
References
- 1. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. What is the mechanism of this compound Iodide? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Function-specific blockage of M(1) and M(3) muscarinic acetylcholine receptors by VX and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Preclinical Pharmacological Profile of Echothiophate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Echothiophate iodide, the iodide salt of this compound, is a potent parasympathomimetic agent that has been primarily used clinically for the treatment of glaucoma and accommodative esotropia.[2][3] Its therapeutic effects are mediated through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][4] By irreversibly binding to AChE, this compound leads to an accumulation of ACh at cholinergic synapses, thereby potentiating cholinergic neurotransmission.[2][4] This guide delves into the preclinical data and methodologies essential for a thorough understanding of this compound's pharmacological profile.
Mechanism of Action
This compound is an organophosphate compound that functions as an irreversible inhibitor of acetylcholinesterase.[1][2] The mechanism of action involves the formation of a stable covalent bond between the phosphate group of this compound and the serine residue at the active site of the AChE enzyme.[2][4] This phosphorylation renders the enzyme inactive, preventing it from breaking down acetylcholine.[2] The consequence is an accumulation of acetylcholine in the synaptic cleft, leading to enhanced stimulation of both muscarinic and nicotinic cholinergic receptors.[4][5] The prolonged action of this compound is attributed to the very slow rate of hydrolysis of the phosphorylated enzyme.[2]
Cholinergic Signaling Pathway
The efficacy of this compound is intrinsically linked to its modulation of the cholinergic signaling pathway. A simplified representation of this pathway is illustrated below.
Pharmacological Profile
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potentiation of cholinergic activity. In preclinical ophthalmic studies, this manifests as miosis (pupil constriction) and a reduction in intraocular pressure (IOP).[6] The onset of action for miosis is rapid, while the peak effect on IOP reduction is typically observed after a longer period. The duration of action is notably long, lasting for days to weeks, due to the irreversible nature of AChE inhibition.[7]
Table 1: Preclinical Pharmacodynamic Data of this compound
| Parameter | Animal Model | Effect | Onset of Action | Peak Effect | Duration of Action |
|---|---|---|---|---|---|
| Miosis | Rabbit | Pupil Constriction | 10-30 minutes | - | 1-4 weeks |
| Intraocular Pressure | Rabbit | Reduction | 4-8 hours | 24 hours | Days to weeks |
Note: This table is based on generally cited pharmacodynamic characteristics; specific preclinical study data with dose-response relationships is limited in the searched literature.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the available literature. For ophthalmic administration, systemic absorption can occur, potentially leading to systemic cholinergic side effects.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Route of Administration | Value |
|---|---|---|---|
| Cmax | Data Not Available | - | - |
| Tmax | Data Not Available | - | - |
| Half-life (t1/2) | Data Not Available | - | - |
| Bioavailability | Data Not Available | - | - |
| Volume of Distribution | Data Not Available | - | - |
| Clearance | Data Not Available | - | - |
Note: The lack of specific values highlights a significant gap in the publicly available preclinical data for this compound.
Toxicology
The toxicity of this compound is a direct extension of its pharmacological action, resulting from excessive cholinergic stimulation.[8] Acute toxicity in preclinical models would be expected to manifest as signs of cholinergic crisis, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle fasciculations, weakness, and respiratory distress.[9]
Table 3: Preclinical Acute Toxicity of this compound
| Species | Route of Administration | LD50 |
|---|---|---|
| Mouse | Data Not Available | - |
| Rat | Data Not Available | - |
| Rabbit | Data Not Available | - |
Note: Specific LD50 values for this compound across different species and routes of administration are not readily found in the searched literature.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory potential of compounds against AChE.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[10][11]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent.
-
-
Assay in 96-well plate:
-
Add phosphate buffer, AChE solution, and DTNB to each well.
-
Add the test compound (this compound) or vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Ocular Pharmacokinetics in Rabbits
Rabbits are a commonly used animal model for ocular pharmacokinetic studies due to the anatomical similarities of their eyes to human eyes.[12][13]
Principle: To determine the absorption, distribution, and elimination of a topically applied ophthalmic drug in various ocular tissues.
Animal Model: New Zealand White rabbits are frequently used.
Procedure:
-
Dosing:
-
Administer a single topical dose of this compound ophthalmic solution to one or both eyes of the rabbits.
-
-
Sample Collection:
-
At predetermined time points post-dosing, collect samples of tears, aqueous humor, and vitreous humor.
-
At the end of the study, animals are euthanized, and ocular tissues (cornea, conjunctiva, iris-ciliary body, lens, retina, and choroid) are collected.
-
-
Sample Processing:
-
Process the collected fluid and tissue samples for drug concentration analysis. This may involve homogenization, protein precipitation, and extraction.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in each sample using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each tissue and fluid.
-
Conclusion
References
- 1. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound Iodide used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Iodide? [synapse.patsnap.com]
- 5. litfl.com [litfl.com]
- 6. The effect of this compound on the biphasic response of rabbit ocular pressure to dipivefrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. mdpi.com [mdpi.com]
- 9. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Induction of Cholinergic Crisis in Animal Models Using Echothiophate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate is a potent, long-acting, and irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1][2] Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3][4] Inhibition of AChE leads to an accumulation of ACh at cholinergic synapses, resulting in hyperstimulation of muscarinic and nicotinic receptors and precipitating a state known as cholinergic crisis.[3][4] This condition is characterized by a wide range of signs, including salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), as well as muscle fasciculations, paralysis, and respiratory distress.[3][5]
Animal models of cholinergic crisis are indispensable tools for studying the pathophysiology of organophosphate poisoning, evaluating the efficacy of novel medical countermeasures, and investigating the downstream neurological and systemic consequences of excessive cholinergic stimulation. This document provides a detailed protocol for the induction of cholinergic crisis in rodent models using systemic administration of this compound.
Mechanism of Action: Cholinergic Signaling Pathway
This compound, as an organophosphate, irreversibly binds to the serine hydroxyl group in the active site of acetylcholinesterase, rendering the enzyme non-functional. This leads to an accumulation of acetylcholine in the synaptic cleft and overstimulation of postsynaptic muscarinic and nicotinic receptors.
Experimental Protocols
Animal Models
Rodents, such as Sprague-Dawley rats and Swiss Webster or C57BL/6 mice, are commonly used for studying organophosphate-induced cholinergic crisis.
This compound Dosing and Administration
Dose-Finding Study Protocol:
-
Select a range of doses based on available toxicological data for other organophosphates like diisopropylfluorophosphate (DFP), for which a subcutaneous dose of 4 mg/kg has been used in rats to induce seizures.[6]
-
Administer single doses of this compound to small groups of animals via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Closely monitor the animals for the onset, severity, and duration of cholinergic signs using a standardized scoring system (see Table 2).
-
The target dose should induce clear and observable signs of cholinergic crisis without causing high mortality.
Administration Protocol:
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Vehicle: Sterile saline (0.9% NaCl).
-
Procedure:
-
Acclimate animals to the housing and handling procedures for at least one week.
-
Prepare fresh solutions of this compound iodide in sterile saline on the day of the experiment.
-
Administer the predetermined dose of this compound.
-
Immediately begin continuous observation and scoring of cholinergic signs.
-
| Parameter | Recommendation |
| Animal Species | Sprague-Dawley Rat or Swiss Webster Mouse |
| Route of Administration | Subcutaneous (s.c.) or Intraperitoneal (i.p.) |
| Vehicle | Sterile Saline (0.9% NaCl) |
| Suggested Starting Dose Range (for dose-finding) | 0.5 - 5.0 mg/kg (based on other organophosphates) |
| Observation Period | Continuous for the first 4-6 hours, then periodically for 24-48 hours |
Table 1: this compound Administration Parameters
Assessment of Cholinergic Crisis
A quantitative assessment of the clinical signs of cholinergic crisis is crucial for evaluating the severity of intoxication and the efficacy of potential treatments.
| Score | Clinical Sign | Description |
| 0 | Normal | No observable signs of cholinergic toxicity. |
| 1 | Mild | Intermittent fine tremors, slight salivation or lacrimation. |
| 2 | Moderate | Persistent whole-body tremors, profuse salivation and lacrimation, diarrhea. |
| 3 | Severe | Severe tremors, muscle fasciculations, convulsions (seizures), gasping for breath. |
| 4 | Moribund/Death | Loss of righting reflex, respiratory arrest. |
Table 2: Behavioral Scoring Scale for Cholinergic Crisis in Rodents
Biochemical Assay: Acetylcholinesterase Activity
The Ellman method is a widely used and reliable spectrophotometric assay to determine AChE activity in biological samples.[7][8]
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which can be quantified by measuring the absorbance at 412 nm.[7][8]
Protocol for AChE Activity in Brain Tissue:
-
Tissue Homogenization:
-
Euthanize animals at the desired time point and dissect the brain region of interest (e.g., hippocampus, cortex, striatum).
-
Homogenize the tissue in ice-cold phosphate buffer (0.1 M, pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the supernatant (or standard/blank) to each well.
-
Add 200 µL of DTNB solution (0.3 mM in phosphate buffer).
-
Initiate the reaction by adding 20 µL of acetylthiocholine iodide (1.5 mM in phosphate buffer).
-
Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA/min).
-
AChE activity is calculated using the molar extinction coefficient of TNB2- (13,600 M-1cm-1).
-
| Reagent | Concentration |
| Phosphate Buffer | 0.1 M, pH 7.4 |
| DTNB (Ellman's Reagent) | 0.3 mM |
| Acetylthiocholine Iodide (Substrate) | 1.5 mM |
Table 3: Reagents for Ellman Method
Histopathological Examination
Histopathological analysis of various organs can reveal cellular damage resulting from the systemic effects of cholinergic crisis.
Protocol:
-
Tissue Collection and Fixation:
-
At the end of the experiment, euthanize the animals and perform a gross pathological examination.
-
Collect organs of interest, including the brain, heart, lungs, liver, and kidneys.
-
Fix the tissues in 10% neutral buffered formalin.
-
-
Tissue Processing and Staining:
-
Dehydrate the fixed tissues through a series of graded ethanol solutions.
-
Clear the tissues in xylene and embed in paraffin.
-
Section the paraffin blocks at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope for evidence of cellular damage, such as necrosis, apoptosis, inflammation, and edema.
-
| Organ | Potential Histopathological Findings |
| Brain | Neuronal necrosis, gliosis, vacuolation. |
| Lungs | Edema, hemorrhage, inflammatory cell infiltration.[9] |
| Liver | Hepatocellular vacuolization, necrosis, vascular congestion.[1][8] |
| Kidneys | Tubular degeneration, glomerular deformities.[1][8] |
Table 4: Potential Histopathological Findings in this compound-Induced Cholinergic Crisis
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall experimental workflow for inducing and assessing cholinergic crisis using this compound.
References
- 1. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Repeated exposures to diisopropylfluorophosphate result in impairments of sustained attention and persistent alterations of inhibitory response control in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Acute intoxication with diisopropylfluorophosphate promotes cellular senescence in the adult male rat brain [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for Studying Synaptic Plasticity in Neuronal Cultures Using Echothiophate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The cholinergic system, through the neurotransmitter acetylcholine (ACh), plays a crucial role in modulating synaptic plasticity. Acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, is a key regulator of cholinergic signaling. Inhibition of AChE prolongs the presence of ACh in the synapse, thereby enhancing cholinergic transmission and influencing synaptic plasticity.
Echothiophate is a potent, long-acting, and irreversible inhibitor of AChE.[1][2] By forming a stable covalent bond with the enzyme, this compound leads to a sustained increase in acetylcholine levels at cholinergic synapses.[2] This makes it a valuable tool for investigating the long-term effects of enhanced cholinergic signaling on synaptic plasticity in neuronal cultures. These application notes provide a comprehensive guide for utilizing this compound to study synaptic plasticity, with detailed protocols for neuronal culture, induction and measurement of long-term potentiation (LTP) and long-term depression (LTD), and biochemical analysis of synaptic proteins.
Mechanism of Action of this compound
This compound is an organophosphate compound that acts as a cholinesterase inhibitor.[2] It irreversibly binds to the serine residue in the active site of acetylcholinesterase, rendering the enzyme inactive.[1] This inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced and prolonged activation of both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on pre- and postsynaptic neurons.[3][4] The activation of these receptors triggers downstream signaling cascades that modulate synaptic strength.
Data Presentation
Table 1: Representative Quantitative Data on Cholinergic Modulation of Long-Term Potentiation (LTP)
| Treatment Group | LTP Induction Protocol | Measurement Time Post-Induction | Mean fEPSP Slope (% of Baseline) | Reference |
| Control (ACSF) | High-Frequency Stimulation (HFS) | 60 min | 140 ± 5% | Adapted from[5] |
| This compound (1 µM) | High-Frequency Stimulation (HFS) | 60 min | 175 ± 8%* | Hypothetical Data |
| This compound (1 µM) + Atropine (10 µM) | High-Frequency Stimulation (HFS) | 60 min | 145 ± 6% | Hypothetical Data |
| This compound (1 µM) + Mecamylamine (10 µM) | High-Frequency Stimulation (HFS) | 60 min | 150 ± 7% | Hypothetical Data |
*p < 0.05 compared to Control. Data are presented as mean ± SEM. This table presents hypothetical data based on the known effects of cholinergic potentiation of LTP.
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the preparation of primary hippocampal neuron cultures from embryonic day 18 (E18) rats, a widely used model for studying synaptic plasticity.[5][6][7][8][9]
Materials:
-
Pregnant E18 Wistar rat
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
Plating medium: Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Euthanize a pregnant E18 rat according to institutional guidelines and collect the embryos in ice-cold HBSS.
-
Dissect the hippocampi from the embryonic brains under a dissecting microscope.[6]
-
Transfer the hippocampi to a tube containing 0.25% trypsin and incubate at 37°C for 15 minutes.[6]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons onto poly-D-lysine coated culture plates or coverslips at a suitable density.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Replace half of the medium every 3-4 days. Cultures are typically mature and suitable for experiments between 14 and 21 days in vitro (DIV).
Protocol 2: this compound Treatment
Due to its irreversible nature, careful consideration of this compound concentration and incubation time is crucial. It is recommended to perform a dose-response curve to determine the optimal concentration that enhances synaptic plasticity without inducing neurotoxicity.
Materials:
-
This compound iodide
-
Sterile water or appropriate solvent for stock solution preparation
-
Mature primary hippocampal neuron cultures (DIV 14-21)
Procedure:
-
Prepare a stock solution of this compound iodide in sterile water. The reconstituted solution should be stored according to the manufacturer's instructions, typically refrigerated and used within a few weeks.[10]
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Replace the existing culture medium with the this compound-containing medium.
-
Incubate the neuronal cultures for a predetermined duration (e.g., 1-2 hours) prior to the induction of synaptic plasticity. The long-acting nature of this compound means that prolonged pre-incubation may not be necessary.
Protocol 3: Induction and Electrophysiological Recording of LTP and LTD
This protocol details the use of whole-cell patch-clamp electrophysiology to induce and record LTP and LTD in cultured hippocampal neurons.[11][12][13][14][15]
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Stimulating electrode
Procedure:
-
Transfer a coverslip with mature neuronal cultures to the recording chamber on the microscope stage and perfuse with aCSF.
-
Pull patch pipettes with a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp recording from a pyramidal-like neuron.
-
Record baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by stimulating afferent fibers with a bipolar stimulating electrode at a low frequency (e.g., 0.1 Hz) for 10-20 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.[11]
-
LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.[11]
-
Following the induction protocol, resume recording at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation or depression of the synaptic response.
-
Analyze the data by normalizing the EPSP/EPSC slope or amplitude to the pre-induction baseline.
Protocol 4: Western Blot Analysis of Synaptic Proteins
This protocol is for assessing changes in the expression levels of key synaptic proteins following this compound treatment and/or plasticity induction.[1][16][17][18][19]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin, anti-GluA1, anti-phospho-GluA1 Ser845)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Following experimental treatment, wash the neuronal cultures with ice-cold PBS and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 5: Immunocytochemistry for Synaptic Markers
This protocol allows for the visualization and quantification of synaptic changes at the cellular level.[20][21][22][23][24]
Materials:
-
Paraformaldehyde (4%) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the treated neuronal cultures with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope and analyze synaptic density and morphology.
Mandatory Visualizations
Caption: Cholinergic modulation of LTP signaling pathway.
Caption: Experimental workflow for studying synaptic plasticity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Nicotinic and Muscarinic Receptors on Synaptic Plasticity and Neurological Diseases | Bentham Science [benthamscience.com]
- 4. Role of Nicotinic and Muscarinic Receptors on Synaptic Plasticity and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Preparation of Primary Cultures of Embryonic Rat Hippocampal and Cerebrocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
- 8. Preparation of Primary Cultures of Embryonic Rat Hippocampal and Cerebrocortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospholine Iodide®(this compound iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blotting for Neuronal Proteins [protocols.io]
- 17. sysy.com [sysy.com]
- 18. researchgate.net [researchgate.net]
- 19. A Guide to Analysis of Relative Synaptic Protein Abundance by Quantitative Fluorescent Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How to Perform Immunocytochemistry (synaptic) [axolbio.com]
- 21. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bit.bio [bit.bio]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Image-Based Profiling of Synaptic Connectivity in Primary Neuronal Cell Culture [frontiersin.org]
Application Notes and Protocols: Echothiophate as a Positive Control in Acetylcholinesterase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1] The inhibition of AChE is a key target for the treatment of various neurological disorders, including Alzheimer's disease and myasthenia gravis, and is also the mechanism of action for many pesticides and nerve agents. Consequently, the accurate measurement of AChE activity is paramount in both basic research and drug development.
Echothiophate, an organophosphate compound, is a potent and irreversible inhibitor of acetylcholinesterase.[1] It acts by covalently binding to the serine residue in the active site of the enzyme, rendering it inactive.[1] This long-lasting inhibition makes this compound an excellent positive control in acetylcholinesterase activity assays. Its inclusion in an assay provides a reliable benchmark for maximum inhibition, allowing for the validation of the assay's sensitivity and the accurate determination of the inhibitory potential of test compounds.
These application notes provide a comprehensive guide to using this compound as a positive control in AChE activity assays, with a focus on the widely used Ellman's method.
Principle of the Acetylcholinesterase Assay (Ellman's Method)
The Ellman's assay is a simple, robust, and widely adopted colorimetric method for measuring AChE activity. The assay is based on the following principle:
-
Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.
-
Colorimetric Reaction: The free thiol group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.
-
Detection: The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.
Quantitative Data for AChE Inhibitors
The potency of an AChE inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While the IC50 value for this compound can vary depending on the enzyme source and assay conditions, it is known to be a highly potent inhibitor. For context, the IC50 values of other common organophosphate inhibitors are provided in the table below. When using this compound as a positive control, a concentration several-fold higher than its IC50 should be used to ensure near-complete inhibition of the enzyme. A final concentration in the low micromolar to nanomolar range is typically sufficient.
| Inhibitor | Enzyme Source | IC50 Value (µM) |
| Chlorpyrifos | Human Erythrocyte AChE | 0.12[2] |
| Monocrotophos | Human Erythrocyte AChE | 0.25[2] |
| Profenofos | Human Erythrocyte AChE | 0.35[2] |
| Acephate | Human Erythrocyte AChE | 4.0[2] |
Note: The IC50 values are dependent on experimental conditions and should be considered as reference points. Researchers should determine the optimal concentration of this compound for their specific assay conditions to achieve maximal inhibition.
Experimental Protocols
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix the two solutions while monitoring the pH with a calibrated pH meter until a pH of 8.0 is achieved.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Phosphate Buffer. Store in a light-protected container at 4°C.
-
Acetylthiocholine Iodide (ATCI) Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh on the day of the experiment.
-
Acetylcholinesterase (AChE) Solution: The concentration of the AChE solution will depend on the source and activity of the enzyme. A starting point is to dilute the stock enzyme in Phosphate Buffer to a concentration that yields a linear reaction rate for at least 10 minutes.
-
This compound Iodide (Positive Control) Stock Solution (e.g., 1 mM): Prepare a stock solution in a suitable solvent such as deionized water or DMSO. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity. From this stock, prepare serial dilutions to determine the optimal concentration for complete inhibition.
Assay Procedure (96-Well Plate Format)
-
Plate Setup:
-
Blank: Contains all reagents except the enzyme. This is used to correct for the non-enzymatic hydrolysis of the substrate.
-
Negative Control (100% Activity): Contains all reagents, including the enzyme and the solvent used for the inhibitor, but no inhibitor.
-
Positive Control: Contains all reagents, including the enzyme and a concentration of this compound iodide sufficient to cause maximal inhibition.
-
Test Compound: Contains all reagents, including the enzyme and the test compound at various concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add 140 µL of Phosphate Buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the appropriate sample to each well:
-
Blank: 10 µL of Phosphate Buffer.
-
Negative Control: 10 µL of solvent (e.g., 1% DMSO in Phosphate Buffer).
-
Positive Control: 10 µL of the this compound iodide working solution.
-
Test Compound: 10 µL of the test compound working solution.
-
-
Add 10 µL of the AChE solution to all wells except the blank wells. To the blank wells, add 10 µL of Phosphate Buffer.
-
Mix the contents of the plate gently and incubate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well by plotting absorbance versus time and determining the slope of the linear portion of the curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for the positive control and each concentration of the test compound using the following formula:
% Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
For test compounds, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The positive control (this compound) should yield close to 100% inhibition.
Visualizations
Cholinergic Synapse Signaling Pathway
Caption: Cholinergic synapse signaling pathway.
Experimental Workflow for AChE Inhibition Assay
Caption: Experimental workflow for an AChE inhibition assay.
References
Preparation of Stable Echothiophate Iodide Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiophate iodide is a potent, long-acting, and irreversible organophosphate inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Due to its critical role in modulating cholinergic signaling, this compound iodide is a valuable tool in various research applications, from fundamental neuroscience to drug development. Proper preparation and storage of this compound iodide solutions are paramount to ensure experimental reproducibility and accuracy. This document provides detailed protocols for the preparation of stable this compound iodide solutions for laboratory use, guidance on storage conditions, and protocols for its application in acetylcholinesterase inhibition assays.
Chemical and Physical Properties
This compound iodide is a white, crystalline, water-soluble, and hygroscopic solid.[1] Its stability in solution is a critical factor for its effective use in experimental settings. The commercial ophthalmic formulation, Phospholine Iodide®, is supplied as a sterile lyophilized powder for reconstitution.[1][2]
Table 1: Physical and Chemical Properties of this compound Iodide
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₃INO₃PS | [3] |
| Molar Mass | 383.23 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Solubility | Water-soluble | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound iodide exerts its effect by irreversibly inhibiting acetylcholinesterase (AChE). It does this by covalently binding to the serine residue in the active site of the enzyme.[4] This inactivation of AChE leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors on the postsynaptic membrane.[5]
Preparation of this compound Iodide Solutions
For laboratory use, this compound iodide should be handled with appropriate safety precautions, including wearing gloves, safety goggles, and a lab coat.[6][7] All preparations should be performed in a well-ventilated area or a chemical fume hood.[6]
Materials
-
This compound iodide powder
-
Sterile, deionized water or phosphate-buffered saline (PBS), pH 7.4
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, single-use aliquoting tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound iodide powder in a sterile conical tube. For example, to prepare 10 mL of a 10 mM stock solution, weigh out 38.32 mg of this compound iodide (Molar Mass = 383.23 g/mol ).
-
Dissolution: Add a small volume of sterile deionized water or PBS to the tube. Gently vortex or swirl to dissolve the powder completely. This compound iodide is water-soluble.[1]
-
Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume (e.g., 10 mL) with the same solvent.
-
Sterilization (Optional): If required for cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting: Dispense the stock solution into sterile, single-use tubes. This prevents repeated freeze-thaw cycles and contamination of the entire stock.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent used.
Stability and Storage of this compound Iodide Solutions
The stability of this compound iodide in solution is crucial for experimental consistency. The commercially available ophthalmic product, Phospholine Iodide®, which is reconstituted from a lyophilized powder containing potassium acetate, is stable for up to four weeks when stored at room temperature (approximately 25°C).[2] It is recommended not to refrigerate the reconstituted commercial product.[2]
Table 2: Recommended Storage Conditions for this compound Iodide
| Form | Storage Temperature | Recommended Duration | Reference(s) |
| Powder (unopened) | 2°C to 8°C (Refrigerated) | As per manufacturer's expiry date | [2] |
| Reconstituted Commercial Solution (with stabilizers) | ~25°C (Room Temperature) | Up to 4 weeks | [2][8] |
| Laboratory-Prepared Aqueous Stock Solution | -20°C or -80°C | For several weeks (best practice: prepare fresh) | General laboratory practice |
Note on Laboratory-Prepared Solutions: In the absence of definitive stability data for simple aqueous solutions, it is strongly recommended to prepare stock solutions fresh for each set of experiments. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a widely used colorimetric method to determine AChE activity and the inhibitory potential of compounds like this compound iodide.
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Acetylcholinesterase (AChE) enzyme solution
-
This compound iodide solutions of varying concentrations
-
Reagent Preparation: Prepare all reagents in the phosphate buffer. The final concentrations in the well should be optimized based on the specific enzyme source and activity.
-
Plate Setup: Designate wells for blank (no enzyme), control (enzyme and vehicle), and test (enzyme and this compound iodide) conditions.
-
Enzyme and Inhibitor Addition:
-
To all wells except the blank, add a specific volume of AChE solution.
-
To the test wells, add varying concentrations of this compound iodide.
-
To the control and blank wells, add the corresponding vehicle used to dissolve the this compound iodide.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation:
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding ATCI solution to all wells.
-
-
Measurement: Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings every minute for a set duration (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound iodide using the formula: % Inhibition = [(V_control - V_test) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Use in Cell Culture
While specific protocols for using this compound iodide in cell culture are not widely published, its mechanism of action allows for its use in studying the effects of enhanced cholinergic signaling.
Table 3: General Guidelines for Using this compound Iodide in Cell Culture
| Parameter | Recommendation |
| Cell Lines | Neuronal cell lines expressing cholinergic receptors (e.g., SH-SY5Y, PC12) or primary neuronal cultures. |
| Concentration Range | A wide range should be tested to determine the optimal concentration for the desired effect without inducing cytotoxicity (e.g., 1 µM to 100 µM). |
| Incubation Time | Varies depending on the experimental endpoint. For acute effects, a few hours may be sufficient. For chronic effects, longer incubation times (e.g., 24-48 hours) may be necessary. |
| Readouts | Downstream signaling pathway activation (e.g., calcium imaging, phosphorylation of target proteins), changes in gene expression, or assessment of cell viability and apoptosis. |
Safety and Handling
This compound iodide is a potent cholinesterase inhibitor and should be handled with caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with water.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
-
Exposure: Be aware of the symptoms of cholinergic overstimulation, which can include increased salivation, sweating, and muscle weakness.[9]
Conclusion
The successful use of this compound iodide in a laboratory setting is contingent upon the proper preparation and storage of its solutions. While the reconstituted commercial formulation offers known stability, researchers preparing solutions from the pure compound should prioritize freshness and appropriate storage to ensure the integrity of their experiments. The protocols and guidelines provided in this document offer a comprehensive resource for the safe and effective use of this powerful research tool.
Disclaimer: This document is intended for informational purposes for research use only and does not constitute medical advice. Always refer to the manufacturer's instructions and relevant safety data sheets before handling any chemical.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. This compound Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Iodide? [synapse.patsnap.com]
- 6. targetmol.com [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound SOLUTION - OPHTHALMIC (Phospholine Iodide) side effects, medical uses, and drug interactions. [medicinenet.com]
- 9. Cholinergic toxicity resulting from ocular instillation of this compound iodide eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Echothiophate Administration in Rodent Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate iodide is a potent, long-acting organophosphate cholinesterase inhibitor.[1] By irreversibly inactivating acetylcholinesterase, it leads to an accumulation of acetylcholine at neuromuscular junctions and parasympathetic nerve endings. In the context of glaucoma, this results in miosis (constriction of the pupil) and contraction of the ciliary muscle, which in turn increases the facility of aqueous humor outflow through the trabecular meshwork, thereby lowering intraocular pressure (IOP).[1][2] While extensively studied in humans for the treatment of glaucoma, its application in preclinical rodent models is not well-documented in publicly available literature.
These application notes provide a framework for the administration of this compound in rodent models of glaucoma, based on its known mechanism of action and data from studies on other animal models and related compounds. The protocols outlined below are adapted from established methods for inducing glaucoma and measuring key outcomes in rodents.
Mechanism of Action: Cholinergic Pathway in Aqueous Humor Outflow
This compound enhances cholinergic stimulation of the trabecular meshwork, leading to increased aqueous humor outflow and reduced IOP.
Caption: Cholinergic signaling pathway and the effect of this compound.
Quantitative Data Summary
Direct quantitative data on the effects of this compound in rodent models of glaucoma is scarce. However, a study on beagles with inherited glaucoma provides valuable insight into its potential efficacy.
Table 1: Effect of this compound Iodide on Intraocular Pressure (IOP) in Beagles with Inherited Glaucoma
| Concentration | Duration of IOP Reduction (hours) |
| 0.125% | 25 |
| 0.5% | 53 |
| Data adapted from Gum et al., 1993.[3] |
Experimental Protocols
The following protocols are adapted from standard procedures for inducing glaucoma and assessing outcomes in rodent models. Researchers should optimize these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: Induction of Ocular Hypertension (OHT) in Rats
This protocol describes the induction of elevated IOP using a hypertonic saline injection, a common method for creating a rodent model of glaucoma.
Experimental Workflow for OHT Induction
Caption: Workflow for inducing and treating ocular hypertension in rats.
Materials:
-
Adult Brown Norway or Wistar rats
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine hydrochloride (0.5%)
-
Hypertonic saline (e.g., 1.75 M NaCl)
-
30-gauge needle and syringe
-
Tonometer (e.g., Tono-Pen)
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Apply a drop of topical proparacaine to the cornea of the experimental eye.
-
Under a dissecting microscope, carefully inject a small volume (e.g., 50 µL) of hypertonic saline into an episcleral vein. Successful injection is indicated by blanching of the vessel.
-
Apply a topical antibiotic to the eye to prevent infection.
-
Allow the animal to recover on a warming pad.
-
Monitor IOP at baseline and at regular intervals (e.g., weekly) using a tonometer. Ocular hypertension is typically established within 1-2 weeks.
Protocol 2: Topical Administration of this compound Iodide
This protocol outlines the topical application of this compound ophthalmic solution.
Materials:
-
This compound iodide ophthalmic solution (reconstituted to desired concentration, e.g., 0.03%, 0.06%, 0.125%)
-
Micropipette
Procedure:
-
Gently restrain the rodent.
-
Instill a single drop (approximately 5-10 µL) of the this compound solution onto the cornea of the glaucomatous eye.
-
Hold the animal's head steady for a brief period to allow for absorption.
-
Administer the solution according to the experimental schedule (e.g., once or twice daily).
Protocol 3: Measurement of Retinal Ganglion Cell (RGC) Survival
This protocol details a common method for quantifying RGC death, a key hallmark of glaucoma.
Materials:
-
Fluorogold (or other retrograde tracer)
-
Anesthetic
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
A few days prior to the experimental endpoint, anesthetize the animal.
-
Inject a retrograde tracer (e.g., Fluorogold) into the superior colliculi to label RGCs.
-
At the end of the treatment period, euthanize the animal and enucleate the eyes.
-
Fix the eyes in 4% PFA.
-
Dissect the retina and prepare a flat mount on a microscope slide.
-
Using a fluorescence microscope, count the number of labeled RGCs in predefined areas of the retina.
-
Compare RGC density between treated and untreated glaucomatous eyes, as well as healthy control eyes.
Protocol 4: Assessment of Aqueous Humor Outflow Facility
This protocol describes a method for measuring the rate of aqueous humor drainage.
Materials:
-
Anesthetized rodent
-
Glass micropipette connected to a pressure transducer and infusion pump
-
Perfusion fluid (e.g., sterile saline)
Procedure:
-
Anesthetize the animal.
-
Cannulate the anterior chamber of the eye with the glass micropipette.
-
Infuse the perfusion fluid at a constant rate while recording the corresponding IOP.
-
The outflow facility can be calculated from the relationship between the infusion rate and the steady-state IOP.
Concluding Remarks
The provided protocols offer a foundational approach for investigating the therapeutic potential of this compound iodide in rodent models of glaucoma. Given the limited direct preclinical data for this specific compound in rodents, researchers are encouraged to perform initial dose-response studies to determine the optimal concentration and frequency of administration for IOP reduction and neuroprotection. Careful monitoring for potential side effects, such as ocular inflammation, is also recommended. These studies will be crucial in bridging the knowledge gap and evaluating the utility of this compound as a treatment strategy for glaucoma.
References
- 1. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Iodide (Professional Patient Advice) - Drugs.com [drugs.com]
- 3. Effect of topically applied demecarium bromide and this compound iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of Echothiophate in Isolated Tissue Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Echothiophate, an irreversible acetylcholinesterase inhibitor, in isolated tissue bath experiments. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to investigate the effects of this compound on the contractility of various smooth and skeletal muscle tissues.
Introduction
This compound is a potent, long-acting organophosphate cholinesterase inhibitor.[1] Its primary mechanism of action is the irreversible inactivation of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] By inhibiting AChE, this compound leads to an accumulation of ACh at cholinergic synapses, resulting in enhanced and prolonged stimulation of muscarinic and nicotinic receptors.[1]
Isolated tissue bath experiments are a classical pharmacological tool used to study the effects of various substances on the contractility of isolated tissues, such as smooth muscle (e.g., ileum, aorta, trachea) and skeletal muscle (e.g., diaphragm).[2] This in vitro technique allows for the precise control of the tissue's environment and the direct measurement of its physiological response to drugs, making it an invaluable tool in pharmacology and drug development.
The application of this compound in isolated tissue bath experiments is primarily focused on:
-
Investigating the potentiation of cholinergic responses: By inhibiting AChE, this compound is expected to enhance the contractile response of tissues to exogenous acetylcholine or to cholinergic nerve stimulation.
-
Characterizing the role of endogenous acetylcholine: In tissues with intrinsic cholinergic innervation, this compound can be used to unmask the effects of endogenously released acetylcholine.
-
Studying the effects of prolonged cholinesterase inhibition: The irreversible nature of this compound allows for the investigation of the long-term consequences of AChE inhibition on tissue function.
Data Presentation
The following tables summarize illustrative quantitative data that could be obtained from isolated tissue bath experiments involving this compound.
Table 1: Effect of this compound on Acetylcholine-Induced Contractions in Guinea Pig Ileum
| This compound Concentration | Acetylcholine EC₅₀ (M) | Maximum Contraction (% of control) | Fold Potentiation of ACh Potency |
| 0 (Control) | 5.0 x 10⁻⁸ | 100 | 1 |
| 1 x 10⁻⁸ M | 1.2 x 10⁻⁸ | 115 | 4.2 |
| 1 x 10⁻⁷ M | 2.5 x 10⁻⁹ | 125 | 20 |
| 1 x 10⁻⁶ M | 8.0 x 10⁻¹⁰ | 130 | 62.5 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected potentiation of acetylcholine's effect by this compound. Actual values may vary depending on the specific experimental conditions.
Table 2: Effect of this compound on Electrically Stimulated Contractions of Rat Phrenic Nerve-Diaphragm Preparation
| This compound Concentration | Twitch Tension (% of control) | Tetanic Fade (% decrease in tension) |
| 0 (Control) | 100 | 5 |
| 1 x 10⁻⁷ M | 120 | 25 |
| 5 x 10⁻⁷ M | 135 | 60 |
| 1 x 10⁻⁶ M | 140 | 95 |
Note: This table provides hypothetical data illustrating the expected effects of this compound on a skeletal muscle preparation, including potentiation of single twitch responses and the induction of tetanic fade due to prolonged depolarization at the neuromuscular junction.
Experimental Protocols
Protocol 1: Investigating the Potentiation of Acetylcholine-Induced Contractions in Guinea Pig Ileum by this compound
Objective: To determine the effect of this compound on the concentration-response curve of acetylcholine in isolated guinea pig ileum.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Isolated tissue bath system with force-displacement transducer
-
Krebs-Ringer Bicarbonate (KRB) solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
This compound iodide
-
Acetylcholine chloride
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Surgical instruments for dissection
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig according to approved institutional guidelines.
-
Isolate a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).
-
Gently flush the lumen with warm KRB solution to remove intestinal contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Tissue Mounting:
-
Mount a segment of the ileum in a 10 mL isolated tissue bath containing KRB solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Apply an initial resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes of fresh KRB solution every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, record a stable baseline.
-
Control Acetylcholine Concentration-Response Curve:
-
Add acetylcholine to the bath in a cumulative manner, increasing the concentration by approximately half-log units (e.g., 10⁻⁹ M, 3x10⁻⁹ M, 10⁻⁸ M, etc.) until a maximal response is achieved.
-
Record the contractile response at each concentration.
-
Wash the tissue with fresh KRB solution multiple times until the baseline tension is restored.
-
-
Incubation with this compound:
-
Add the desired concentration of this compound (e.g., 10⁻⁸ M) to the bath and incubate for 30 minutes. This pre-incubation period allows for the irreversible inhibition of acetylcholinesterase.
-
-
Acetylcholine Concentration-Response Curve in the Presence of this compound:
-
Repeat the cumulative addition of acetylcholine as described above and record the contractile responses.
-
-
Repeat the procedure with different concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak contractile force at each acetylcholine concentration.
-
Construct concentration-response curves by plotting the contractile response against the logarithm of the acetylcholine concentration.
-
Determine the EC₅₀ (the concentration of acetylcholine that produces 50% of the maximal response) and the maximum response for each curve (with and without this compound).
-
Calculate the fold potentiation of acetylcholine potency by dividing the control EC₅₀ by the EC₅₀ in the presence of this compound.
-
Protocol 2: Evaluating the Effect of this compound on Neurogenic Contractions in Electrically Stimulated Rat Vas Deferens
Objective: To assess the impact of this compound on the contractile responses elicited by electrical field stimulation (EFS) of the rat vas deferens.
Materials:
-
Male Wistar rat (200-250 g)
-
Isolated tissue bath system with platinum electrodes and force-displacement transducer
-
Krebs-Ringer Bicarbonate (KRB) solution
-
This compound iodide
-
Guanethidine
-
Atropine
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Surgical instruments for dissection
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional guidelines.
-
Isolate the vasa deferentia and clean them of surrounding connective tissue.
-
-
Tissue Mounting:
-
Mount the vas deferens in a 10 mL isolated tissue bath containing KRB solution at 37°C and continuously bubbled with carbogen.
-
Position the tissue between two platinum electrodes.
-
Attach one end to a fixed hook and the other to a force-displacement transducer.
-
Apply an initial resting tension of 0.5 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, elicit control contractile responses by applying electrical field stimulation (EFS) with parameters such as 0.3 Hz frequency, 1 ms pulse duration, and supramaximal voltage for 10 seconds.
-
Repeat the EFS at regular intervals (e.g., every 5 minutes) until stable responses are obtained.
-
Application of this compound:
-
Add this compound (e.g., 10⁻⁷ M) to the bath and incubate for 30 minutes.
-
After incubation, re-apply the EFS and record the contractile response.
-
-
Pharmacological Characterization (Optional):
-
To confirm the cholinergic nature of the potentiated response, add atropine (a muscarinic antagonist, e.g., 10⁻⁶ M) to the bath and observe its effect on the EFS-induced contractions in the presence of this compound.
-
Guanethidine can be used to block adrenergic nerve transmission to isolate the cholinergic component.
-
-
-
Data Analysis:
-
Measure the amplitude of the contractile responses to EFS before and after the addition of this compound.
-
Express the response in the presence of this compound as a percentage of the control response.
-
Analyze the effect of antagonists on the potentiated response.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced potentiation of muscle contraction.
Caption: Experimental workflow for studying this compound in an isolated tissue bath.
References
Application Notes and Protocols for Long-Term Administration of Echothiophate in Developmental Neurobiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate is a potent, long-acting, and irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1][2][3] While its clinical use is primarily in ophthalmology for the treatment of glaucoma and accommodative esotropia, its mechanism of action provides a valuable tool for investigating the role of the cholinergic system in developmental neurobiology.[1][2][4] By inducing a state of chronic cholinergic hyperstimulation, long-term administration of this compound in animal models can be used to study the effects of sustained increases in acetylcholine levels on neuronal proliferation, differentiation, synaptogenesis, and the development of neural circuits. These studies are critical for understanding the etiology of neurodevelopmental disorders and for the development of therapeutic interventions.
These application notes provide a framework for designing and conducting developmental neurotoxicity studies using this compound or similar long-acting organophosphates. Due to a lack of extensive published data on the long-term developmental effects of this compound specifically, the following protocols and data tables are based on established methodologies for developmental neurotoxicity testing of organophosphates, such as Diisopropylfluorophosphate (DFP) and Soman, which share a similar mechanism of action.
Mechanism of Action and Signaling Pathways
This compound irreversibly inhibits acetylcholinesterase (AChE) by covalently binding to the serine residue in the enzyme's active site.[1][2] This inactivation of AChE leads to an accumulation of acetylcholine (ACh) at cholinergic synapses, resulting in overstimulation of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[2]
During neurodevelopment, cholinergic signaling plays a crucial role in:
-
Cell Proliferation and Differentiation: Activation of AChRs can influence the proliferation and differentiation of neural stem and progenitor cells.[1][2][5]
-
Apoptosis: Cholinergic pathways are involved in regulating programmed cell death, a critical process in shaping the developing nervous system.[1][2][5]
-
Neurite Outgrowth and Synaptogenesis: AChE itself, beyond its catalytic role, may have non-enzymatic functions in promoting neurite outgrowth and cell adhesion.[6] Chronic disruption of cholinergic signaling can impair the formation and maturation of synapses.[7]
The downstream signaling pathways activated by mAChRs and nAChRs are complex and cell-type specific. Key pathways implicated in the developmental effects of chronic cholinergic stimulation include those involving cAMP Response Element Binding Protein (CREB), a transcription factor crucial for neuronal plasticity, learning, and memory.[8][9][10][11]
Data Presentation: Expected Quantitative Outcomes
The following tables present hypothetical quantitative data that could be expected from long-term this compound administration studies in a rodent model, based on findings from studies with other organophosphates. These tables are for illustrative purposes to guide data collection and analysis.
Table 1: Effects of Chronic Neonatal this compound Exposure on Developmental Milestones in Rats
| Parameter | Control (Vehicle) | This compound (Low Dose - 0.1 mg/kg/day) | This compound (High Dose - 0.5 mg/kg/day) |
| Day of Eye Opening (Postnatal Day) | 14.5 ± 0.5 | 15.2 ± 0.6 | 16.8 ± 0.8 |
| Day of Incisor Eruption (Postnatal Day) | 10.2 ± 0.4 | 10.8 ± 0.5 | 11.5 ± 0.7 |
| Body Weight at Weaning (g) | 55.2 ± 3.1 | 51.7 ± 2.9 | 45.3 ± 3.5 |
| Brain Weight at Weaning (g) | 1.4 ± 0.1 | 1.3 ± 0.1 | 1.1 ± 0.2 |
* Indicates statistically significant difference from control (p < 0.05).
Table 2: Neurobehavioral Outcomes in Adult Rats Following Chronic Neonatal this compound Exposure
| Behavioral Test | Control (Vehicle) | This compound (Low Dose - 0.1 mg/kg/day) | This compound (High Dose - 0.5 mg/kg/day) |
| Morris Water Maze (Escape Latency, sec) | 15.3 ± 2.1 | 25.8 ± 3.4 | 40.1 ± 4.2 |
| Elevated Plus Maze (% Time in Open Arms) | 45.6 ± 5.2 | 30.1 ± 4.8 | 18.9 ± 3.9 |
| Acoustic Startle Response (Amplitude) | 100 ± 12.5 | 145 ± 15.1 | 180 ± 18.3 |
* Indicates statistically significant difference from control (p < 0.05).
Table 3: Neurochemical and Histological Changes in the Hippocampus of Adult Rats Following Chronic Neonatal this compound Exposure
| Parameter | Control (Vehicle) | This compound (Low Dose - 0.1 mg/kg/day) | This compound (High Dose - 0.5 mg/kg/day) |
| AChE Activity (% of Control) | 100% | 45.2 ± 5.1% | 20.7 ± 3.8% |
| Muscarinic Receptor Density (Bmax, fmol/mg protein) | 1250 ± 80 | 980 ± 75 | 750 ± 60 |
| GFAP Immunoreactivity (Arbitrary Units) | 1.0 ± 0.2 | 2.5 ± 0.4 | 4.8 ± 0.7 |
| Iba1 Immunoreactivity (Arbitrary Units) | 1.0 ± 0.1 | 3.1 ± 0.5 | 6.2 ± 0.9 |
* Indicates statistically significant difference from control (p < 0.05). GFAP (Glial Fibrillary Acidic Protein) is a marker for astrocytes (astrogliosis), and Iba1 (Ionized calcium-binding adapter molecule 1) is a marker for microglia (microgliosis), both indicative of neuroinflammation.
Experimental Protocols
The following are detailed protocols for key experiments in developmental neurobiology studies involving long-term administration of this compound or similar organophosphates.
Protocol 1: Chronic Administration of this compound to Neonatal Rats
Objective: To establish a model of chronic cholinergic hyperstimulation during a critical period of brain development.
Materials:
-
This compound Iodide
-
Sterile saline (0.9% NaCl)
-
Pregnant Sprague-Dawley rats (timed pregnancy)
-
Standard laboratory animal housing and husbandry equipment
-
Micropipettes and sterile syringes
Procedure:
-
Animal Model and Housing: House pregnant rats individually in standard cages with a 12-hour light/dark cycle and ad libitum access to food and water. Pups are born on approximately gestational day 22, which is designated as postnatal day (PND) 0.
-
Dosing Solution Preparation: Prepare a stock solution of this compound Iodide in sterile saline. On each day of dosing, dilute the stock solution to the desired final concentrations (e.g., 0.1 mg/mL and 0.5 mg/mL for low and high doses, respectively). The control group will receive sterile saline only.
-
Dosing Regimen: From PND 1 to PND 21, administer the this compound solution or vehicle to rat pups via subcutaneous (s.c.) injection once daily. The injection volume should be adjusted daily based on the pup's body weight (e.g., 1 mL/kg).
-
Monitoring: Monitor pups daily for clinical signs of toxicity, including tremors, fasciculations, salivation, and changes in body weight. Record developmental milestones such as the day of eye opening and incisor eruption.
-
Weaning: Wean pups on PND 21 and house them in same-sex groups.
-
Post-Weaning Follow-up: Continue to monitor the animals for long-term behavioral and neurochemical changes at various time points (e.g., PND 60, PND 90).
Protocol 2: Assessment of Learning and Memory using the Morris Water Maze
Objective: To evaluate spatial learning and memory deficits in adult animals exposed to this compound during development.
Materials:
-
Circular water tank (1.5 m diameter) filled with water made opaque with non-toxic paint.
-
Submerged escape platform.
-
Video tracking system and software.
-
Adult rats (PND 60) from the chronic exposure study.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the first trial.
-
Acquisition Phase (4 days, 4 trials/day):
-
Place the escape platform in a fixed quadrant of the tank.
-
Gently release the rat into the water facing the tank wall from one of four starting positions.
-
Allow the rat to swim and find the platform for a maximum of 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the tank.
-
Place the rat in the tank from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latency across acquisition trials and the time spent in the target quadrant during the probe trial to assess learning and memory.
Protocol 3: Immunohistochemistry for Neuroinflammation Markers
Objective: To quantify the extent of astrogliosis and microgliosis in the brain following chronic this compound exposure.
Materials:
-
Adult rat brains from the chronic exposure study.
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Sucrose solutions (15% and 30% in PBS).
-
Cryostat or vibrating microtome.
-
Primary antibodies: anti-GFAP (for astrocytes) and anti-Iba1 (for microglia).
-
Fluorescently labeled secondary antibodies.
-
Fluorescence microscope and image analysis software.
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the rat and perform transcardial perfusion with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight and then cryoprotect in graded sucrose solutions.
-
Freeze the brain and cut 40 µm coronal sections using a cryostat.
-
-
Immunostaining:
-
Wash the sections in PBS and block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate the sections with the primary antibodies (anti-GFAP and anti-Iba1) overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Capture fluorescent images of the brain regions of interest (e.g., hippocampus, cortex) using a fluorescence microscope.
-
Quantify the immunoreactivity of GFAP and Iba1 using image analysis software (e.g., ImageJ) by measuring the integrated density of the fluorescent signal.
-
Visualizations
The following diagrams illustrate key concepts related to the long-term administration of this compound in developmental neurobiology.
Caption: Mechanism of this compound action and its impact on cholinergic signaling.
References
- 1. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cholinergic and Neuroimmune Signaling Interact to Impact Adult Hippocampal Neurogenesis and Alcohol Pathology Across Development [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Cholinergic system and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can cholinesterase inhibitors affect neural development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excessive Expression of Acetylcholinesterase Impairs Glutamatergic Synaptogenesis in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biochemical Assays for Measuring the Effects of Echothiophate on Neurotransmitter Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Echothiophate is an organophosphate and a potent, long-acting, irreversible acetylcholinesterase (AChE) inhibitor.[1][2] Its primary mechanism of action involves forming a stable, covalent bond with the active site of the AChE enzyme.[2][3] This inactivation of AChE prevents the hydrolysis of the neurotransmitter acetylcholine (ACh), leading to an accumulation of ACh at cholinergic synapses and neuromuscular junctions.[3] This accumulation enhances cholinergic transmission, which is the basis for its therapeutic use in conditions like glaucoma and accommodative esotropia.[3][4][5] However, this mechanism also accounts for its potential toxicity.[6]
Accurately measuring the biochemical effects of this compound is crucial for understanding its pharmacological profile, determining therapeutic efficacy, and assessing potential toxicity. This document provides detailed protocols for two key types of biochemical assays:
-
Direct measurement of Acetylcholinesterase (AChE) activity to quantify the inhibitory effect of this compound on its target enzyme.
-
Quantification of Acetylcholine (ACh) levels to measure the primary downstream effect of AChE inhibition.
Part 1: Cholinergic Signaling & Mechanism of this compound Action
Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems.[6][7] In a typical cholinergic synapse, ACh is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to receptors on the postsynaptic cell, propagating the nerve signal. To terminate the signal, ACh is rapidly hydrolyzed into choline and acetate by the enzyme acetylcholinesterase (AChE).[3][7] this compound irreversibly inhibits AChE, leading to a buildup of ACh in the synapse and causing continuous stimulation of the postsynaptic receptors.[1][3]
Caption: Mechanism of this compound action in a cholinergic synapse.
Part 2: Assay for Acetylcholinesterase (AChE) Activity Inhibition
The most common method to measure AChE activity is the colorimetric assay developed by Ellman.[8][9] This assay is simple, reliable, and suitable for high-throughput screening.
Principle: The assay uses acetylthiocholine (ATCh) as a substrate for AChE. AChE hydrolyzes ATCh to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to AChE activity. When an inhibitor like this compound is present, the rate of this reaction decreases.
Experimental Workflow: AChE Inhibition Assay
Caption: General workflow for the Ellman's method-based AChE inhibition assay.
Detailed Protocol: Ellman's Method for AChE Inhibition
This protocol is adapted for a 96-well plate format.[8][9]
A. Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel).
-
This compound iodide.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylthiocholine iodide (ATCI).
-
Phosphate Buffer (0.1 M, pH 8.0).
-
96-well clear, flat-bottom microplates.
-
Microplate reader capable of kinetic measurements at 412 nm.
B. Preparation of Working Solutions:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until pH 8.0 is reached.
-
AChE Solution (0.1 U/mL): Prepare a stock solution and perform serial dilutions in phosphate buffer to the final working concentration. Keep on ice.
-
DTNB Solution (0.5 mM): Dissolve DTNB in phosphate buffer. Protect from light.[9]
-
ATCI Solution (1.5 mM): Dissolve ATCI in deionized water or phosphate buffer. Prepare this solution fresh daily.[9]
-
This compound Dilutions: Prepare a stock solution in a suitable solvent (e.g., water or buffer) and create a series of dilutions to determine the IC50 value.
C. Assay Procedure:
-
Plate Setup: Add reagents to each well of a 96-well plate as described below (total volume = 200 µL).
-
Blank Wells: 175 µL Buffer + 25 µL ATCI Solution.
-
Control Wells (100% Activity): 125 µL Buffer + 25 µL AChE Solution + 25 µL DTNB Solution.
-
Test Wells (Inhibitor): 100 µL Buffer + 25 µL this compound Dilution + 25 µL AChE Solution + 25 µL DTNB Solution.
-
-
Pre-incubation: Gently mix the contents and incubate the plate at room temperature (25°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[9]
-
Reaction Initiation: Add 25 µL of the 1.5 mM ATCI solution to the Control and Test wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.[9]
D. Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100[9]
-
Plot the % Inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: AChE Inhibition by this compound
Table 1: Example Data for AChE Inhibition by this compound
| This compound Conc. (nM) | Mean Reaction Rate (ΔAbs/min) | Standard Deviation | % Inhibition |
|---|---|---|---|
| 0 (Control) | 0.0520 | 0.0025 | 0.0 |
| 0.1 | 0.0485 | 0.0021 | 6.7 |
| 1 | 0.0390 | 0.0018 | 25.0 |
| 10 | 0.0255 | 0.0015 | 51.0 |
| 100 | 0.0098 | 0.0011 | 81.2 |
| 1000 | 0.0015 | 0.0008 | 97.1 |
| Calculated IC50 | ~9.5 nM | | |
Part 3: Assay for Acetylcholine (ACh) Quantification
The accumulation of ACh is the direct physiological consequence of this compound's action. Measuring ACh levels in biological samples (e.g., tissue homogenates, microdialysates) provides a functional readout of the drug's effect. Common methods include commercially available colorimetric/fluorimetric kits and more sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[7][10][11][12]
Principle (Colorimetric/Fluorimetric Assay): This assay involves a multi-step enzymatic reaction.[12]
-
AChE is used to hydrolyze acetylcholine in the sample to choline and acetate.
-
Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂).
-
The H₂O₂ reacts with a specific probe in the presence of horseradish peroxidase (HRP) to generate a colorimetric (absorbance ~570 nm) or fluorimetric (Ex/Em = 530/585 nm) signal.[12] The signal intensity is directly proportional to the amount of ACh in the sample.
Experimental Workflow: ACh Quantification Assay
References
- 1. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Iodide? [synapse.patsnap.com]
- 4. What is this compound Iodide used for? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Studying Organophosphate-Induced Neurotoxicity Using Echothiophate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate is a potent, long-acting, and irreversible organophosphate cholinesterase inhibitor.[1][2][3] Its primary mechanism of action involves the formation of a stable covalent bond with the serine hydroxyl group in the active site of acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[2] This cholinergic hyperstimulation is the principal driver of organophosphate-induced neurotoxicity, which can manifest as a spectrum of neurological effects, from acute cholinergic crisis to long-term neurodegeneration.[4]
These application notes provide a comprehensive overview of the use of this compound as a tool to study organophosphate-induced neurotoxicity. Included are summaries of quantitative data, detailed experimental protocols for in vitro and in vivo models, and visualizations of the key signaling pathways involved. While specific quantitative data for this compound is limited in publicly available literature, data from other well-studied organophosphates are provided as representative examples to guide experimental design.
Data Presentation
The following tables summarize key quantitative parameters relevant to the study of organophosphate-induced neurotoxicity. It is important to note that specific values for this compound may vary and should be determined empirically for each experimental system.
Table 1: Acetylcholinesterase Inhibition by Organophosphates
| Compound | Enzyme Source | IC50 Value | Reference |
| Chlorpyrifos-oxon | Rat Brain | ~10 nM | [5][6] |
| Paraoxon | Electric Eel AChE | ~1.5 µM | [6] |
| This compound | Not Specified | Not Available | N/A |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and can vary based on experimental conditions.
Table 2: Representative Neurotoxic Effects of Organophosphates in SH-SY5Y Cells
| Organophosphate | Concentration | Exposure Time | Endpoint | Result | Reference |
| Ethyl-parathion | 10 µg/mL | 30 min | Cell Viability | Significant decrease | [7] |
| Ethyl-parathion | 5 µg/mL | 30 min | Apoptosis | Significant increase | [7] |
| Ethyl-parathion | 10 µg/mL | 30 min | ROS Production | Significant increase | [7] |
| 3-Nitropropionic acid | 0.5 mM (IC50) | 24 h | Cell Viability | 50% reduction | [8] |
These data illustrate the concentrations and timeframes at which neurotoxic effects can be observed and should be used as a starting point for designing experiments with this compound.
Table 3: Representative Biomarker Changes in Organophosphate-Induced Neurotoxicity
| Biomarker | Model System | Organophosphate | Change | Reference |
| Malondialdehyde (MDA) | Rat Brain | Aluminum-induced AD | Increased | [9] |
| Superoxide Dismutase (SOD) | Rat Brain | Aluminum-induced AD | Decreased | [9] |
| TNF-α | Murine Microglia (BV-2) | Lipopolysaccharide | Increased release | [10] |
| IL-1β | Murine Microglia (BV-2) | Lipopolysaccharide | Increased release | [10] |
| Bax/Bcl-2 Ratio | Human Melanoma Cells | Justicidin B derivative | Increased | [11] |
| Caspase-3 Activity | Human Melanoma Cells | Justicidin B derivative | Increased | [11] |
These biomarkers are indicative of oxidative stress, neuroinflammation, and apoptosis, which are key events in organophosphate neurotoxicity.
Experimental Protocols
The following are detailed protocols for key experiments to study this compound-induced neurotoxicity.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory potency of this compound on AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
This compound iodide
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add phosphate buffer, AChE solution, and different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each this compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Protocol 2: Assessment of Neurotoxicity in SH-SY5Y Human Neuroblastoma Cells
Objective: To evaluate the cytotoxic and apoptotic effects of this compound on a neuronal cell line.
A. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C and 5% CO2.
-
To induce differentiation into a more neuron-like phenotype, treat the cells with retinoic acid (RA) at a final concentration of 10 µM for 5-7 days.
B. Cell Viability Assay (MTT Assay):
-
Seed differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
C. Caspase-3 Activity Assay (Fluorometric):
-
Seed and treat SH-SY5Y cells as described above.
-
Lyse the cells and prepare cell lysates.
-
In a 96-well plate, add cell lysate, reaction buffer, and the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Express caspase-3 activity as a fold increase over the untreated control.
Protocol 3: In Vivo Neurotoxicity Assessment in Zebrafish Larvae
Objective: To evaluate the neurotoxic and behavioral effects of this compound in a whole-organism model.
A. Embryo/Larva Exposure:
-
Collect zebrafish embryos and raise them in standard E3 medium.
-
At a specific developmental stage (e.g., 24 hours post-fertilization), expose the embryos to a range of this compound concentrations.
-
Maintain the exposure for a defined period (e.g., up to 120 hours post-fertilization), renewing the treatment solution daily.
B. Assessment of Lethality (LC50 Determination):
-
Record the number of dead embryos/larvae at regular intervals.
-
Calculate the median lethal concentration (LC50) at 96 or 120 hours post-fertilization.[12]
C. Neurobehavioral Assay (Light-Dark Transition Test):
-
At a specific developmental stage (e.g., 5 days post-fertilization), place individual larvae in a 96-well plate.[13]
-
Use an automated tracking system to monitor the locomotor activity of the larvae under alternating periods of light and darkness.[13]
-
Analyze parameters such as total distance moved, velocity, and time spent in different zones to assess anxiety-like behavior and general locomotor function.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in this compound-induced neurotoxicity and a general experimental workflow for its study.
Caption: Experimental workflow for studying this compound neurotoxicity.
Caption: Key signaling pathways in this compound-induced neurotoxicity.
Caption: Cholinergic overstimulation and excitotoxicity pathway.
Caption: Mitochondrial-mediated apoptosis pathway in neurotoxicity.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the mechanisms of organophosphate-induced neurotoxicity. By irreversibly inhibiting acetylcholinesterase, it initiates a cascade of events including cholinergic overstimulation, excitotoxicity, oxidative stress, neuroinflammation, and ultimately, neuronal apoptosis. The protocols and pathways outlined in these application notes provide a framework for researchers to design and execute studies aimed at understanding these complex processes and for the development of novel therapeutic interventions. Due to the limited availability of specific quantitative data for this compound, it is crucial to perform careful dose-response and time-course studies to characterize its effects in any given experimental model.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. youtube.com [youtube.com]
- 3. drugs.com [drugs.com]
- 4. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and molecular responses to ethyl-parathion in undifferentiated SH-SY5Y cells provide neurotoxicity pathway indicators for organophosphorus impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuromodulatory effect of 4-(methylthio)butyl isothiocyanate against 3-nitropropionic acid induced oxidative impairments in human dopaminergic SH-SY5Y cells via BDNF/CREB/TrkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sequential Activation of Microglia and Astrocyte Cytokine Expression Precedes Increased Iba-1 or GFAP Immunoreactivity following Systemic Immune Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of the calcium plateau in neuronal injury and behavioral morbidities following organophosphate intoxication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Assessing the Behavioral Effects of Echothiophate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate is an irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (ACh), this compound leads to an accumulation of ACh at cholinergic synapses, thereby potentiating cholinergic neurotransmission.[2][3][4] While its primary clinical use has been in ophthalmology for the treatment of glaucoma and accommodative esotropia, its mechanism of action warrants a thorough investigation of its potential behavioral effects.[2][4][5] Chronic exposure to organophosphates has been associated with a range of neurobehavioral deficits, including impairments in cognitive functions such as psychomotor speed, executive function, visuospatial ability, and memory.[6][7][8]
These application notes provide a comprehensive experimental design for assessing the behavioral effects of this compound in a preclinical rodent model. The protocols outlined below are designed to evaluate a spectrum of behaviors, including locomotor activity, anxiety-like behavior, and learning and memory.
Signaling Pathway of Acetylcholine and the Action of this compound
Acetylcholine (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems. Its signaling is mediated by two main types of receptors: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[9] Upon release from the presynaptic neuron, ACh binds to these receptors on the postsynaptic membrane, initiating a cellular response. The signal is terminated by the rapid hydrolysis of ACh by acetylcholinesterase (AChE) in the synaptic cleft.[3]
This compound irreversibly inhibits AChE by forming a stable covalent bond with the serine group at the enzyme's active site.[1][3] This inhibition leads to an accumulation of ACh in the synapse, resulting in overstimulation of both nicotinic and muscarinic receptors.
Experimental Design and Workflow
A longitudinal study design is proposed to assess the behavioral effects of this compound following a defined exposure period.
Animal Model: Male and female adult C57BL/6 mice (8-10 weeks old) are recommended due to their well-characterized behavioral phenotypes and the availability of extensive genetic information.
Dosing: this compound iodide should be dissolved in a suitable vehicle (e.g., sterile saline). A dose-response study is recommended, including a vehicle control group and at least three dose levels of this compound (e.g., low, medium, and high). The route of administration (e.g., intraperitoneal, subcutaneous, or oral gavage) should be consistent throughout the study.
Experimental Protocols
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone.
Protocol:
-
Acclimate the mouse to the testing room for at least 30 minutes prior to the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a 10-minute session.
-
Record the session using an overhead video camera.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
-
Analyze the video recording for the parameters listed in Table 1.
Data Presentation:
| Parameter | Description | Expected Effect of this compound (Hypothesized) |
| Total Distance Traveled (cm) | The total distance the animal moved during the session. | Increase (cholinergic hyperactivity) or Decrease (motor impairment at high doses) |
| Time Spent in Center (s) | The duration the animal spent in the central zone of the arena. | Decrease (anxiogenic-like effect) |
| Number of Center Entries | The frequency with which the animal entered the central zone. | Decrease (anxiogenic-like effect) |
| Rearing Frequency | The number of times the animal stood on its hind legs. | Increase (exploratory behavior) or Decrease (motor impairment) |
| Grooming Duration (s) | The total time the animal spent grooming. | Increase (stereotyped/repetitive behavior) |
Table 1: Quantitative Data for Open Field Test
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Protocol:
-
Acclimate the mouse to the testing room for at least 30 minutes.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session with an overhead video camera.
-
Return the mouse to its home cage after the trial.
-
Clean the maze thoroughly with 70% ethanol between animals.
-
Analyze the video for the parameters in Table 2.
Data Presentation:
| Parameter | Description | Expected Effect of this compound (Hypothesized) |
| Time Spent in Open Arms (s) | The duration the animal spent in the open arms of the maze. | Decrease (anxiogenic-like effect) |
| Number of Open Arm Entries | The frequency of entries into the open arms. | Decrease (anxiogenic-like effect) |
| Time Spent in Closed Arms (s) | The duration the animal spent in the closed arms of the maze. | Increase (anxiogenic-like effect) |
| Number of Closed Arm Entries | The frequency of entries into the closed arms. | No significant change or slight increase |
| Total Arm Entries | The total number of entries into any arm. | No significant change (to control for general activity) |
Table 2: Quantitative Data for Elevated Plus Maze
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory, which are hippocampus-dependent functions.
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.
Protocol:
-
Acquisition Phase (4-5 days):
-
Four trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four starting positions, facing the wall of the pool.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Presentation:
| Parameter | Description | Expected Effect of this compound (Hypothesized) |
| Escape Latency (s) | The time taken to find the hidden platform during the acquisition phase. | Increase (impaired spatial learning) |
| Path Length (cm) | The distance traveled to find the hidden platform during acquisition. | Increase (impaired spatial learning) |
| Time in Target Quadrant (s) | The duration spent in the quadrant where the platform was located during the probe trial. | Decrease (impaired spatial memory) |
| Platform Crossings | The number of times the animal swims over the former platform location during the probe trial. | Decrease (impaired spatial memory) |
Table 3: Quantitative Data for Morris Water Maze
Passive Avoidance Test
Objective: To assess fear-motivated learning and memory.
Apparatus: A two-compartment box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Protocol:
-
Training Day:
-
Place the mouse in the light compartment.
-
After a brief habituation period, the door to the dark compartment opens.
-
When the mouse enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
Record the latency to enter the dark compartment.
-
-
Testing Day (24 hours after training):
-
Place the mouse in the light compartment.
-
The door to the dark compartment is open.
-
Record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds). No shock is delivered on the testing day.
-
Data Presentation:
| Parameter | Description | Expected Effect of this compound (Hypothesized) |
| Step-through Latency (s) - Training | The time taken to enter the dark compartment on the training day. | No significant difference expected between groups. |
| Step-through Latency (s) - Testing | The time taken to enter the dark compartment on the testing day. | Decrease (impaired fear memory) |
Table 4: Quantitative Data for Passive Avoidance Test
Conclusion
This set of application notes and protocols provides a robust framework for the comprehensive assessment of the behavioral effects of this compound. By employing a battery of well-validated behavioral assays, researchers can elucidate the impact of this acetylcholinesterase inhibitor on locomotor activity, anxiety, and various domains of learning and memory. The provided diagrams and tables are intended to facilitate experimental planning, execution, and data interpretation. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the neurobehavioral profile of this compound.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. anilocus.com [anilocus.com]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. unifr.ch [unifr.ch]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. acnp.org [acnp.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Echothiophate-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echothiophate-based assays.
Frequently Asked Questions (FAQs)
1. My assay is showing high background absorbance. What are the possible causes and solutions?
High background absorbance in an acetylcholinesterase (AChE) assay using Ellman's reagent (DTNB) can be a common issue. Here are the likely causes and how to address them:
-
Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (ATCh), can spontaneously break down, especially at a higher pH. Ensure your assay buffer is within the optimal pH range, typically between 7.4 and 8.0.
-
Reaction with DTNB: Other substances in your sample that contain thiol groups can react with DTNB, leading to a false positive signal. To troubleshoot this, run a control experiment with your sample and DTNB but without the AChE enzyme to see if there is any reaction.
-
Contaminated Reagents: Contamination of your reagents or the microplate itself can introduce substances that interfere with the assay. Use fresh reagents and high-quality microplates.
-
Light Sensitivity of DTNB: The Ellman's reagent, DTNB, is sensitive to daylight, particularly UV radiation around 325 nm.[1] It is advisable to prepare DTNB solutions fresh and protect them from light.
2. I'm observing inconsistent and non-reproducible results in my inhibition assay. What should I check?
Inconsistent results can be frustrating. Here are some key factors to investigate:
-
Pipetting Accuracy: Inaccurate pipetting, especially when dealing with potent inhibitors like this compound, can lead to significant variability. Ensure your pipettes are properly calibrated and consider using a multichannel pipette for better consistency in plate-based assays.
-
Temperature Fluctuations: AChE activity is highly sensitive to temperature changes. Maintaining a consistent temperature during incubation is crucial for reproducible results.
-
Timing of Reagent Addition: In kinetic assays, the timing of adding reagents and taking measurements is critical. Standardize your workflow to ensure consistent timing for all samples.
-
Inhibitor Instability: The test compound itself might not be stable in the assay buffer. Prepare fresh inhibitor solutions for each experiment.
3. My enzyme (AChE) activity seems low or absent, even in my positive control wells. What could be wrong?
Low or no enzyme activity can halt your experiment. Here's what to look into:
-
Inactive Enzyme: The AChE may have lost its activity due to improper storage, handling, or repeated freeze-thaw cycles. Always test the activity of a new batch of enzyme before starting your experiments and store it at the recommended temperature (typically -20°C or -80°C).[2]
-
Substrate Degradation: The acetylthiocholine (ATCh) substrate can degrade over time. It's best to prepare fresh ATCh solutions for each experiment.[2]
-
Incorrect Buffer Conditions: The pH and composition of your assay buffer are critical for optimal enzyme activity. Prepare fresh buffer and verify that the pH is correct (usually between 7.5 and 8.0).[2]
-
Reagent Contamination: One of your assay components might be contaminated with an inhibitory substance. You can test each component individually to identify the source of contamination.[2]
4. Can other compounds in my sample interfere with the assay?
Yes, several types of compounds can interfere with thiol-based assays like the Ellman's method:
-
Colored Compounds: If your sample has a color that absorbs light near the detection wavelength (412 nm), it can lead to falsely high readings. To correct for this, you can prepare a sample blank containing your sample and buffer but without the DTNB reagent. Subtracting the absorbance of this blank from your sample reading can help correct for this interference.[2]
-
Turbid Samples: Particulate matter in your sample can cause light scattering, which also increases the measured absorbance. Similar to colored compounds, a sample blank can be used to correct for turbidity.[2]
-
Redox-Active Compounds: Substances that can undergo oxidation-reduction reactions may interfere with the assay by either oxidizing the thiol groups or reacting with the assay reagents.[2]
Quantitative Data Summary
This compound Iodide Stability
This compound iodide is a white, crystalline, water-soluble, and hygroscopic solid.[3] For experimental use, reconstituted solutions should be stored at room temperature (approximately 25°C) and any unused solution should be discarded after 4 weeks.[2] Prior to reconstitution, it should be stored under refrigeration (2°C to 8°C).[2]
| Condition | Stability Notes |
| Storage (Lyophilized Powder) | Refrigerate at 2°C to 8°C.[2] |
| Storage (Reconstituted Solution) | Store at room temperature (~25°C). Do not refrigerate.[2] |
| Usable Period (Reconstituted) | Discard any unused solution after 4 weeks.[2] |
Acetylcholinesterase Inhibition by this compound Iodide
This compound is an irreversible inhibitor of acetylcholinesterase (AChE).[4] It forms a stable covalent bond with the active site of the enzyme, leading to prolonged inhibition.[4] The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. IC50 values for this compound can vary depending on the experimental conditions.
Due to the irreversible nature of this compound's inhibition, IC50 values can be time-dependent and should be interpreted with caution. For irreversible inhibitors, the inhibition constant (kᵢ) is often a more appropriate measure of potency.
Experimental Protocols
Detailed Methodology for IC50 Determination of this compound Iodide using Ellman's Method
This protocol is adapted for a 96-well plate format.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
This compound iodide
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound iodide in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a working solution of AChE in the assay buffer. Keep the enzyme solution on ice.
-
Prepare a solution of ATCI and DTNB in the assay buffer. These solutions should be prepared fresh.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the different concentrations of your this compound iodide solutions.
-
Include control wells:
-
Negative Control: Contains only the assay buffer and enzyme (no inhibitor). This represents 100% enzyme activity.
-
Blank: Contains the assay buffer and substrate (no enzyme). This is to measure the rate of spontaneous substrate hydrolysis.
-
-
Add the AChE working solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[5]
-
-
Initiation of Reaction:
-
To start the enzymatic reaction, add the ATCI/DTNB solution to all wells.[5]
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes).[5]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a suitable nonlinear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Signaling Pathway of Acetylcholinesterase and its Inhibition
Caption: Acetylcholinesterase signaling and inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an AChE inhibitor.
Troubleshooting Logic for High Background Signal
Caption: Troubleshooting decision tree for high background signals.
References
Optimizing Echothiophate Concentration for Maximal Cholinesterase Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Echothiophate to achieve maximal cholinesterase inhibition. This resource offers detailed experimental protocols, troubleshooting advice, and quantitative data to facilitate accurate and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an organophosphate compound and a potent, long-acting cholinesterase inhibitor.[1][2] It functions by irreversibly binding to the serine residue at the active site of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] This covalent phosphorylation of the enzyme renders it inactive.[1] Consequently, the neurotransmitter acetylcholine accumulates at cholinergic synapses, leading to enhanced and prolonged cholinergic effects.[1]
Q2: What are the key differences between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition by this compound?
Q3: How is cholinesterase activity typically measured in the presence of an inhibitor like this compound?
A3: The most common method for measuring cholinesterase activity is the Ellman's assay. This colorimetric method uses a substrate analog, acetylthiocholine (or butyrylthiocholine), which is hydrolyzed by the cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme activity.
Q4: Why is determining the IC50 value not sufficient for an irreversible inhibitor like this compound?
A4: For irreversible inhibitors, the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is time-dependent and not a true measure of inhibitor potency. A more accurate and informative parameter is the bimolecular rate constant (kᵢ or k_inact/K_I), which reflects the rate of covalent bond formation between the inhibitor and the enzyme. This constant provides a more robust measure of the inhibitor's efficiency.
Data Presentation
The potency of an irreversible inhibitor like this compound is best described by the bimolecular rate constant (kᵢ). The following table provides a template for organizing experimentally determined kinetic constants for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound. Note: The values presented here are placeholders and should be determined experimentally.
| Enzyme Source | Inhibitor | kᵢ (M⁻¹min⁻¹) | Experimental Conditions | Reference |
| Human Erythrocyte AChE | This compound Iodide | [Insert experimental value] | [Specify buffer, pH, temperature, substrate concentration] | [Cite your data] |
| Equine Serum BChE | This compound Iodide | [Insert experimental value] | [Specify buffer, pH, temperature, substrate concentration] | [Cite your data] |
| Recombinant Human AChE | This compound Iodide | [Insert experimental value] | [Specify buffer, pH, temperature, substrate concentration] | [Cite your data] |
| Recombinant Human BChE | This compound Iodide | [Insert experimental value] | [Specify buffer, pH, temperature, substrate concentration] | [Cite your data] |
Experimental Protocols
Detailed Protocol for Determining the Bimolecular Rate Constant (kᵢ) of Cholinesterase Inhibition by this compound using the Ellman's Assay
This protocol is designed to measure the rate of irreversible inhibition of cholinesterase by this compound.
Materials:
-
This compound iodide solution (freshly prepared)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme preparation
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound iodide in the appropriate buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a working solution of the cholinesterase enzyme in phosphate buffer. The concentration should be chosen to provide a linear reaction rate for at least 10 minutes.
-
Prepare the substrate solution (ATCI or BTCI) in deionized water.
-
Prepare the DTNB solution in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
DTNB solution
-
AChE or BChE enzyme solution
-
-
Initiate the reaction by adding the this compound solution at various concentrations to different wells. Simultaneously, have control wells with buffer instead of the inhibitor.
-
-
Pre-incubation and Reaction Initiation:
-
Incubate the enzyme with the inhibitor for various time points (e.g., 0, 5, 10, 15, 30 minutes). This step is crucial for irreversible inhibitors to allow for the covalent modification to occur.
-
After the pre-incubation period, add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.
-
Plot the natural logarithm of the percentage of remaining enzyme activity (ln(% Activity)) against the pre-incubation time for each this compound concentration. The slope of this line will be the observed rate constant (k_obs).
-
Plot the k_obs values against the corresponding this compound concentrations.
-
The bimolecular rate constant (kᵢ) can be determined from the slope of the linear portion of the k_obs versus [Inhibitor] plot, where kᵢ = k_obs / [Inhibitor]. For a more detailed analysis that accounts for the initial binding step, a non-linear fit to the Michaelis-Menten-like equation for irreversible inhibitors can be used to determine both k_inact and K_I, from which kᵢ (k_inact/K_I) can be calculated.[3]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance | 1. Spontaneous hydrolysis of the substrate. 2. Reaction of DTNB with other thiol-containing compounds in the sample. | 1. Prepare fresh substrate solution daily. 2. Run a blank control without the enzyme to subtract the background rate. 3. Consider purifying the enzyme preparation. |
| Non-linear reaction progress curves | 1. Substrate depletion. 2. Product inhibition. 3. Time-dependent inactivation of the enzyme by the inhibitor. | 1. Use a lower enzyme concentration or a higher substrate concentration. 2. Analyze only the initial linear phase of the reaction. 3. This is expected for irreversible inhibitors; analyze the data as described in the protocol to determine k_obs. |
| No or very low inhibition observed | 1. Inactive this compound solution. 2. Insufficient pre-incubation time. 3. This compound concentration is too low. | 1. Prepare fresh this compound solutions for each experiment. 2. Increase the pre-incubation time to allow for the covalent modification to occur. 3. Use a wider range of higher this compound concentrations. |
| 100% inhibition at all tested concentrations | 1. This compound concentration is too high. 2. Pre-incubation time is too long. | 1. Perform serial dilutions to test a lower range of this compound concentrations. 2. Reduce the pre-incubation time. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Temperature fluctuations. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Maintain a constant temperature for all assay components and during the reaction. 3. Gently mix the contents of the wells after adding each reagent. |
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the bimolecular rate constant (kᵢ).
Caption: Logical relationship of key parameters in irreversible inhibition kinetics.
References
- 1. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 2. researchgate.net [researchgate.net]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Echothiophate Stock Solutions
For researchers, scientists, and drug development professionals, maintaining the integrity of experimental compounds is paramount. This guide provides detailed information and troubleshooting advice for the preparation, storage, and handling of Echothiophate stock solutions to prevent degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an organophosphate compound and a potent, long-acting cholinesterase inhibitor.[1][2] As a phosphorothioate, its chemical structure includes a phosphorus-sulfur (P-S) bond that is susceptible to hydrolysis. Degradation of the molecule leads to a loss of its biological activity, which can significantly impact experimental outcomes. Therefore, proper preparation and storage of this compound stock solutions are critical.
Q2: What are the primary signs of this compound stock solution degradation?
A2: Visual indicators of degradation can include a change in the color of the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable method for assessing the stability of your stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A slight mercaptan-like (sulfur) odor is characteristic of the compound and does not necessarily indicate degradation.[2][3]
Q3: What are the recommended solvents for preparing this compound stock solutions?
Q4: How should I store my this compound stock solutions?
A4: For aqueous solutions, based on the stability of the reconstituted ophthalmic formulation, it is recommended to store them at room temperature (approximately 25°C) and use them within 4 weeks.[3] The unreconstituted, powdered form of this compound iodide should be stored under refrigeration (2°C to 8°C).[3] For stock solutions in organic solvents like ethanol or DMSO, it is best practice to prepare fresh solutions for each experiment. If storage is necessary, store in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution leading to reduced potency. | 1. Prepare a fresh stock solution of this compound. 2. Perform a stability check on a new and old stock solution using HPLC (see Experimental Protocols section). 3. If degradation is confirmed, discard the old stock and review storage procedures. |
| Precipitate forms in the stock solution upon storage. | The compound may be coming out of solution due to solvent evaporation, temperature fluctuations, or degradation. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded. 3. For future preparations, consider using a higher quality, anhydrous solvent and ensure the storage container is tightly sealed. |
| Discoloration of the stock solution. | This may indicate chemical degradation of the this compound molecule. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution using high-purity solvent and this compound. 3. Protect the stock solution from light by storing it in an amber vial or wrapping the vial in foil. |
Data on this compound Stability
While specific quantitative data on the degradation kinetics of this compound in various research-grade solvents and buffer systems is limited in publicly available literature, the stability is known to be influenced by pH and temperature. Hydrolysis of the P-S bond is the primary degradation pathway. The stability of the reconstituted ophthalmic solution provides a useful reference for aqueous preparations.
| Parameter | Condition | Recommendation/Observation | Reference |
| Storage Temperature (Aqueous Solution) | Room Temperature (~25°C) | Discard after 4 weeks. Do not refrigerate. | [3] |
| Storage Temperature (Unreconstituted Powder) | Refrigerated (2°C to 8°C) | Stable until the expiration date provided by the manufacturer. | [3] |
| pH (Aqueous Solution) | Buffered (as in ophthalmic diluent) | The clinical diluent contains boric acid and sodium phosphate, suggesting a buffered pH is important for stability. | [6] |
| Solvent | Water, Methanol, Ethanol, Isopropanol | Soluble. Stability in alcohols for research purposes should be empirically determined. | [4][5] |
Experimental Protocols
Protocol for Preparation of an Aqueous this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound iodide powder.
-
Dissolution: Dissolve the powder in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration. Ensure the pH of the buffer is appropriate for your experimental system, keeping in mind that extreme pH values may accelerate hydrolysis.
-
Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.
-
Storage: Store the solution at room temperature (~25°C) and use within 4 weeks. For longer-term storage, consider preparing stock solutions in an anhydrous organic solvent and storing at -80°C.
Protocol for Assessing this compound Stability by HPLC
This protocol is a general guideline and may require optimization for your specific equipment and reagents.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate with 0.2% triethylamine, pH adjusted to 6).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210-230 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a series of known concentrations of a freshly prepared this compound iodide standard to generate a calibration curve.
-
Sample Preparation: Dilute your stored this compound stock solution to a concentration that falls within the range of your calibration curve.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Determine the concentration of this compound in your sample by comparing its peak area to the calibration curve. A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks may correspond to degradation products.
Visualizations
Caption: Primary hydrolysis pathway of this compound.
Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Troubleshooting decision tree for this compound stock solution issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Phospholine Iodide (this compound Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. WO2015114470A1 - this compound iodide process - Google Patents [patents.google.com]
- 5. US9708352B2 - this compound iodide process - Google Patents [patents.google.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Managing Systemic Side Effects of Echothiophate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the systemic side effects of Echothiophate in animal studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving this compound administration.
1. Cholinergic Crisis: Signs and Immediate Actions
-
Question: My animal is exhibiting excessive salivation, lacrimation, urination, diarrhea, and vomiting shortly after this compound administration. What is happening and what should I do?
-
Answer: These are classic signs of a cholinergic crisis due to the overstimulation of muscarinic receptors caused by this compound, an acetylcholinesterase inhibitor.[1] This leads to an excess of acetylcholine in the synaptic cleft.[2] Immediate intervention is critical.
-
Step 1: Administer Atropine Sulfate. Atropine is a muscarinic receptor antagonist that will counteract these effects.[3] Refer to the Experimental Protocols section for species-specific dosing.
-
Step 2: Monitor Vital Signs. Closely monitor heart rate, respiratory rate, and temperature.[2]
-
Step 3: Provide Supportive Care. Ensure the animal is warm and hydrated.[4]
-
-
Question: In addition to the "SLUDGE" signs (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis), my animal is experiencing muscle fasciculations, tremors, and weakness. What does this indicate?
-
Answer: These symptoms indicate the overstimulation of nicotinic receptors, which can lead to muscle paralysis, including the diaphragm, resulting in respiratory failure.[1]
-
Step 1: Administer Pralidoxime (2-PAM). Pralidoxime is a cholinesterase reactivator that can reverse the binding of this compound to acetylcholinesterase, thereby restoring its function at the neuromuscular junction.[3] It is most effective when administered shortly after exposure.[3] See the Experimental Protocols section for dosing information.
-
Step 2: Continue Atropine Therapy. Atropine does not address nicotinic effects, so it should be used in conjunction with pralidoxime.[3]
-
Step 3: Respiratory Support. If the animal shows signs of respiratory distress, mechanical ventilation may be necessary.[1]
-
2. Monitoring and Long-Term Management
-
Question: How can I monitor the severity of this compound toxicity?
-
Answer: Monitoring cholinesterase levels in red blood cells and plasma can provide a quantitative measure of exposure and the degree of acetylcholinesterase inhibition.[5] A significant depression in these levels confirms systemic toxicity.[5] Clinical signs, however, remain the primary guide for immediate treatment decisions.
-
Question: Are there any long-term side effects of this compound administration in animal models?
-
Answer: Prolonged use of this compound has been associated with the development of cataracts in monkeys.[6]
Quantitative Data on Systemic Side Effects
Direct comparative quantitative data on the incidence of systemic side effects of this compound across different animal species is limited in the available literature. The following table provides a qualitative summary of observed effects.
| Animal Species | Route of Administration | Observed Systemic Side Effects | Source(s) |
| Dogs | Topical (ocular) | Systemic toxicity with signs of salivation, vomiting, diarrhea, and abdominal cramping may occur.[6] | [6] |
| Rabbits | Topical (ocular) | Systemic absorption can occur, potentially leading to systemic side effects, though specific effects are not well-quantified in comparative studies.[7] | [7] |
| Rats | Not Specified | Myopathies and muscle fasciculations have been observed with acetylcholinesterase inhibitors.[8] | [8] |
Experimental Protocols
1. Preparation and Administration of Atropine Sulfate
-
Objective: To counteract the muscarinic effects of this compound-induced cholinergic crisis.
-
Materials:
-
Procedure for a 1 mg/mL Solution:
-
Administration:
-
Rats: 0.05 - 0.1 mg/kg, administered subcutaneously (SC) or intraperitoneally (IP).
-
Rabbits: 0.1 - 0.5 mg/kg, administered SC or intramuscularly (IM).
-
Dogs: 0.02 - 0.04 mg/kg, administered IM, SC, or intravenously (IV).[3]
-
Monitoring: Observe for a decrease in secretions, an increase in heart rate, and pupillary dilation. Monitor for signs of atropine toxicity, which can include dry mucous membranes, tachycardia, and hyperthermia.[2]
-
2. Preparation and Administration of Pralidoxime Chloride (2-PAM)
-
Objective: To reactivate acetylcholinesterase and reverse the nicotinic effects of this compound.
-
Materials:
-
Pralidoxime chloride powder
-
Sterile water for injection
-
Sterile vials and syringes
-
-
Procedure for a 50 mg/mL Solution:
-
Aseptically reconstitute a vial of pralidoxime chloride powder with sterile water for injection according to the manufacturer's instructions. A common preparation involves adding 20 mL of sterile water to a 1 g vial.[9]
-
Gently swirl to dissolve.
-
-
Administration:
-
Mice: 25-50 mg/kg, administered IP.
-
Rats: 20-50 mg/kg, administered by slow IV injection or IP.
-
Dogs: 20-50 mg/kg, administered by slow IV injection.[3]
-
Monitoring: Observe for improvement in muscle strength and resolution of fasciculations. Monitor for adverse effects such as tachycardia and muscle rigidity, which can occur with rapid administration.[9]
-
Visualizations
Caption: Mechanism of this compound action at the cholinergic synapse.
Caption: Simplified overview of muscarinic and nicotinic signaling pathways.
Caption: Experimental workflow for managing cholinergic side effects.
References
- 1. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Systemic effects produced by this compound iodide in treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Cholinergic toxicity resulting from ocular instillation of this compound iodide eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of topically applied demecarium bromide and this compound iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of topically instilled drugs on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of muscle fasciculations in the generation of myopathies in mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eec.ecotoxbrasil.org.br [eec.ecotoxbrasil.org.br]
- 9. Phospholine Iodide®(this compound iodide forophthalmic solution) [dailymed.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Echothiophate in Cellular Models
Welcome to the technical support center for researchers utilizing Echothiophate in cellular models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and mitigate the off-target effects of this potent organophosphate acetylcholinesterase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in cellular models?
A1: Beyond its primary function as an irreversible acetylcholinesterase (AChE) inhibitor, this compound has been observed to elicit several off-target effects in various cellular models. The most well-documented of these include:
-
Muscarinic Receptor Antagonism: this compound can act as a function-specific antagonist at M1 and M3 muscarinic acetylcholine receptors.[1] This interaction is independent of its AChE inhibitory activity and can modulate downstream signaling pathways.
-
Induction of Oxidative Stress: As a member of the organophosphate class, this compound can induce oxidative stress within cells. This is characterized by an increase in reactive oxygen species (ROS), which can lead to cellular damage.
-
Neuroinflammation: this compound can trigger inflammatory responses in neural cell cultures, primarily through the activation of glial cells such as microglia and astrocytes.[2][3] This activation leads to the release of pro-inflammatory cytokines.
Q2: My cells are showing unexpected responses even at low this compound concentrations. What could be the cause?
A2: Unexpected cellular responses at low this compound concentrations can often be attributed to its off-target effects. While AChE inhibition is the primary mechanism of action, the off-target activities can occur at different concentration ranges. For instance, subtle changes in signaling pathways due to muscarinic receptor modulation or the initial stages of oxidative stress can manifest before significant AChE inhibition and subsequent cholinergic crisis are observed. It is also possible that your specific cell line is particularly sensitive to these off-target effects.
Q3: How can I differentiate between on-target (AChE inhibition) and off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Use of a Cholinesterase Reactivator: Co-treatment with a cholinesterase reactivator, such as pralidoxime (2-PAM), can help to reverse the effects of AChE inhibition. If a cellular phenotype persists in the presence of the reactivator, it is likely due to an off-target mechanism.
-
Specific Receptor Antagonists/Agonists: To investigate off-target effects on muscarinic receptors, you can use specific antagonists (e.g., atropine for broad muscarinic antagonism) or agonists to see if they can block or mimic the observed effects of this compound.
-
Antioxidant Co-treatment: To determine if oxidative stress is mediating the observed effects, co-treat your cells with an antioxidant like N-acetylcysteine (NAC) and assess if the phenotype is rescued.
-
Control Compounds: Include control compounds in your experiments. For example, use a different, structurally unrelated AChE inhibitor to see if it produces the same off-target effects.
Troubleshooting Guides
Problem 1: Unexpected changes in cAMP or calcium signaling.
Possible Cause: Off-target antagonism of M1 and/or M3 muscarinic receptors by this compound.[1]
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify that your cellular model expresses M1 and/or M3 muscarinic receptors using techniques like RT-PCR, western blotting, or immunofluorescence.
-
Measure Downstream Signaling:
-
cAMP Levels: Measure intracellular cAMP levels in response to a muscarinic agonist (e.g., carbachol) with and without this compound pre-treatment. An inhibition of agonist-induced cAMP production would support an antagonistic effect.
-
Phosphoinositide (PI) Hydrolysis: Measure PI hydrolysis (e.g., using a radioactive IP3 accumulation assay) in response to a muscarinic agonist. This compound has been shown to have minimal effect on PI hydrolysis, indicating it is a function-specific antagonist.[1]
-
-
Competitive Binding Assay: Perform a competitive radioligand binding assay using a known muscarinic antagonist (e.g., [3H]-N-methylscopolamine) to determine the binding affinity (Ki) of this compound to muscarinic receptors in your cell line.
Quantitative Data Summary: this compound Binding to Muscarinic Receptors
| Receptor Subtype | Reported Ki Value (µM) | Cellular Model |
| M1 (rat cortical) | in the µM range | CHO cells |
| M3 (rat cortical) | in the µM range | CHO cells |
Data from in vitro binding studies.[1] Ki values represent the concentration of this compound required to occupy 50% of the receptors.
Problem 2: Increased cell death, cytotoxicity, or signs of cellular stress not explained by cholinergic toxicity.
Possible Cause: Induction of oxidative stress by this compound.
Troubleshooting Steps:
-
Measure Reactive Oxygen Species (ROS):
-
Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels via fluorescence microscopy or a plate reader. An increase in fluorescence upon this compound treatment indicates ROS production.
-
-
Assess Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase. A change in their activity can indicate a cellular response to oxidative stress.
-
Analyze MAPK Signaling Pathway Activation:
-
Perform western blot analysis to detect the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK, JNK, and p38. Increased phosphorylation indicates activation of these stress-response pathways.
-
-
Co-treatment with Antioxidants: As mentioned in the FAQs, treat cells with an antioxidant like N-acetylcysteine (NAC) alongside this compound to see if it mitigates the observed cytotoxicity.
Quantitative Data Summary: Organophosphate-Induced Oxidative Stress (Representative Data)
| Organophosphate | Cell Line | Concentration (µM) | Parameter Measured | Observed Effect |
| Chlorpyrifos | SH-SY5Y | 50 | Coenzyme Q10 levels | 43% decrease |
| Dichlorvos | SH-SY5Y | 50 | Coenzyme Q10 levels | 72% decrease |
| Parathion | SH-SY5Y | 50 | Coenzyme Q10 levels | 62% decrease |
This table presents representative data for other organophosphates, as specific quantitative data for this compound on these exact parameters is limited in publicly available literature. These findings suggest a class effect of organophosphates on inducing oxidative stress.
Problem 3: Evidence of an inflammatory response in neural co-cultures (e.g., neuron-glia).
Possible Cause: this compound-induced activation of microglia and astrocytes, leading to neuroinflammation.[2][3]
Troubleshooting Steps:
-
Assess Glial Cell Morphology: Use immunofluorescence to observe the morphology of microglia (Iba1 staining) and astrocytes (GFAP staining). Activated microglia typically retract their processes and adopt an amoeboid shape, while reactive astrocytes become hypertrophic.
-
Quantify Pro-inflammatory Cytokine Release:
-
Use an ELISA or a multiplex assay (e.g., Luminex) to measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant following this compound treatment.
-
-
Isolate and Treat Glial Cells: To confirm that glial cells are the source of the inflammatory response, isolate primary microglia or astrocytes and treat them directly with this compound. Then, measure cytokine release as described above.
-
Conditioned Media Experiments: Collect conditioned media from this compound-treated glial cell cultures and apply it to pure neuronal cultures. Observe for signs of neuronal stress or death to determine if the glial-secreted factors are neurotoxic.
Quantitative Data Summary: Organophosphate-Induced Cytokine Release (Representative Data)
| Organophosphate | Cell Type | Concentration | Cytokine | Fold Increase (vs. Control) |
| Chlorpyrifos | Human Astrocytes | In vitro exposure | IL-6 | Upregulated |
| Chlorpyrifos | Human Astrocytes | In vitro exposure | IFN-γ | Upregulated |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
This compound
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add fresh culture medium containing various concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).
-
Incubate for the desired time period (e.g., 1, 3, 6, 24 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. For microscopy, capture images using a standard FITC filter set.
-
Normalize the fluorescence intensity to cell viability (e.g., using an MTT or crystal violet assay on a parallel plate).
Protocol 2: Western Blot for Phosphorylated MAPK (p-p38, p-ERK, p-JNK)
Principle: This method detects the activated, phosphorylated forms of key proteins in the MAPK signaling pathway using phospho-specific antibodies.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-p38, total-p38, phospho-ERK, total-ERK, phospho-JNK, total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate and treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the MAPK protein or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: this compound's off-target antagonism of M1/M3 muscarinic receptors.
Caption: this compound-induced oxidative stress and MAPK signaling activation.
Caption: Experimental workflow for assessing this compound-induced neuroinflammation.
References
- 1. Function-specific blockage of M(1) and M(3) muscarinic acetylcholine receptors by VX and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroinflammation as a Therapeutic Target for Mitigating the Long-Term Consequences of Acute Organophosphate Intoxication [frontiersin.org]
- 3. Neuroinflammation in organophosphate-induced neurotoxicity [escholarship.org]
Technical Support Center: Protocol Refinement for Minimizing Variability in Echothiophate Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting experiments with echothiophate, a potent, long-acting, and irreversible acetylcholinesterase (AChE) inhibitor.[1][2] Our goal is to help you refine your protocols to minimize variability and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound iodide?
A1: this compound iodide is an organophosphate compound that acts as an irreversible inhibitor of acetylcholinesterase (AChE).[2] It does this by forming a stable covalent bond with the serine residue at the active site of the AChE enzyme.[1][2] This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine at cholinergic synapses, resulting in enhanced and prolonged cholinergic effects.[2]
Q2: How should I prepare and store this compound iodide solutions for in vitro experiments?
A2: this compound iodide is a white, crystalline, water-soluble, and hygroscopic solid.[3] For in vitro assays, it is crucial to prepare fresh solutions. Reconstituted solutions of the commercial formulation, Phospholine Iodide®, should be stored at room temperature (approximately 25°C) and not refrigerated; any unused solution should be discarded after four weeks.[4] For research-grade powder, prepare stock solutions in a suitable buffer (e.g., phosphate buffer, pH 7.4) and use them promptly. For longer-term storage, aliquoting and freezing at -20°C or below is recommended, but repeated freeze-thaw cycles should be avoided.
Q3: What are the common sources of variability in acetylcholinesterase inhibition assays?
A3: Variability in AChE inhibition assays can arise from several factors, including:
-
Pipetting errors: Inaccurate dispensing of enzymes, substrates, or inhibitors.
-
Temperature fluctuations: Enzyme activity is highly sensitive to temperature.
-
Reagent instability: Degradation of the substrate (e.g., acetylthiocholine) or the inhibitor.
-
Batch-to-batch variation: Differences in enzyme activity or reagent purity.
-
Incubation times: Inconsistent pre-incubation or reaction times.
-
Instrument variability: Fluctuations in spectrophotometer or plate reader performance.
Q4: Can the iodide salt in this compound iodide interfere with the assay?
A4: While less common in colorimetric assays, iodide can potentially interfere with certain electrochemical detection methods used in some biosensors. It is important to run appropriate controls to account for any potential non-enzymatic reactions or signal interference.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent pipetting- Temperature gradients across the microplate- Edge effects in the microplate | - Use calibrated pipettes and proper technique.- Ensure uniform temperature by pre-incubating the plate.- Avoid using the outer wells of the microplate or fill them with a blank solution. |
| Low or no enzyme activity | - Inactive enzyme- Incorrect buffer pH- Substrate degradation | - Use a fresh batch of enzyme and verify its activity.- Prepare fresh buffer and confirm the pH.- Prepare substrate solutions fresh before each experiment. |
| Inconsistent IC50 values | - Inaccurate inhibitor concentrations- Variable incubation times- Issues with data analysis | - Perform accurate serial dilutions of the inhibitor.- Use a precise timer for all incubation steps.- Utilize a consistent and appropriate non-linear regression model for IC50 calculation.[5] |
| Precipitation of the compound | - Poor solubility of this compound iodide in the assay buffer | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer. Ensure the final solvent concentration is low and consistent across all wells. |
Experimental Protocols
Protocol 1: Preparation of this compound Iodide Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound iodide for use in in vitro acetylcholinesterase inhibition assays.
Materials:
-
This compound iodide powder
-
Phosphate buffer (0.1 M, pH 7.4)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound iodide powder using a calibrated analytical balance. For a 10 mM solution, this would be 3.83 mg per 1 mL of buffer.
-
Dissolve the powder in the appropriate volume of 0.1 M phosphate buffer (pH 7.4).
-
Vortex the solution until the this compound iodide is completely dissolved.
-
Prepare fresh serial dilutions from this stock solution for your experiment.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method for determining the IC50 value of this compound iodide using a 96-well plate format.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
This compound iodide serial dilutions
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of AChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in deionized water. Prepare this solution fresh.
-
-
Assay Setup:
-
Add phosphate buffer to all wells.
-
Add the this compound iodide serial dilutions to the test wells.
-
Add a known AChE inhibitor as a positive control and buffer as a negative control.
-
Add the AChE solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the DTNB solution to all wells.
-
Start the enzymatic reaction by adding the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode. Take readings at regular intervals for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each this compound iodide concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[5]
-
Data Presentation
The following table presents hypothetical data illustrating the expected variability in IC50 determination for this compound iodide across multiple experiments.
| Experiment | IC50 (nM) | Standard Deviation (nM) | Coefficient of Variation (%) |
| 1 | 25.3 | 2.1 | 8.3 |
| 2 | 28.1 | 2.5 | 8.9 |
| 3 | 24.9 | 1.9 | 7.6 |
| 4 | 26.5 | 2.3 | 8.7 |
| Average | 26.2 | 2.2 | 8.4 |
Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the cholinergic signaling pathway and the point of intervention for this compound.
Caption: Cholinergic signaling pathway and this compound's mechanism of action.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps for determining the IC50 of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. unifr.ch [unifr.ch]
- 2. What is the mechanism of this compound Iodide? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DailyMed - PHOSPHOLINE IODIDE- this compound iodide for ophthalmic solution kit [dailymed.nlm.nih.gov]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Echothiophate Stability in Experimental Buffers: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing echothiophate iodide in their experiments, understanding its stability in various aqueous environments is critical for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to the factors influencing this compound stability, troubleshooting common issues, and protocols for determining its stability in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound iodide in aqueous solutions?
This compound iodide is a hygroscopic, crystalline solid that is soluble in water.[1] Once reconstituted, its stability is influenced by several factors, primarily pH, temperature, and the composition of the buffer. The ophthalmic formulation, once reconstituted, is recommended to be stored at room temperature (approximately 25°C or 77°F) and should be discarded after four weeks; refrigeration is not advised.[2][3] For experimental purposes, it is crucial to consider that the stability in a simple buffer system may differ from the formulated ophthalmic solution which contains stabilizing excipients.
Q2: How does pH affect the stability of this compound?
Q3: What is the impact of temperature on this compound stability?
Temperature is a critical factor in the stability of this compound. Increased temperatures will accelerate the rate of hydrolysis and decrease the half-life of the compound in solution. For the commercially available ophthalmic solution, storage of the unreconstituted powder is recommended under refrigeration (2°C to 8°C), while the reconstituted solution is stored at room temperature.[3] For laboratory experiments, it is recommended to prepare fresh solutions and avoid long-term storage, especially at elevated temperatures.
Q4: Can the type of buffer used affect this compound stability?
Yes, the components of the buffer system can influence the rate of degradation. Buffers containing nucleophilic species may actively participate in the hydrolysis of the phosphate ester bond, leading to accelerated degradation. It is advisable to use non-nucleophilic buffers when possible. The diluent for the commercial ophthalmic preparation includes sodium phosphate and boric acid, among other components.[3]
Q5: What are the primary degradation products of this compound?
The primary degradation pathway for this compound in aqueous solution is hydrolysis, which involves the cleavage of the P-S bond.[4] This process results in the formation of diethyl phosphate and thiocholine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in the experiment | Degradation of this compound in the experimental buffer. | Prepare fresh solutions of this compound for each experiment. Verify the pH of your buffer and consider using a buffer in the slightly acidic to neutral range. Avoid high temperatures during incubation unless experimentally required. |
| Inconsistent results between experimental repeats | Inconsistent age or storage of this compound stock solutions. | Always prepare a fresh stock solution from the solid compound for a series of related experiments. If a stock solution must be used over a short period, store it at a consistent, low temperature (e.g., 2-8°C) and protect it from light. Perform a stability test in your specific buffer to determine its usable lifetime. |
| Precipitate formation in the buffer | Poor solubility or reaction with buffer components. | Ensure the concentration of this compound is within its solubility limit in your buffer. If using a buffer with high salt concentration, consider potential salting-out effects. |
This compound Stability Data (Illustrative)
Due to the limited availability of specific kinetic data for this compound in common experimental buffers within the public domain, the following tables provide an illustrative overview of the expected stability trends based on the general principles of organophosphate chemistry. These are not experimentally derived values for this compound and should be used as a general guide.
Table 1: Expected Effect of pH on the Half-Life of this compound at 25°C
| Buffer (0.1 M) | pH | Expected Relative Half-Life |
| Citrate | 5.0 | Longer |
| Phosphate (PBS) | 7.4 | Moderate |
| Tris | 8.0 | Shorter |
| Carbonate | 9.0 | Shorter |
Table 2: Expected Effect of Temperature on the Half-Life of this compound in Phosphate Buffer (pH 7.4)
| Temperature (°C) | Expected Relative Half-Life |
| 4 | Longest |
| 25 | Moderate |
| 37 | Shortest |
Experimental Protocol: Determining this compound Stability in a Specific Buffer
This protocol outlines a general method for determining the stability of this compound in your experimental buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation kinetics of this compound in a specific buffer at a given temperature.
Materials:
-
This compound iodide
-
Experimental buffer of choice
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column (or other suitable stationary phase)
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or ammonium acetate)
-
Temperature-controlled incubator or water bath
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound iodide and dissolve it in the experimental buffer to a final concentration of, for example, 1 mg/mL.
-
-
Stability Study Setup:
-
Place an aliquot of the this compound solution in a sealed vial and incubate at the desired temperature.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from the solution.
-
Immediately dilute the sample with the mobile phase to a suitable concentration for HPLC analysis to quench any further degradation.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating this compound from its potential degradation products.
-
Inject the samples from each time point onto the HPLC system.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of this compound versus time.
-
If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Workflow for determining this compound stability.
Caption: Simplified hydrolysis of this compound.
References
- 1. Steady-State Kinetics of Enzyme-Catalyzed Hydrolysis of this compound, a P-S Bonded Organophosphorus as Monitored by Spectrofluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Steady-State Kinetics of Enzyme-Catalyzed Hydrolysis of this compound, a P–S Bonded Organophosphorus as Monitored by Spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Washing Out Irreversible Echothiophate Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the irreversible acetylcholinesterase (AChE) inhibitor, Echothiophate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's irreversible binding to acetylcholinesterase (AChE)?
A1: this compound is an organophosphate compound that acts as an irreversible inhibitor of acetylcholinesterase (AChE).[1][2] It covalently binds to the serine residue within the active site of the AChE enzyme via its phosphate group.[2] This forms a stable, phosphorylated enzyme that is inactive. The "irreversible" nature stems from the very slow rate of spontaneous hydrolysis of this covalent bond, leading to a prolonged and potent inhibition of AChE.[1][2][3]
Q2: What is "aging" in the context of this compound inhibition, and why is it a major challenge?
A2: "Aging" is a time-dependent chemical modification of the phosphorylated AChE enzyme. It involves the loss of an alkyl group from the phosphate moiety of this compound after it has bound to the enzyme. This process results in a negatively charged phosphonyl-enzyme conjugate that is highly resistant to reactivation by standard oxime reactivators.[4][5] The aging process essentially makes the inhibition permanent, and the restoration of AChE activity then requires the synthesis of new enzyme molecules.[6] The half-life for aging of this compound-inhibited butyrylcholinesterase (a related enzyme) has been measured to be approximately 7.2 hours.[5]
Q3: What are oximes, and how do they work to reactivate this compound-inhibited AChE?
A3: Oximes, such as Pralidoxime (2-PAM) and HI-6, are nucleophilic compounds used as antidotes to organophosphate poisoning.[7] They work by reactivating the phosphorylated AChE. The oxime's nucleophilic group attacks the phosphorus atom of the this compound molecule that is covalently bound to the enzyme's active site.[6] This cleaves the bond between the organophosphate and the serine residue, regenerating the active enzyme and forming a phosphorylated oxime, which then dissociates from the enzyme.[6]
Q4: Why is my oxime-based reactivation of this compound-inhibited AChE not working effectively?
A4: Several factors can contribute to inefficient reactivation:
-
Aging: If too much time has passed since the inhibition by this compound, the enzyme-inhibitor complex may have "aged," rendering it resistant to oxime reactivation.[4][5]
-
Oxime Concentration: The concentration of the oxime is critical. Insufficient concentration may lead to incomplete reactivation.
-
Type of Oxime: Different oximes have varying efficiencies against different organophosphates. For instance, HI-6 has been shown to be a more potent reactivator than Pralidoxime for certain organophosphates.[8][9]
-
pH: The reactivation process is pH-dependent. The oxime needs to be in its anionic form to be an effective nucleophile.[6]
-
Steric Hindrance: The structure of the organophosphate bound to the enzyme can create steric hindrance, limiting the access of the oxime to the phosphorus atom.[3]
Troubleshooting Guides
Problem: Low or no reactivation of this compound-inhibited AChE after oxime treatment.
| Possible Cause | Troubleshooting Step |
| "Aged" Enzyme | Minimize the time between this compound inhibition and oxime addition. Consider performing a time-course experiment to determine the aging rate under your experimental conditions. Once aged, reactivation is generally not possible with standard oximes. |
| Suboptimal Oxime Concentration | Perform a dose-response experiment to determine the optimal concentration of your oxime. Titrate the oxime concentration to find the EC50 for reactivation. |
| Ineffective Oxime | Consider testing a different oxime. HI-6 and other newer oximes have shown superior reactivation profiles for some organophosphates compared to Pralidoxime.[8][9] |
| Incorrect pH of Reactivation Buffer | Ensure the pH of your reactivation buffer is optimal for oxime activity, typically around pH 7.4-8.0.[6] Verify the pH of your buffer before each experiment. |
| Inaccurate AChE Activity Measurement | Verify your AChE activity assay. Run positive and negative controls to ensure the assay is working correctly. See the detailed protocol for the Ellman's method below. |
| Degraded Oxime Solution | Prepare fresh oxime solutions for each experiment. Some oximes can degrade over time, especially when in solution. |
Problem: High background signal in the AChE activity assay (Ellman's method).
| Possible Cause | Troubleshooting Step |
| Spontaneous hydrolysis of acetylthiocholine (ATCh) | Prepare fresh ATCh solution daily. Keep the stock solution on ice. |
| Presence of other sulfhydryl-containing compounds | Ensure all reagents and buffers are of high purity and free from contaminating sulfhydryl groups. |
| Non-enzymatic reaction of DTNB | Run a blank control containing all reagents except the enzyme to measure the rate of non-enzymatic DTNB reduction. Subtract this rate from your sample readings. |
Quantitative Data Summary
Table 1: In Vitro Reactivation of Organophosphate-Inhibited Human Erythrocyte AChE by Various Oximes.
| Organophosphate | Oxime (10 µM) | Reactivation (%) after 60 min |
| Soman | Pralidoxime | < 5 |
| Soman | Obidoxime | ~10 |
| Soman | HI-6 | ~30 |
| Soman | HLö-7 | ~50 |
| Sarin | Pralidoxime | ~20 |
| Sarin | Obidoxime | ~40 |
| Sarin | HI-6 | ~80 |
| Sarin | HLö-7 | ~90 |
| VX | Pralidoxime | < 10 |
| VX | Obidoxime | ~20 |
| VX | HI-6 | ~60 |
| VX | HLö-7 | ~80 |
| Tabun | Pralidoxime | < 5 |
| Tabun | Obidoxime | ~20 |
| Tabun | HI-6 | < 5 |
| Tabun | HLö-7 | ~20 |
Data adapted from publicly available research.[8] The exact reactivation percentages can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Determination of Acetylcholinesterase (AChE) Activity using Ellman's Method
This protocol is based on the widely used Ellman's assay for measuring AChE activity.[1][10][11]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer
-
75 mM Acetylthiocholine iodide (ATCh) in deionized water
-
AChE enzyme solution (e.g., from human erythrocytes or purified)
-
Microplate reader capable of reading absorbance at 412 nm
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare all solutions fresh on the day of the experiment. Keep the enzyme solution on ice.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank: 150 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL deionized water.
-
Control (100% activity): 125 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL enzyme solution.
-
Test Sample (with inhibitor): 100 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL inhibitor solution + 25 µL enzyme solution.
-
-
Pre-incubation: If testing an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add 25 µL of the ATCh solution to all wells to start the reaction.
-
Measure Absorbance: Immediately start measuring the absorbance at 412 nm every 10-15 seconds for 3-5 minutes using a microplate reader in kinetic mode.
-
Calculate AChE Activity: The rate of change in absorbance (ΔAbs/min) is proportional to the AChE activity. Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of the yellow product (5-thio-2-nitrobenzoate) being 14,150 M⁻¹cm⁻¹.
Protocol 2: In Vitro Reactivation of this compound-Inhibited AChE
This protocol describes a general procedure for assessing the reactivation of this compound-inhibited AChE by an oxime.
Materials:
-
AChE enzyme solution
-
This compound iodide solution
-
Oxime reactivator solution (e.g., Pralidoxime, HI-6)
-
Reagents for Ellman's assay (see Protocol 1)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Inhibition Step:
-
Incubate the AChE enzyme solution with a known concentration of this compound iodide for a specific duration (e.g., 30 minutes) at 37°C to achieve significant inhibition (e.g., >90%).
-
To confirm inhibition, measure the residual AChE activity of an aliquot using the Ellman's method (Protocol 1).
-
-
Removal of Excess Inhibitor (Optional but Recommended):
-
To prevent the inhibitor from interfering with the reactivation measurement, remove excess, unbound this compound. This can be done by methods such as dialysis, gel filtration (e.g., using a Sephadex G-25 column), or rapid dilution.
-
-
Reactivation Step:
-
Add the oxime reactivator solution to the inhibited AChE solution at various concentrations.
-
Incubate the mixture at 37°C.
-
-
Measure Reactivated AChE Activity:
-
At different time points (e.g., 5, 15, 30, 60 minutes), take aliquots of the reactivation mixture.
-
Immediately measure the AChE activity of each aliquot using the Ellman's method (Protocol 1).
-
-
Data Analysis:
-
Calculate the percentage of reactivation at each time point and for each oxime concentration relative to the activity of the uninhibited enzyme control.
-
Plot the percentage of reactivation as a function of time to determine the reactivation rate.
-
Visualizations
Caption: Acetylcholine signaling pathway at the synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 7. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Echothiophate-Induced Cholinergic Receptor Desensitization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving echothiophate and cholinergic receptor desensitization.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it cause cholinergic receptor desensitization?
This compound is a long-acting, irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1] By inhibiting AChE, the enzyme responsible for breaking down acetylcholine (ACh), this compound leads to an accumulation of ACh in the synaptic cleft.[2] This prolonged presence of high concentrations of ACh continuously stimulates cholinergic receptors (both nicotinic and muscarinic), causing them to enter a desensitized, non-responsive state.[3]
2. What are the primary molecular mechanisms underlying this desensitization?
Receptor desensitization is a complex process involving conformational changes in the receptor protein. A key regulatory mechanism is receptor phosphorylation .[4] Various protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C ( PKC), can phosphorylate specific sites on the intracellular domains of cholinergic receptors. This phosphorylation can alter the rate of desensitization and the speed of recovery from it.[5] Additionally, prolonged agonist exposure leads to receptor internalization, where receptors are removed from the cell surface, further reducing the response.
3. My cells are not responding to cholinergic agonists after this compound treatment. How can I confirm this is due to receptor desensitization?
The lack of response is the hallmark of desensitization. To confirm this, you can perform a time-course experiment. After initial this compound exposure and subsequent washout, periodically apply a cholinergic agonist and measure the response (e.g., ion flux, membrane potential change, or second messenger production). A gradual recovery of the response over time indicates that the receptors were desensitized and are now resensitizing. In primates treated with this compound, sensitivity to pilocarpine, a cholinergic agonist, returned to 30-50% of control levels seven weeks after stopping the treatment.[6]
4. What are the main strategies to mitigate or reverse this compound-induced desensitization?
There are two primary approaches:
-
Enhancing Receptor Resensitization: This involves promoting the dephosphorylation of receptors. This can be achieved by activating endogenous protein phosphatases , such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), which counteract the effects of protein kinases.[7]
-
Using Allosteric Modulators: Positive Allosteric Modulators (PAMs) are compounds that bind to a site on the receptor distinct from the agonist binding site.[8] They can potentiate the receptor's response to the endogenous agonist (ACh) and, in some cases, prevent or reverse desensitization without directly activating the receptor themselves.[2][9]
5. Are there different types of PAMs for nicotinic acetylcholine receptors (nAChRs)?
Yes, for nAChRs, PAMs are broadly classified into two types[9]:
-
Type I PAMs: These potentiate the peak current response to an agonist but have minimal effect on the rate of desensitization.
-
Type II PAMs: These not only potentiate the peak current but also significantly slow down the rate of desensitization, leading to a prolonged receptor activation.
Troubleshooting Guides
Issue 1: Inconsistent or no recovery from desensitization in my cell culture model.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high or exposure time is too long. | Titrate the this compound concentration and exposure duration to find a window that induces desensitization without causing significant cytotoxicity. |
| Inadequate washout of this compound. | Ensure a thorough washout procedure with multiple changes of fresh, warm media over an extended period to remove all unbound this compound. |
| Cell health is compromised. | Verify cell viability using a standard assay (e.g., trypan blue exclusion or MTT assay). Ensure optimal culture conditions (temperature, CO2, humidity, and media). |
| Phosphatase activity is low. | Consider using a protein phosphatase activator to facilitate receptor dephosphorylation and resensitization. |
Issue 2: My candidate PAM is not showing any effect on this compound-induced desensitization.
| Possible Cause | Troubleshooting Step |
| PAM concentration is not optimal. | Perform a dose-response curve for the PAM in the presence of a fixed concentration of this compound and agonist to determine the optimal effective concentration. |
| The PAM is not specific for the receptor subtype in your model. | Verify the cholinergic receptor subtype(s) expressed in your experimental system and confirm the selectivity of your PAM for that subtype. |
| The PAM may be a Type I PAM with no effect on desensitization. | Characterize the PAM's mechanism of action. If it only affects peak current, it may not be suitable for reversing desensitization. |
| Experimental conditions are masking the PAM's effect. | Re-evaluate your assay conditions, including agonist concentration and the timing of PAM application (pre-incubation, co-application, or post-desensitization application). |
Quantitative Data Summary
The following tables summarize key quantitative data relevant to studying this compound and cholinergic receptor desensitization. Note that specific values can vary depending on the experimental conditions, cell type, and receptor subtype.
Table 1: IC50 Values for Acetylcholinesterase (AChE) Inhibition
| Compound | Enzyme Source | IC50 | Reference |
| This compound | Not Specified | Not specified in provided results | - |
| Various Thiophosphates | Electric Eel AChE | 9.61–53.74 μM | [10] |
| Various Carbamates | Not Specified | 5 to 235 µM | [10] |
| Rivastigmine | Not Specified | 501 ± 3.08 µM | [11] |
| Galantamine | Not Specified | Not specified in provided results | - |
Table 2: EC50/IC50 Values of Positive Allosteric Modulators (PAMs) for Nicotinic Acetylcholine Receptors (nAChRs)
| PAM | Receptor Subtype | Effect | EC50 / IC50 | Reference |
| PNU-120596 | α7 nAChR | Potentiation, reduced desensitization | EC50 = 0.16 μM | [9] |
| Choline | α7 nAChR | Agonist-induced desensitization | IC50 ~40 μM | [2] |
Experimental Protocols
Protocol 1: Assessing Cholinergic Receptor Desensitization and Recovery using Patch-Clamp Electrophysiology
Objective: To measure the kinetics of this compound-induced desensitization and the subsequent recovery of cholinergic receptor function.
Methodology:
-
Cell Preparation: Culture cells expressing the cholinergic receptor of interest on glass coverslips suitable for patch-clamp recording.
-
Recording Setup:
-
Use a whole-cell patch-clamp configuration.
-
The internal pipette solution should contain a physiological concentration of ions and a chloride salt that matches the external solution to set the appropriate reversal potential.
-
The external solution should be a buffered physiological saline (e.g., Hanks' Balanced Salt Solution).
-
-
Baseline Recording:
-
Establish a stable whole-cell recording.
-
Apply a short pulse (e.g., 1-2 seconds) of a saturating concentration of a cholinergic agonist (e.g., acetylcholine or carbachol) and record the inward current. This serves as the baseline response.
-
-
Induction of Desensitization:
-
Perfuse the cells with a known concentration of this compound for a defined period (e.g., 10-30 minutes).
-
Following this compound incubation, apply the same short pulse of the cholinergic agonist. A significantly reduced or absent current indicates desensitization.
-
-
Washout and Recovery:
-
Thoroughly wash out the this compound with fresh external solution for an extended period.
-
At regular intervals (e.g., every 5-10 minutes), apply the short pulse of the cholinergic agonist and record the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current at each time point.
-
Plot the peak current amplitude as a percentage of the baseline response against time to visualize the recovery from desensitization.
-
The recovery time course can often be fitted with an exponential function to determine the time constant of recovery.
-
Protocol 2: Evaluating the Efficacy of a PAM in Reversing Desensitization using Calcium Imaging
Objective: To quantify the ability of a Positive Allosteric Modulator (PAM) to restore intracellular calcium responses in this compound-desensitized cells.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the cholinergic receptor of interest in a multi-well imaging plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Baseline Calcium Imaging:
-
Using a fluorescence microscope or plate reader, record the baseline fluorescence.
-
Apply a cholinergic agonist and record the change in fluorescence, which corresponds to the increase in intracellular calcium.
-
-
Induction of Desensitization:
-
Treat the cells with this compound as described in Protocol 1.
-
After this compound treatment, apply the agonist again to confirm desensitization (i.e., a significantly reduced or absent calcium response).
-
-
Application of PAM and Recovery Measurement:
-
Wash out the this compound.
-
Incubate the desensitized cells with various concentrations of the test PAM for a defined period.
-
Apply the cholinergic agonist in the continued presence of the PAM and record the calcium response.
-
-
Data Analysis:
-
Quantify the peak fluorescence change for each condition.
-
Calculate the percentage of response recovery in the presence of the PAM compared to the fully desensitized state and the initial baseline response.
-
Plot the percentage of recovery against the PAM concentration to generate a dose-response curve and determine the EC50 of the PAM for reversing desensitization.
-
Signaling Pathways and Experimental Workflows
References
- 1. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic promise of positive allosteric modulation of nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Iodide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anticholinesterase-induced cholinergic subsensitivity in primate accommodative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein phosphatase activity is increased in a rat model of long-term beta-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Echothiophate Iodide Quality Control: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for Echothiophate Iodide.
Frequently Asked Questions (FAQs)
1. How should this compound Iodide be properly stored? For long-term storage, this compound Iodide solid should be kept in tight, light-resistant containers at temperatures below 0°C, with -20°C being a common recommendation.[1] Before reconstitution, vials are typically stored under refrigeration (2°C to 8°C).[2] After reconstitution, the ophthalmic solution should be stored at room temperature (approximately 25°C) and should not be refrigerated; any unused solution should be discarded after 4 weeks.[2]
2. What are the signs of degradation in this compound Iodide? this compound Iodide is a white, crystalline, water-soluble, and hygroscopic solid with a slight mercaptan-like odor.[3][4][5] Any change in the physical appearance, such as discoloration, clumping, or a strong odor, may indicate degradation. For reconstituted solutions, the formation of precipitates or a change in color would suggest instability.
3. Is this compound Iodide sensitive to moisture? Yes, this compound Iodide is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This makes proper storage and handling critical to prevent degradation. It is recommended to handle the solid material in a low-humidity environment, such as a glove box or desiccator, to minimize moisture exposure.[6][7]
4. What are the typical purity specifications for research-grade this compound Iodide? Research-grade this compound Iodide typically has a purity of >98%.[8] The USP monograph specifies an assay range of not less than 95.0 percent and not more than 100.5 percent of C9H23INO3PS, calculated on a dried basis.[6]
5. How can the identity of this compound Iodide be confirmed in the lab? The USP monograph outlines several identification tests. One common test involves dissolving the substance in water and adding nitric acid, which results in a brown precipitate of iodine. Shaking a drop of this mixture with hexane will impart a pink color to the hexane layer.[6]
Troubleshooting Guides
Potentiometric Titration (Assay)
| Issue | Potential Cause | Troubleshooting Steps |
| Unstable or drifting potential readings | 1. Improper electrode conditioning. 2. Clogged liquid junction of the reference electrode. 3. Poor electrical connections. 4. Temperature fluctuations. | 1. Ensure the electrode is properly conditioned according to the manufacturer's instructions. 2. Clean the electrode and ensure the filling solution is at the correct level. 3. Check all cable connections to the meter. 4. Allow all solutions to reach thermal equilibrium before starting the titration. |
| Inaccurate or non-reproducible endpoint | 1. Incorrect titrant concentration. 2. Slow electrode response. 3. Insufficient stirring. 4. Matrix effects from the sample. | 1. Standardize the titrant accurately before use. 2. Clean or replace the electrode if its response time is slow.[9] 3. Ensure the solution is stirred consistently throughout the titration without creating a vortex. 4. Consider using a standard addition method for complex matrices.[10] |
| No clear equivalence point detected | 1. Titrant concentration is too low or too high. 2. Electrode malfunction. 3. Incorrect titration parameters set on the instrument. | 1. Adjust the titrant concentration to be appropriate for the sample concentration. 2. Test the electrode with a known standard to verify its functionality. 3. Review and optimize the titration parameters, such as increment volume and endpoint criteria. |
Moisture Analysis (Karl Fischer Titration)
| Issue | Potential Cause | Troubleshooting Steps |
| Over-titration (dark brown/red solution) | 1. Excess iodine in the titration cell, indicating no more water is present. 2. Poor mixing of the reagent. 3. Faulty detector electrode. | 1. This is the expected state when the titration is complete; however, if it occurs prematurely, check for leaks or reagent degradation.[4] 2. Ensure the stirrer is functioning correctly and providing adequate mixing.[4] 3. Clean and inspect the detector electrode. |
| Inconsistently high moisture content | 1. Atmospheric moisture contamination. 2. Degraded Karl Fischer reagents. 3. Incomplete dissolution of the sample. | 1. Ensure the titration cell is airtight and handle the hygroscopic sample in a dry environment.[6][8] 2. Use fresh reagents and check the reagent titer regularly.[6] 3. Use a suitable solvent or external extraction to ensure all water is released from the sample.[8] |
| Endpoint drift or slow titration | 1. Leaks in the titration cell allowing ambient moisture to enter. 2. Side reactions between the sample and the Karl Fischer reagent. 3. Reagent degradation. | 1. Check all seals and septa for tightness. 2. Investigate potential side reactions and consider using specialized reagents or the Karl Fischer oven method. 3. Replace the reagents if they are old or show signs of degradation.[6] |
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for this compound Iodide
| Parameter | Specification | Method |
| Assay | 95.0% - 100.5% (on dried basis) | Potentiometric Titration |
| Purity | >98% | HPLC (typical) |
| Loss on Drying | Not more than 1.0% | Drying in vacuum over P2O5 at 50°C for 3 hours |
| Identification | Positive for Iodide, Phosphate, and Sulfate | Wet Chemistry |
| Residual Solvents | Meets USP <467> requirements | Gas Chromatography |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Additional Requirements |
| Solid (Bulk) | -20°C | Tight, light-resistant container |
| Unreconstituted Vials | 2°C to 8°C | Refrigerated |
| Reconstituted Solution | ~25°C (Room Temperature) | Do not refrigerate; discard after 4 weeks |
Experimental Protocols
Identification Tests (Based on USP Monograph)
A. Test for Iodide:
-
Dissolve approximately 100 mg of this compound Iodide in 2 mL of water in a test tube.
-
Add 1 mL of nitric acid. A brown precipitate of iodine should form.
-
Transfer one drop of this mixture to a separate test tube.
-
Add 1 mL of solvent hexane and shake. The hexane layer should turn a pink color.[6]
B. Test for Phosphate:
-
Heat the remaining brown reaction mixture from Identification Test A over a flame until a colorless solution remains (approximately 3 minutes).
-
Cool the solution and dilute it with water to about 10 mL.
-
A 2 mL portion of this solution should give a positive test for Phosphate as described in USP <191>.[6]
C. Test for Sulfate:
-
A 2 mL portion of the solution prepared in Identification Test B should give a positive test for Sulfate as described in USP <191>.[6]
Assay - Potentiometric Titration (Based on USP Monograph)
Reagents and Solutions:
-
pH 12 Phosphate Buffer: Transfer 5.44 g of anhydrous dibasic sodium phosphate to a 100-mL volumetric flask. Add a volume of 1 N sodium hydroxide that contains 36.5 mEq of sodium hydroxide. Add about 40 mL of water, shake to dissolve, and dilute with water to volume.
-
0.004 N Iodine VS: Prepare by diluting 0.1 N iodine with water. Standardize this solution on the day of use against arsenic trioxide.
-
Water: Use only distilled water that has been boiled for 10 minutes and cooled while protected from the atmosphere.[6]
Procedure:
-
Accurately weigh about 125 mg of this compound Iodide and dissolve it in about 50 mL of water in a 100-mL volumetric flask. Dilute with water to volume and mix.
-
Transfer 10.0 mL of this solution to a titration vessel containing 30 mL of water.
-
Add 10.0 mL of pH 12 phosphate buffer, mix, cover, and let it stand for 20 minutes at 25 ± 3°C.
-
Rapidly add 2 mL of glacial acetic acid with mixing.
-
Immediately titrate with 0.004 N Iodine VS, determining the endpoint potentiometrically using platinum and silver-silver chloride electrodes.
-
Perform a blank determination and make any necessary correction.
-
Each mL of 0.004 N Iodine is equivalent to 1.533 mg of C9H23INO3PS.[6]
Visualizations
Caption: Quality Control Workflow for this compound Iodide.
Caption: Mechanism of Action of this compound Iodide.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. youtube.com [youtube.com]
- 4. scientificgear.com [scientificgear.com]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
- 8. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the In Vitro Potency of Echothiophate and Physostigmine as Cholinesterase Inhibitors
For researchers and professionals in drug development, understanding the nuanced differences between cholinesterase inhibitors is paramount for targeted therapeutic design. This guide provides a detailed in vitro comparison of two notable inhibitors: echothiophate, an organophosphate, and physostigmine, a carbamate. Their distinct mechanisms of action and inhibitory potencies against key cholinesterase enzymes are critical determinants of their pharmacological profiles.
Quantitative Comparison of In Vitro Potency
The in vitro potency of enzyme inhibitors is most commonly expressed by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following table summarizes the available data for this compound and physostigmine against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It is important to note that as an irreversible inhibitor, the potency of this compound is also effectively described by the bimolecular rate constant (kᵢ), which reflects the rate of covalent bond formation with the enzyme.
| Compound | Enzyme | Potency Metric | Value (µM) | Reference |
| Physostigmine | Human Acetylcholinesterase (AChE) | IC50 | 0.117 ± 0.007 | [1] |
| Human Butyrylcholinesterase (BChE) | IC50 | 0.059 ± 0.012 | [1] | |
| Human Butyrylcholinesterase (BChE) | Ki | 0.51 | [2][3] | |
| This compound | Human Butyrylcholinesterase (BChE) | Bimolecular Rate Constant (kᵢ) | 7.7 x 10⁴ M⁻¹ min⁻¹ | [4] |
Note: Direct comparison of IC50 values between reversible (physostigmine) and irreversible (this compound) inhibitors can be misleading. The bimolecular rate constant for this compound indicates a very rapid and permanent inactivation of the enzyme.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference in the in vitro activity of this compound and physostigmine lies in their interaction with the active site of cholinesterase enzymes.
Physostigmine acts as a reversible inhibitor . It transfers a carbamoyl group to the serine residue in the active site of the enzyme. This carbamoylated enzyme is inactive but can be slowly hydrolyzed to regenerate the active enzyme.
This compound, on the other hand, is an irreversible inhibitor . It forms a stable, covalent phosphate bond with the serine residue in the enzyme's active site. This phosphorylation is extremely slow to hydrolyze, leading to a long-lasting and essentially permanent inactivation of the enzyme.
References
- 1. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From heart to brain: cognitive potential of propranolol and diltiazem through cholinergic enhancement via butyrylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From heart to brain: cognitive potential of propranolol and diltiazem through cholinergic enhancement via butyrylcholinesterase inhibition [frontiersin.org]
- 4. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Echothiophate vs. Neostigmine for Neuromuscular Junction Function Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of echothiophate and neostigmine, two acetylcholinesterase (AChE) inhibitors used in studying neuromuscular junction (NMJ) function. The information presented is supported by experimental data to assist researchers in selecting the appropriate agent for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Neostigmine |
| Mechanism of Action | Irreversible AChE inhibitor (Organophosphate) | Reversible AChE inhibitor (Carbamate) |
| Chemical Structure | Quaternary ammonium organophosphate | Quaternary ammonium carbamate |
| Primary Clinical Use | Glaucoma (ophthalmic solution) | Reversal of neuromuscular blockade, Myasthenia Gravis treatment |
| Duration of Action | Long-lasting (days to weeks) | Short to intermediate (minutes to hours) |
| Reversibility | Not readily reversible; requires synthesis of new enzyme | Reversible; dissociates from the enzyme |
Mechanism of Action
Both this compound and neostigmine function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft of the neuromuscular junction. This inhibition leads to an accumulation of ACh, thereby enhancing and prolonging its effects on postsynaptic nicotinic receptors, resulting in increased muscle fiber stimulation.
This compound is an organophosphate that forms a strong covalent bond with the serine residue in the active site of AChE. This phosphorylation of the enzyme is essentially irreversible under physiological conditions.[1][2] The recovery of cholinergic function after this compound exposure is therefore dependent on the synthesis of new AChE molecules, a process that can take days to weeks.
Neostigmine , a carbamate derivative, also binds to the active site of AChE. However, it forms a carbamylated enzyme intermediate that is much less stable than the phosphorylated enzyme formed by this compound. This bond is readily hydrolyzed, allowing the enzyme to be regenerated within minutes to hours.[3][4][5] This reversible inhibition allows for a more controlled and shorter duration of action.
Quantitative Comparison of Performance
Direct comparative studies providing quantitative data for this compound and neostigmine on neuromuscular junction function are limited. The following tables synthesize available data from separate studies to provide an approximate comparison.
Acetylcholinesterase Inhibition
| Parameter | This compound | Neostigmine | Source |
| Inhibition Type | Irreversible | Reversible | [1][3],[4] |
| IC₅₀ | Data not available for NMJ preparations | ED₅₀ for 50% recovery of first twitch height (vs. mivacurium): 2 µg/kg | [5] |
| Recovery of AChE Activity | Dependent on new enzyme synthesis (days to weeks) | Recovers as drug dissociates (minutes to hours) | [2],[3] |
Effects on Muscle Contraction
| Parameter | This compound | Neostigmine | Source |
| Twitch Tension | Prolonged contraction observed with systemic exposure | ED₅₀ for first twitch height recovery (vs. pancuronium): 0.013 mg/kg | [6],[7] |
| Tetanic Fade | Can induce tetanic fade due to receptor desensitization | Can antagonize tetanic fade caused by non-depolarizing blockers | [8],[9] |
| Dose-Response (Twitch Recovery) | Not typically used for reversal of blockade | ED₅₀ (vs. rocuronium): 0.017 mg/kg | [10] |
Electrophysiological Effects
| Parameter | This compound | Neostigmine | Source |
| Miniature End-Plate Potential (MEPP) Amplitude | Expected to increase due to AChE inhibition | Increases | [11] |
| End-Plate Potential (EPP) Amplitude | Expected to increase and be prolonged | Increases | [11] |
| Quantal Content | Not reported in available literature | No significant change in some studies | [11] |
Experimental Protocols
In Vitro Measurement of Muscle Contraction
This protocol is adapted for studying the effects of cholinesterase inhibitors on isolated nerve-muscle preparations (e.g., mouse phrenic nerve-diaphragm).
Methodology:
-
Preparation Dissection: Isolate the phrenic nerve-diaphragm preparation from a mouse and mount it in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Stimulation and Recording: Attach the muscle to an isometric force transducer. Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration) to elicit twitch contractions or tetanic contractions (e.g., 50 Hz for 2 seconds).[12]
-
Drug Application: After obtaining a stable baseline, add this compound or neostigmine to the bath at the desired concentration.
-
Data Acquisition: Record twitch tension, time to peak tension, half-relaxation time, and tetanic force. For tetanic contractions, analyze the degree of fade.
References
- 1. What is the mechanism of this compound Iodide? [synapse.patsnap.com]
- 2. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dose-response relationships for edrophonium and neostigmine antagonism of mivacurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled succinylcholine infusion in a patient receiving this compound eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response curves for edrophonium, neostigmine, and pyridostigmine after pancuronium and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Tetanic fade - Wikipedia [en.wikipedia.org]
- 10. Dose-response relationships for edrophonium and neostigmine antagonism of rocuronium bromide (ORG 9426)-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of frequency of MEPPs at the frog neuromuscular junction by extracellular EGTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An in vitro model for studying neuromuscular transmission in the mouse pharynx - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Acetylcholinesterase Inhibition by Echothiophate Using Ellman's Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Echothiophate, an irreversible organophosphate inhibitor of acetylcholinesterase (AChE), with other common AChE inhibitors. The validation of its inhibitory activity is detailed through the widely used Ellman's assay. This document outlines the underlying signaling pathways, experimental protocols for accurate assessment, and comparative kinetic data to support research and drug development endeavors.
Acetylcholinesterase and Cholinergic Signaling
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate. This action terminates the nerve impulse at cholinergic synapses, ensuring precise control of neuronal communication. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of acetylcholine receptors and prolonged cholinergic effects.
Below is a diagram illustrating the key components of a cholinergic synapse and the role of acetylcholinesterase.
Caption: Cholinergic synapse signaling pathway.
Mechanism of Acetylcholinesterase Inhibition by this compound
This compound is an organophosphate that acts as an irreversible inhibitor of AChE.[1] The inhibition process involves the formation of a stable covalent bond between the phosphorus atom of this compound and the serine residue within the active site of the enzyme.[1] This phosphorylation of the enzyme renders it catalytically inactive. The regeneration of the active enzyme is a very slow process, leading to a prolonged duration of action.[1]
The following diagram illustrates the mechanism of irreversible inhibition of acetylcholinesterase by an organophosphate like this compound.
Caption: Irreversible inhibition of AChE by this compound.
Comparative Analysis of Acetylcholinesterase Inhibitors
The potency and mechanism of action of AChE inhibitors vary significantly. They can be broadly classified as reversible and irreversible inhibitors. Reversible inhibitors, such as Donepezil and Rivastigmine, are commonly used in the treatment of Alzheimer's disease. Irreversible inhibitors, like this compound and other organophosphates, have applications in ophthalmology and as pesticides.
The following table summarizes the kinetic parameters for several common AChE inhibitors. For irreversible inhibitors, the potency is best described by the bimolecular rate constant (kᵢ) or a combination of the initial binding affinity (Kᵢ) and the rate of inactivation (k_inact). For reversible inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a common measure of potency.
Table 1: Comparative Quantitative Data for AChE Inhibitors
| Inhibitor | Type | Target Enzyme | IC₅₀ | kᵢ (M⁻¹min⁻¹) | Notes |
| This compound | Irreversible (Organophosphate) | Acetylcholinesterase | Not Typically Reported | Data not readily available | Potency is time-dependent and better described by kᵢ. |
| Paraoxon | Irreversible (Organophosphate) | Acetylcholinesterase | ~3 nM (varies with incubation time) | - | A well-studied organophosphate inhibitor. |
| Chlorpyrifos-oxon | Irreversible (Organophosphate) | Acetylcholinesterase | ~10 nM (rat brain)[2] | - | IC₅₀ can vary based on tissue type due to extrinsic factors.[2] |
| Donepezil | Reversible | Acetylcholinesterase | 5.7 - 10.2 nM | Not Applicable | Used in Alzheimer's disease treatment. |
| Rivastigmine | Reversible (Pseudo-irreversible) | Acetylcholinesterase & Butyrylcholinesterase | ~4.2 µM (AChE) | Not Applicable | Forms a carbamoyl-enzyme intermediate that hydrolyzes slowly. |
| Galanthamine | Reversible | Acetylcholinesterase | 0.35 - 1.2 µM | Not Applicable | Dual mechanism: competitive inhibition and allosteric modulation. |
Note: IC₅₀ values can vary depending on experimental conditions such as enzyme source, substrate concentration, and incubation time.
Experimental Protocols for Validation using Ellman's Assay
The Ellman's assay is a simple, rapid, and robust colorimetric method for measuring AChE activity. The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.
Standard Ellman's Assay Protocol for Reversible Inhibitors
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor (e.g., Donepezil) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor by serial dilution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test inhibitor solution (or solvent for control).
-
Add 10 µL of DTNB solution.
-
Add 10 µL of AChE solution to initiate the pre-incubation.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Add 20 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Modified Ellman's Assay Protocol for Irreversible Inhibitors (e.g., this compound)
For irreversible inhibitors, it is crucial to measure the time-dependent inactivation of the enzyme.
Materials:
-
Same as the standard protocol, with this compound as the test inhibitor.
Procedure:
-
Reagent Preparation: As in the standard protocol.
-
Enzyme-Inhibitor Incubation:
-
In separate tubes, pre-incubate the AChE solution with various concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes). A control sample with no inhibitor should also be prepared.
-
-
Measurement of Residual Activity:
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a 96-well plate containing the assay mixture (phosphate buffer, DTNB, and ATCI).
-
Immediately measure the absorbance at 412 nm kinetically for a short period (e.g., 1-2 minutes) to determine the residual enzyme activity.
-
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm of the percentage of remaining AChE activity against the pre-incubation time.
-
The slope of this plot will give the apparent rate constant of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. This will allow for the determination of the inactivation rate constant (k_inact) and the dissociation constant (Kᵢ).
-
The following diagram illustrates the general workflow for determining the inhibitory properties of a compound using the Ellman's assay.
References
A Comparative Analysis of Echothiophate and Other Organophosphate Inhibitors for Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Echothiophate and other selected organophosphate inhibitors of acetylcholinesterase (AChE). The focus is on providing quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid in research and drug development.
Introduction to Organophosphate Inhibitors
Organophosphate (OP) compounds are a class of chemicals known for their potent, irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] By inhibiting AChE, OPs lead to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in overstimulation of cholinergic receptors and a state known as a cholinergic crisis.[2][3][4] This mechanism underlies both their therapeutic applications, as in the case of this compound for glaucoma, and their toxicity as pesticides and nerve agents.[5]
This compound is a long-acting organophosphate cholinesterase inhibitor used topically to treat glaucoma by increasing the outflow of aqueous humor and reducing intraocular pressure.[5] This guide compares the inhibitory potency of this compound with other notable organophosphates: Paraoxon (an active metabolite of the insecticide parathion), Sarin and VX (potent nerve agents), and Diisopropylfluorophosphate (DFP), another organophosphate used in research.
Comparative Analysis of Inhibitory Potency
The inhibitory potency of organophosphate compounds against acetylcholinesterase is a critical parameter for their classification and potential application or hazard. This potency is often quantified by the half-maximal inhibitory concentration (IC50) and the bimolecular rate constant (kᵢ). A lower IC50 value indicates a higher inhibitory potency at a given concentration, while a higher kᵢ value signifies a more rapid rate of enzyme inactivation.
The following tables summarize the available quantitative data for this compound and selected organophosphate inhibitors. It is important to note that these values can vary depending on the specific experimental conditions, such as the source of the enzyme, temperature, pH, and the substrate used.
Table 1: Comparative IC50 Values for Acetylcholinesterase Inhibition
| Compound | AChE Source | IC50 (µM) | Experimental Conditions | Reference |
| This compound | Not Specified | - | - | - |
| Paraoxon | Human Erythrocyte | - | - | - |
| Rat Brain | 0.0324 - 0.0424 | In vitro | [6] | |
| Chlorpyrifos | Human Erythrocyte | 0.12 | In vitro | [1] |
| Monocrotophos | Human Erythrocyte | 0.25 | In vitro | [1] |
| Profenofos | Human Erythrocyte | 0.35 | In vitro | [1] |
| Acephate | Human Erythrocyte | 4.0 | In vitro | [1] |
| Diisopropylfluorophosphate (DFP) | Rat Brain | 2.66 - 2.98 | In vitro | [6] |
Note: A comprehensive set of directly comparable IC50 values for all listed compounds under identical conditions was not available in the reviewed literature. The provided data is compiled from various sources and should be interpreted with consideration of the differing experimental contexts.
Table 2: Comparative Bimolecular Rate Constants (kᵢ) for Acetylcholinesterase Inhibition
| Compound | AChE Source | kᵢ (M⁻¹min⁻¹) | Experimental Conditions | Reference |
| This compound | Not Specified | - | - | - |
| Paraoxon | Electric Eel | 1.16 x 10⁵ | - | [7] |
| Sarin | Electric Eel | 1.55 x 10⁷ | - | [7] |
| Soman | Electric Eel | 5.58 x 10⁷ | Racemic mixture | [7] |
| VX | Electric Eel | 2.54 x 10⁷ | - | [7] |
| Diisopropylfluorophosphate (DFP) | Electric Eel | 9.48 x 10³ | - | [7] |
| Chlorpyrifos-oxon | Human Erythrocyte | - | - | [8] |
| NCMP (Cyclosarin surrogate) | Human Erythrocyte | - | - | [8] |
| NEMP (VX surrogate) | Human Erythrocyte | - | - | [8] |
| NIMP (Sarin surrogate) | Human Erythrocyte | - | - | [8] |
Note: The kᵢ values provide a measure of the rate of irreversible inhibition. Higher values indicate a faster inhibition of the enzyme.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for organophosphate inhibitors is the irreversible phosphorylation of a serine residue within the active site of acetylcholinesterase.[2] This covalent modification renders the enzyme non-functional, leading to the accumulation of acetylcholine in the synapse. The subsequent overstimulation of muscarinic and nicotinic acetylcholine receptors is responsible for the physiological effects observed.[3]
The following diagram illustrates the mechanism of irreversible inhibition of acetylcholinesterase by an organophosphate.
Experimental Protocols
The determination of the inhibitory potency of organophosphates on acetylcholinesterase is commonly performed using the Ellman's assay. This colorimetric method is simple, reliable, and suitable for high-throughput screening.[9]
Protocol: Determination of IC50 for Acetylcholinesterase Inhibition using Ellman's Assay
1. Principle:
This assay measures the activity of AChE by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine (ATCI). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be monitored spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.[9]
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Organophosphate inhibitor (e.g., this compound, Paraoxon)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
ATCI Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to give a linear reaction rate over the measurement period.
-
Inhibitor Solutions: Prepare a stock solution of the organophosphate inhibitor in a suitable solvent (e.g., ethanol or DMSO). Perform serial dilutions in phosphate buffer to obtain a range of concentrations for testing.
4. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 200 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of solvent (used for inhibitor).
-
Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of inhibitor solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, and inhibitor/solvent to the respective wells. Mix gently and incubate the plate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: To each well (except the blank), add 20 µL of DTNB solution followed by 20 µL of ATCI solution to start the reaction.
-
Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
5. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition.
Conclusion
This guide provides a comparative overview of this compound and other significant organophosphate inhibitors of acetylcholinesterase. The presented data highlights the varying potencies of these compounds, which directly relates to their therapeutic or toxicological profiles. The detailed experimental protocol for determining IC50 values using the Ellman's assay offers a standardized method for researchers to conduct their own comparative studies. The provided diagrams of the cholinergic signaling pathway and the mechanism of organophosphate inhibition serve as valuable visual aids for understanding the underlying biological processes. This compilation of data and methodologies is intended to be a valuable resource for scientists and professionals in the fields of pharmacology, toxicology, and drug development.
References
- 1. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinesterase inhibition and acetylcholine accumulation following intracerebral administration of paraoxon in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iempam.bas.bg [iempam.bas.bg]
- 6. Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. encapsula.com [encapsula.com]
- 9. researchgate.net [researchgate.net]
Cross-validation of Echothiophate's effects with genetic models of cholinergic dysfunction
For Immediate Release: A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This publication provides a critical comparison of two primary methodologies used to study cholinergic dysfunction: the pharmacological inhibitor Echothiophate and genetic knockout models of the acetylcholinesterase (AChE) gene. Understanding the nuances, advantages, and limitations of each approach is paramount for the accurate interpretation of experimental data and the development of novel therapeutics targeting the cholinergic system.
Quantitative Comparison of Effects
The following table summarizes the key behavioral and neurochemical outcomes observed with this compound administration in wild-type animals versus those seen in acetylcholinesterase (AChE) knockout mice. It is important to note that direct, head-to-head comparative studies are limited, and this table represents a synthesis of findings from multiple independent research efforts.
| Parameter | This compound Administration (in Wild-Type Rodents) | Acetylcholinesterase (AChE) Knockout Mice |
| Behavioral Outcomes | ||
| Locomotor Activity | Dose-dependent increase in locomotor activity, hole-poking, and rearing has been observed following direct infusion into the dentate gyrus.[1] | Reports vary by genetic background, with some strains exhibiting fine motor tremors, abnormal gait, and muscle weakness.[2][3] Heterozygous knockout mice, however, showed no significant difference in locomotion in an open-field test.[4] |
| Seizures | Can induce seizures at lethal doses. | Spontaneous seizures leading to early death are observed in some genetic backgrounds.[2][3] |
| Other Behaviors | May cause muscle fasciculations. | Exhibit a range of phenotypes including decreased pain response, lack of aggression, and sexual dysfunction.[2] |
| Neurochemical Outcomes | ||
| Acetylcholinesterase (AChE) Activity | Irreversible inhibition of AChE, leading to a sustained increase in acetylcholine levels.[5][6] | Complete or partial absence of AChE protein and activity, depending on the specific knockout strategy. |
| Muscarinic Acetylcholine Receptors (mAChRs) | Long-term administration can lead to alterations in mAChR sensitivity and density. | Significant downregulation of M1, M2, and M4 muscarinic acetylcholine receptors in the cortex and hippocampus.[7][8] |
| Other Cholinergic Markers | Can increase the expression of pro-opiomelanocortin (POMC)-derived peptides in motoneurons.[9] | Striking increases in the levels of the high-affinity choline transporter have been observed.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and cross-study comparisons.
Pharmacological Model: this compound Administration and Behavioral Analysis
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats.
-
Housing: Housed individually in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
2. Surgical Procedure for Intracerebral Infusion:
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic apparatus. A guide cannula is implanted bilaterally, targeting the dentate gyrus of the hippocampus.
-
Post-operative Care: Animals are allowed to recover for a minimum of one week before experimental procedures.
3. This compound Administration:
-
Drug Preparation: this compound iodide is dissolved in sterile saline to the desired concentrations.
-
Infusion: On the day of the experiment, an infusion cannula connected to a microsyringe pump is inserted into the guide cannula. This compound or vehicle (saline) is infused at a constant rate.
4. Behavioral Assessment: Open Field Test:
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking software.
-
Procedure: Immediately following infusion, the rat is placed in the center of the open field arena. Its behavior is recorded for a set period (e.g., 40 minutes).
-
Data Analysis: The following parameters are quantified:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
Hole-poking frequency (if a holeboard is used).
-
Genetic Model: Behavioral and Neurochemical Analysis of AChE Knockout Mice
1. Animal Model:
-
Strain: Acetylcholinesterase (AChE) knockout mice and wild-type littermate controls. The genetic background of the mice should be carefully considered as it can influence the phenotype.[3]
-
Housing: Housed under standard laboratory conditions. Due to potential motor deficits, special considerations for food and water accessibility may be necessary for homozygous knockout animals.[2]
2. Behavioral Assessment: Open Field Test:
-
Protocol: A detailed protocol for conducting an open field test in mice can be found in multiple sources.[11][12][13][14] Briefly:
-
The mouse is placed in the center of the arena.
-
Behavior is recorded for a specified duration (e.g., 10-20 minutes).
-
The arena is cleaned thoroughly between animals to eliminate olfactory cues.
-
-
Data Analysis: Similar parameters as described for the pharmacological model are analyzed to assess locomotor activity and anxiety-like behavior.
3. Neurochemical Analysis: In Vivo Microdialysis:
-
Objective: To measure extracellular levels of acetylcholine in specific brain regions.
-
Surgical Procedure:
-
A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus or striatum).
-
Animals are allowed to recover from surgery.
-
-
-
The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals.
-
To prevent the rapid degradation of acetylcholine, a cholinesterase inhibitor is often included in the perfusate for accurate measurement in wild-type animals; this may be omitted in AChE knockout mice.
-
-
Sample Analysis: The concentration of acetylcholine in the dialysate is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizing Cholinergic Signaling and Experimental Design
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the cholinergic signaling pathway and a typical experimental workflow for cross-validation.
Caption: Cholinergic signaling pathway and points of intervention.
Caption: Cross-validation experimental workflow.
References
- 1. Behavior during hippocampal microinfusions: anticholinesterase-induced locomotor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 005987 - ACHE KO Strain Details [jax.org]
- 3. Phenotype comparison of three acetylcholinesterase knockout strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral phenotyping of heterozygous acetylcholinesterase knockout (AChE+/-) mice showed no memory enhancement but hyposensitivity to amnesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Iodide? [synapse.patsnap.com]
- 6. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Altered hippocampal muscarinic receptors in acetylcholinesterase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of organophosphate administration on the expression of pro-opiomelanocortin-derived peptides in motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altered striatal function and muscarinic cholinergic receptors in acetylcholinesterase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. MPD: JaxCC1: project protocol [phenome.jax.org]
- 15. Reduction of acetylcholine in the hippocampus of hippocampal cholinergic neurostimulating peptide precursor protein knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action: Echothiophate vs. Reversible Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action between the irreversible acetylcholinesterase (AChE) inhibitor, Echothiophate, and several key reversible AChE inhibitors. The information is supported by pharmacokinetic data and detailed experimental methodologies to aid in research and development.
Introduction
Acetylcholinesterase (AChE) inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (ACh). This action increases the concentration and duration of ACh at the synaptic cleft, enhancing cholinergic transmission. These inhibitors are broadly categorized into two main types based on their interaction with the AChE enzyme: irreversible and reversible.
This compound, an organophosphate, is a potent, long-acting irreversible inhibitor.[1][2][3] In contrast, drugs like Neostigmine, Pyridostigmine, Edrophonium, and Donepezil are reversible inhibitors, which have a shorter duration of action.[2] Understanding the profound differences in their duration of action is critical for their therapeutic application and toxicological assessment.
Mechanism of Action: Irreversible vs. Reversible Inhibition
The duration of action of an AChE inhibitor is fundamentally dictated by its molecular interaction with the enzyme.
-
This compound (Irreversible Inhibition): Organophosphates like this compound form a stable, covalent bond with the serine residue at the active site of the acetylcholinesterase enzyme.[4][5] This process, known as phosphorylation, renders the enzyme permanently inactive.[4] Restoration of AChE activity is not achieved through dissociation of the inhibitor but requires the de novo synthesis of new enzyme molecules, a process that can take days to weeks. This is the basis for its extremely long-lasting effects.[4]
-
Reversible Inhibitors: These inhibitors, which include carbamates (Neostigmine, Pyridostigmine) and other compounds (Edrophonium, Donepezil), bind to the AChE active site through weaker, non-covalent interactions or form a less stable carbamylated intermediate that is readily hydrolyzed.[6] This allows the inhibitor to dissociate from the enzyme, leading to a restoration of enzyme function and a significantly shorter duration of action, ranging from minutes to hours.[7][8]
Caption: Mechanism of AChE Inhibition.
Quantitative Comparison of Duration of Action
The following table summarizes the typical duration of action for this compound and selected reversible AChE inhibitors. These values are derived from clinical and pharmacological studies and can vary based on the route of administration, dosage, and patient-specific factors.
| Inhibitor | Class | Type of Inhibition | Onset of Action | Duration of Action |
| This compound | Organophosphate | Irreversible | 10-60 minutes (miosis)[9][10] | Days to Weeks [4][9][10] |
| Edrophonium | Quaternary Ammonium | Reversible | 30-60 seconds (IV)[7] | 5-30 minutes [7][11][12] |
| Neostigmine | Carbamate | Reversible | ~1 minute (IV)[13] | 2-4 hours [14][15] |
| Pyridostigmine | Carbamate | Reversible | 15-45 minutes (Oral)[16][17] | 3-6 hours [16][17][18] |
| Donepezil | Piperidine | Reversible | Weeks for full effect[19][20] | ~70 hours (Half-life) [21][22] |
Experimental Protocols
Determining AChE Inhibition: The Ellman Method
A standard and widely adopted method for measuring AChE activity and inhibition in vitro is the spectrophotometric assay developed by Ellman.[23][24]
Principle: This assay measures the activity of the AChE enzyme by quantifying the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured by its absorbance at 412 nm.[24][25] The rate of TNB formation is directly proportional to the AChE activity. To measure inhibition, the reaction is run in the presence of an inhibitor, and the reduced rate of color change is compared to a control reaction without the inhibitor.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).
-
DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.
-
Substrate Solution: Dissolve acetylthiocholine iodide (ATCh) in the assay buffer to a final concentration of 10-20 mM.
-
Enzyme Solution: Prepare a stock solution of purified human recombinant AChE or a tissue homogenate containing AChE in the assay buffer. The final concentration should be within the linear range of the assay.[25]
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitors (e.g., this compound, Neostigmine) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the assay buffer.
-
Add 25 µL of the DTNB solution.
-
Add 25 µL of the inhibitor solution (or buffer for control wells).
-
Add 25 µL of the AChE enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[23] This step is particularly crucial for irreversible inhibitors.
-
Reaction Initiation: Add 25 µL of the ATCh substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometric microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Experimental Workflow for AChE Inhibition Assay.
References
- 1. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Iodide? [synapse.patsnap.com]
- 6. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phospholine Iodide, (this compound iodide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. drugs.com [drugs.com]
- 11. Edrophonium - Wikipedia [en.wikipedia.org]
- 12. Enlon (Edrophonium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Efficacy and safety of neostigmine for neuromuscular blockade reversal in patients under general anesthesia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medsafe.govt.nz [medsafe.govt.nz]
- 15. Neostigmine - Wikipedia [en.wikipedia.org]
- 16. Articles [globalrx.com]
- 17. drugs.com [drugs.com]
- 18. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 19. How long does it take for Aricept to work? [drugs.com]
- 20. goodrx.com [goodrx.com]
- 21. The pharmacology of donepezil: a new treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Donepezil - Wikipedia [en.wikipedia.org]
- 23. japsonline.com [japsonline.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Echothiophate and diisopropylfluorophosphate (DFP) in neurotoxicity studies
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Echothiophate and diisopropylfluorophosphate (DFP) are potent organophosphorus compounds that irreversibly inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of cholinergic receptors and a cascade of downstream effects. While both compounds share this primary mechanism of action, their neurotoxic profiles and the extent of their study in neurotoxicity research differ significantly.
This guide provides a detailed head-to-head comparison of the neurotoxicity of this compound and DFP, drawing upon available experimental data. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the neurotoxic effects of organophosphates and developing potential therapeutic countermeasures.
Quantitative Neurotoxicity Data
The following tables summarize the available quantitative data on the neurotoxicity of this compound and diisopropylfluorophosphate. It is important to note that there is a significant disparity in the amount of published neurotoxicity research for these two compounds, with DFP being more extensively studied in experimental models.
| Parameter | This compound | Diisopropylfluorophosphate (DFP) | Reference |
| Acute Lethality (LD50) | Data not available from specific neurotoxicity studies. | 6 mg/kg (oral, rats) | [3] |
| AChE Inhibition (IC50) in Brain Tissue | Data not available from specific neurotoxicity studies. | 0.78 µM (in acute hippocampal slices) | [4][5] |
Table 1: Acute Toxicity and Acetylcholinesterase Inhibition
| Neurotoxic Effect | This compound | Diisopropylfluorophosphate (DFP) | Reference |
| Seizure Activity | Systemic absorption from ophthalmic use has been associated with cholinergic crisis, which can include seizures. | Doses of 4.0 mg/kg can produce seizure activity in mice. | [1][6] |
| Neuroinflammation | Data from dedicated neuroinflammation studies is limited. | Induces microglial and astrocyte activation. Upregulation of pro-inflammatory markers such as Iba1 and GFAP has been observed in the hippocampus. | [7] |
| Cognitive Deficits | Systemic toxicity can lead to central nervous system effects, but specific cognitive deficits are not well-documented in experimental studies. | Acute exposure in mice (4.0 mg/kg) results in persistent impairments in spatial learning and working memory. | [6] |
| Neurodegeneration | Data not available from specific neurodegeneration studies. | Can lead to neuronal cell death, particularly following seizure activity. | [8] |
Table 2: Key Neurotoxic Outcomes
Mechanism of Action and Signaling Pathway
Both this compound and DFP are irreversible inhibitors of acetylcholinesterase. They act by covalently binding to the serine residue in the active site of the enzyme, rendering it non-functional.[1][2] This leads to an accumulation of acetylcholine in the synaptic cleft, causing hyperstimulation of both muscarinic and nicotinic acetylcholine receptors. This initial cholinergic crisis triggers a cascade of downstream neurotoxic events.
Caption: Signaling pathway of organophosphate-induced neurotoxicity.
Experimental Protocols
Detailed experimental protocols for neurotoxicity studies are more readily available for DFP. The following are representative examples of methodologies used in key experiments.
In Vivo Neurotoxicity Assessment of DFP in Mice
-
Animal Model: C57BL/6 mice.[6]
-
Compound Administration: A single intraperitoneal (i.p.) injection of DFP at a dose of 4.0 mg/kg.[6]
-
Behavioral Analysis:
-
Spatial Learning and Memory: Assessed using the Morris Water Maze. Mice are trained to find a hidden platform in a pool of water, and their latency to find the platform and the path taken are recorded.[9]
-
Working Memory: Evaluated using the Y-maze, which assesses spontaneous alternation behavior.[9]
-
-
Neurochemical Analysis:
-
Cholinesterase Activity: Measured in red blood cells and brain tissue at various time points post-injection to confirm AChE inhibition.[6]
-
-
Immunohistochemistry:
-
Neuroinflammation Markers: Brain sections are stained for markers of microglial (Iba1) and astrocyte (GFAP) activation to assess the neuroinflammatory response.[7]
-
In Vitro Neurotoxicity Assessment of DFP in Hippocampal Slices
-
Model System: Acute hippocampal slices from rats.[4]
-
Compound Application: Slices are superfused with varying concentrations of DFP.[4]
-
Electrophysiology:
-
Population Spike (PS) Area: The neurotoxic effect is assessed by measuring the reduction in the area of population spikes elicited by synaptic stimulation in the CA1 region of the hippocampus.[4]
-
-
Enzyme Inhibition Assay:
-
AChE Activity: The IC50 of DFP for AChE inhibition is determined by measuring enzyme activity in slice homogenates at different DFP concentrations.[4]
-
References
- 1. What are the side effects of this compound Iodide? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Iodide? [synapse.patsnap.com]
- 3. Diisopropyl fluorophosphate - Wikipedia [en.wikipedia.org]
- 4. Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Frontiers | Cognitive dysfunction in animal models of human lewy-body dementia [frontiersin.org]
Validating the Specificity of Echothiophate for Acetylcholinesterase over Butyrylcholinesterase: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetic profile and selectivity of a cholinesterase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the inhibitory activity of echothiophate against its primary target, acetylcholinesterase (AChE), and the closely related enzyme, butyrylcholinesterase (BChE).
This compound is an organophosphate compound and a potent, irreversible inhibitor of cholinesterases.[1] Its mechanism of action involves the formation of a stable covalent bond with the serine residue in the active site of these enzymes, leading to their inactivation.[1][2] While this compound is known to inhibit both AChE and BChE, the relative rates of inhibition are crucial for determining its specificity. This guide synthesizes available kinetic data to elucidate this specificity.
Quantitative Comparison of Inhibitor Potency
The primary measure for the potency of an irreversible inhibitor is the bimolecular rate constant (ki), which reflects the rate of covalent modification of the enzyme. A higher ki value indicates a more potent inhibitor. The data presented below, though from separate studies, provides an insight into the selectivity of this compound. It is important to note that direct comparison is best when data is generated under identical experimental conditions.
| Enzyme | Source | Inhibitor | Bimolecular Rate Constant (ki) (M-1min-1) | Reference |
| Acetylcholinesterase (AChE) | Fetal Bovine Serum | This compound | Data not found in search results | |
| Butyrylcholinesterase (BChE) | Human Serum | This compound | Data not found in search results |
Note: Despite extensive searches, specific bimolecular rate constants for this compound's inhibition of both AChE and BChE from a single comparative study were not found in the provided search results. The table structure is provided to illustrate how such data would be presented.
While specific comparative ki values for this compound were not located, studies on similar organophosphates, such as chlorpyrifos-oxon, have shown that BChE can be significantly more sensitive than AChE, with ki values for BChE being 160- to 750-fold larger than those for AChE from parallel sources.[3] This highlights the importance of experimentally determining these values for each specific inhibitor. One source described this compound iodide as a potent human butyrylcholinesterase (hBChE) inhibitor.[4]
Mechanism of Action: Irreversible Inhibition
This compound's inhibitory action proceeds via a two-step mechanism. Initially, it reversibly binds to the active site of the cholinesterase enzyme. This is followed by the formation of a covalent bond between the phosphorus atom of this compound and the hydroxyl group of the active site serine residue. This phosphylation of the enzyme renders it catalytically inactive. The regeneration of the active enzyme is extremely slow, making the inhibition effectively irreversible.[2]
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound on AChE and BChE is typically performed using the Ellman's assay. This colorimetric method provides a reliable and high-throughput means of measuring cholinesterase activity.
Protocol: Determination of Bimolecular Rate Constant (ki) for Irreversible Inhibition
This protocol is adapted from established methods for determining the kinetics of irreversible cholinesterase inhibition.
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) from a specified source (e.g., human recombinant, equine serum).
-
This compound iodide.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
2. Assay Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzymes and this compound in the appropriate buffer.
-
Reaction Mixture: In a 96-well plate, add a solution of the enzyme (AChE or BChE) to the phosphate buffer.
-
Inhibition: Add varying concentrations of this compound to the wells containing the enzyme. Incubate the mixture for different time intervals to allow for the irreversible inhibition to occur.
-
Substrate Addition and Measurement: Initiate the enzymatic reaction by adding the corresponding substrate (ATCI for AChE, BTCI for BChE) and DTNB to the wells.
-
Kinetic Reading: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the residual enzyme activity.
3. Data Analysis:
-
For each concentration of this compound and each incubation time, calculate the rate of the enzymatic reaction.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the apparent first-order rate constant (kobs).
-
Plot the kobs values against the corresponding this compound concentrations.
-
The bimolecular rate constant (ki) is determined from the slope of the linear portion of this plot, representing the condition where [I] << KI.
References
A Comparative Efficacy Analysis of Echothiophate and Newer Cholinergic Agents
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy of the irreversible acetylcholinesterase inhibitor, Echothiophate, against a selection of newer and more commonly utilized cholinergic agents. This report provides a detailed examination of their therapeutic applications, supported by quantitative data and experimental methodologies.
This guide delves into a comparative analysis of this compound, a potent, long-acting organophosphate acetylcholinesterase inhibitor, and a range of newer or more widely used cholinergic agents. The comparison focuses on their efficacy in key therapeutic areas, primarily glaucoma and myasthenia gravis, with additional context provided by the broader class of acetylcholinesterase inhibitors used in conditions such as Alzheimer's disease.
Executive Summary
This compound, due to its irreversible inhibition of acetylcholinesterase (AChE), demonstrates a powerful and sustained cholinergic effect. This potent activity has historically made it a valuable agent for reducing intraocular pressure in glaucoma and managing symptoms of myasthenia gravis. However, its use has waned due to a significant side effect profile and the development of newer agents with improved safety and tolerability.
This guide provides a quantitative comparison of this compound with direct-acting cholinergic agonists like Pilocarpine and Carbachol in the context of glaucoma, and with reversible acetylcholinesterase inhibitors such as Neostigmine and Pyridostigmine for myasthenia gravis. Furthermore, a broader comparison of the inhibitory potency of various acetylcholinesterase inhibitors, including those used for Alzheimer's disease, is presented to offer a comprehensive view of the cholinergic drug landscape.
Quantitative Comparison of Cholinergic Agents
The efficacy of cholinergic agents can be quantified through various metrics, including their ability to inhibit acetylcholinesterase (IC50 values) and their clinical effectiveness in reducing symptoms or physiological markers.
Table 1: Comparative Efficacy in Glaucoma - Intraocular Pressure (IOP) Reduction
| Agent | Mechanism of Action | Typical Concentration | Mean IOP Reduction | Duration of Action | Key Side Effects |
| This compound Iodide | Irreversible Acetylcholinesterase Inhibitor | 0.03% - 0.25% | Significant, often used when other agents fail[1][2] | Long-lasting, up to weeks[3] | Brow ache, blurred vision, potential for systemic effects[1][2] |
| Pilocarpine | Muscarinic Receptor Agonist | 1% - 4% | Moderate[4] | 4-8 hours[5] | Miosis, accommodative spasm, headache[5] |
| Carbachol | Muscarinic & Nicotinic Receptor Agonist | 0.75% - 3% | Moderate to High[6] | Up to 8 hours | More potent miotic than pilocarpine, potential for more side effects[5] |
Note: The exact IOP reduction can vary based on individual patient factors and baseline IOP.
Table 2: Comparative Potency of Acetylcholinesterase Inhibitors (IC50 Values)
| Agent | Primary Therapeutic Use | IC50 (AChE) | Notes |
| This compound | Glaucoma, Myasthenia Gravis | Potent, irreversible inhibitor (Specific IC50 values vary by assay) | Organophosphate with very high affinity for AChE. |
| Neostigmine | Myasthenia Gravis, Reversal of NMB | ~0.1 - 0.5 µM | Reversible inhibitor. |
| Pyridostigmine | Myasthenia Gravis | ~0.1 - 0.7 µM | Reversible inhibitor, longer acting than neostigmine. |
| Donepezil | Alzheimer's Disease | ~5 - 10 nM | Selective for AChE over BuChE. |
| Rivastigmine | Alzheimer's Disease, Parkinson's Dementia | ~4 µM (AChE), ~0.3 µM (BuChE) | Inhibits both AChE and BuChE. |
| Galantamine | Alzheimer's Disease | ~1 - 5 µM | Also modulates nicotinic receptors. |
IC50 values are approximate and can vary based on experimental conditions.[7][8][9][10][11]
Table 3: Comparative Efficacy in Myasthenia Gravis
| Agent | Dosing Regimen | Patient-Reported Effectiveness | Common Side Effects |
| This compound | Less frequent due to long action | Historically used for severe cases | Significant cholinergic side effects |
| Neostigmine | Shorter acting, requires more frequent dosing | Effective for symptomatic relief | Muscarinic and nicotinic side effects |
| Pyridostigmine | Longer acting than neostigmine | Median effectiveness rated 60/100 by patients[12][13] | Diarrhea, abdominal cramps, muscle twitching[13] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of drug efficacy. Below are representative protocols for key experiments.
Protocol 1: In Vivo Measurement of Intraocular Pressure in a Rabbit Model of Glaucoma
Objective: To determine the efficacy of topically administered cholinergic agents in reducing intraocular pressure (IOP) in a normotensive rabbit model.
Materials:
-
New Zealand White rabbits (male, 2.5-3.0 kg)
-
Test agents: this compound iodide solution (0.125%), Pilocarpine hydrochloride solution (2%), Carbachol solution (1.5%)
-
Vehicle control (sterile saline)
-
Tonometer (e.g., Tono-Pen)
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
Procedure:
-
Acclimatization: Rabbits are acclimatized to the laboratory environment and handling for at least one week prior to the experiment.
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes of each rabbit at the same time daily for three consecutive days to establish a stable baseline. A single drop of topical anesthetic is applied to each eye before measurement.
-
Drug Administration: Rabbits are randomly assigned to treatment groups. A single 50 µL drop of the respective test agent or vehicle is administered topically to one eye of each rabbit. The contralateral eye serves as a control.
-
Post-treatment IOP Measurement: IOP is measured in both eyes at 1, 2, 4, 6, 8, and 24 hours post-instillation.
-
Data Analysis: The change in IOP from baseline is calculated for each eye at each time point. The mean IOP reduction for each treatment group is compared to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Protocol 2: In Vitro Determination of Acetylcholinesterase (AChE) Inhibition (Ellman's Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test compounds (this compound, Neostigmine, Pyridostigmine, etc.) dissolved in an appropriate solvent
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using the microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound compared to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can aid in understanding the comparative efficacy of these agents.
References
- 1. Intraocular pressure response to the replacement of pilocarpine or carbachol with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lowering of IOP by this compound iodide in pseudophakic eyes with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Cholinergic drugs | Ento Key [entokey.com]
- 6. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. myastheniagravisnews.com [myastheniagravisnews.com]
- 13. The effectiveness and side effects of pyridostigmine in the treatment of myasthenia gravis: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Central and Peripheral Effects of Echothiophate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the central and peripheral effects of Echothiophate, an irreversible acetylcholinesterase (AChE) inhibitor. This compound's potent and long-acting nature, stemming from its stable covalent binding to AChE, leads to a systemic accumulation of acetylcholine (ACh) and subsequent overstimulation of cholinergic receptors. While its primary clinical application is in ophthalmology for the treatment of glaucoma and accommodative esotropia, its systemic absorption can lead to a range of effects beyond the eye.[1][2] This document synthesizes available experimental data to objectively compare its impact on the central nervous system (CNS) versus peripheral systems.
Quantitative Data Summary
Due to the limited number of studies directly comparing the central and peripheral effects of this compound with quantitative data in the same experimental model, this table summarizes findings from various sources to provide a comparative overview.
| Parameter | Central Effects | Peripheral Effects | References |
| Primary Site of Action | Cholinergic synapses within the brain and spinal cord. | Neuromuscular junctions, autonomic ganglia, and parasympathetic neuroeffector junctions. | [3] |
| Key Neurotransmitter Affected | Acetylcholine (ACh) | Acetylcholine (ACh) | [3] |
| Observed Behavioral Effects (Animal Models) | Dose-dependent increases in locomotor activity, holepoking, and rearing following direct intrahippocampal infusion in rats. | Muscle fasciculations, tremors, weakness, and paralysis at high doses. | [4] |
| Reported Clinical Side Effects (from topical ophthalmic use) | Headache, brow ache. | Miosis, blurred vision, eye irritation, excessive salivation, sweating, nausea, vomiting, diarrhea, abdominal cramps, bradycardia, and in severe cases, respiratory difficulties and muscle weakness. | [5][6][7] |
| Cholinesterase Inhibition | Inhibition of acetylcholinesterase in brain tissue. | Inhibition of acetylcholinesterase in plasma, erythrocytes, and at the neuromuscular junction. | [2][8] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced stimulation of both muscarinic and nicotinic acetylcholine receptors.
Caption: Mechanism of this compound Action.
Experimental Protocols
In Vivo Assessment of Central Effects: Locomotor Activity in Rats
This protocol is adapted from a study investigating the effects of intrahippocampal this compound infusions in rats.[4]
Objective: To assess the central stimulatory effects of this compound by measuring changes in locomotor activity.
Animals: Adult male rats.
Procedure:
-
Surgical Implantation: Rats are surgically implanted with bilateral guide cannulae aimed at the dentate gyrus of the hippocampus.
-
Recovery: Animals are allowed a post-operative recovery period of at least one week.
-
Habituation: Prior to testing, rats are habituated to the testing chamber (a holeboard/activity chamber) and the infusion procedure.
-
Infusion: On the test day, bilateral infusions of this compound (at varying doses) or vehicle are administered directly into the dentate gyrus over a specified period.
-
Behavioral Monitoring: Immediately following the infusion, locomotor activity, holepoking, and rearing are recorded for a set duration using a computerized behavioral pattern monitor.
-
Data Analysis: The recorded behavioral data is analyzed to compare the activity levels between the this compound-treated and control groups.
Caption: Workflow for Central Effects Assessment.
In Vitro Assessment of Acetylcholinesterase Inhibition: Ellman's Method
This is a widely used spectrophotometric method to determine the in vitro inhibitory potential of a compound against acetylcholinesterase.[9]
Objective: To quantify the inhibitory potency (IC50) of this compound on acetylcholinesterase activity.
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to AChE activity.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and various concentrations of this compound.
-
Reaction Mixture: In a microplate well, combine the AChE enzyme solution with different concentrations of this compound (or vehicle for control) and incubate for a specific period.
-
Initiate Reaction: Add the substrate (acetylthiocholine) and DTNB to the wells to start the reaction.
-
Spectrophotometric Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the percentage of inhibition relative to the control and plot the results to calculate the IC50 value.
Caption: Workflow for In Vitro AChE Inhibition Assay.
Discussion
The available evidence indicates that this compound, even when administered topically to the eye, can be systemically absorbed and exert both central and peripheral effects. The peripheral effects are more commonly reported and are consistent with generalized cholinergic stimulation. These include effects on the eyes, exocrine glands, and the gastrointestinal and cardiovascular systems.
Direct experimental evidence for the central effects of this compound is less common. However, studies involving direct administration to the brain in animal models demonstrate that it can produce significant behavioral changes, such as hyperactivity.[4] This suggests that if this compound crosses the blood-brain barrier, it is capable of modulating central cholinergic neurotransmission. The extent to which topically applied this compound penetrates the CNS in humans and contributes to centrally-mediated side effects like headaches remains an area for further investigation.
The development of more selective acetylcholinesterase inhibitors aims to maximize therapeutic effects in a target organ (e.g., the brain in Alzheimer's disease) while minimizing peripheral side effects. The study of compounds like this compound, which have pronounced effects in both compartments, is crucial for understanding the structure-activity relationships that govern central versus peripheral selectivity.
Conclusion
This compound is a potent, irreversible acetylcholinesterase inhibitor with significant effects on both the central and peripheral nervous systems. While its clinical use is localized to the eye, systemic absorption leads to a range of peripheral cholinergic side effects. Evidence from animal studies confirms its potential to exert central effects upon direct administration to the brain. Further research is warranted to quantitatively compare the central versus peripheral effects of systemically absorbed this compound and to elucidate the extent of its blood-brain barrier penetration with topical administration. This knowledge will be invaluable for the development of future cholinergic drugs with improved safety and efficacy profiles.
References
- 1. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Central and peripheral anti-inflammatory effects of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavior during hippocampal microinfusions: anticholinesterase-induced locomotor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. drugs.com [drugs.com]
- 8. Subchronic neurotoxicity screening studies with six organophosphate insecticides: an assessment of behavior and morphology relative to cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Echothiophate: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. Echothiophate iodide, a potent organophosphate cholinesterase inhibitor, requires stringent disposal procedures due to its high toxicity. This document provides essential, immediate safety and logistical information, including a step-by-step disposal plan, to ensure the safe management of this compound waste. Adherence to these protocols is vital for protecting personnel and the environment.
Safety and Hazard Profile
This compound iodide is classified as a highly toxic substance. Acute exposure can be fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[1] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 2) | 💀 | Danger | H300: Fatal if swallowed.[1] |
| Acute Toxicity, Dermal (Category 3) | 💀 | Danger | H311: Toxic in contact with skin.[1] |
| Acute Toxicity, Inhalation (Category 3) | 💀 | Danger | H331: Toxic if inhaled.[1] |
Personal Protective Equipment (PPE)
When handling this compound iodide in any form (solid or in solution), the following personal protective equipment must be worn to minimize exposure:
-
Hand Protection: Chemical-impermeable gloves.[2]
-
Eye/Face Protection: Tightly fitting safety goggles.[2]
-
Body Protection: A lab coat or other suitable protective clothing.[2]
-
Respiratory Protection: In case of dust or aerosol formation, a NIOSH-approved respirator is necessary.[3] For those working with organophosphate pesticides, wearing a respiratory mask is advised.[3][4]
Step-by-Step Disposal Protocol: Alkaline Hydrolysis
The recommended method for the chemical neutralization of this compound iodide in a laboratory setting is through alkaline hydrolysis. This process breaks down the organophosphate ester bonds, rendering the compound significantly less toxic.
Materials:
-
This compound iodide waste (solid or in solution)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M or 10 M)
-
Suitable reaction vessel (e.g., glass beaker or flask)
-
Stir plate and stir bar
-
pH meter or pH indicator strips
-
Appropriate waste container for the final neutralized solution
Procedure:
-
Preparation: Conduct the entire procedure in a well-ventilated fume hood. Ensure all required PPE is correctly worn.
-
Dilution: If dealing with a concentrated solution of this compound, it may be necessary to dilute it with a suitable solvent to control the reaction.
-
Alkalization: Slowly add a concentrated sodium hydroxide solution to the this compound waste while stirring continuously. The goal is to raise the pH of the solution to a highly alkaline level (pH > 12).
-
Reaction: Allow the mixture to react for a sufficient period. For many organophosphates, hydrolysis proceeds at room temperature, but gentle heating may be required to accelerate the degradation. The specific reaction time can vary, so it is advisable to monitor the degradation if analytical capabilities are available. In the absence of monitoring, a conservative reaction time of several hours to 24 hours is recommended.
-
Neutralization: After the hydrolysis is complete, neutralize the resulting solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8. This step is crucial before final disposal.
-
Disposal: The final neutralized solution should be disposed of as hazardous waste according to your institution's and local regulations.[1][2][5] Do not pour the solution down the drain.[1][2]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate non-essential personnel from the area.[2]
-
Wearing appropriate PPE, contain the spill using an absorbent material.
-
Collect the spilled material and contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[2] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Echothiophate
For laboratory professionals engaged in drug development and research, ensuring a safe environment is paramount, particularly when handling potent compounds like echothiophate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
This compound iodide is a powerful organophosphate cholinesterase inhibitor. It is classified as acutely toxic and can be fatal if swallowed, and toxic if it comes into contact with the skin or is inhaled.[1] Strict adherence to safety protocols is therefore non-negotiable to prevent accidental exposure and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the correct and consistent use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2][3] Gloves must be inspected before use and changed regularly, or immediately if contaminated.[2][4] | To prevent skin contact, as this compound is toxic upon absorption through the skin.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes and aerosols of the compound. |
| Skin and Body Protection | A standard laboratory coat must be worn.[5] For larger quantities or when there is a risk of splashing, a chemical-resistant apron over the lab coat is recommended.[5] Fire/flame resistant and impervious clothing should be worn.[2] | To prevent contamination of personal clothing and skin.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] A respiratory protective device should be kept available.[1] For firefighting, a self-contained breathing apparatus is necessary.[2][3] | To avoid the inhalation of any dust, aerosols, or vapors, which can be toxic.[1][5] If exposed to certain insecticides or pesticides while using this compound, a breathing mask is advised.[6][7][8][9] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial to minimize the risk of exposure.
Engineering Controls:
-
All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
A safety shower and eyewash station must be readily accessible in the immediate work area.[5]
Safe Handling Procedures:
-
Preparation: Before beginning any work, ensure all necessary PPE is donned correctly.[5] Line the work area within the fume hood with absorbent, disposable bench paper.
-
Weighing and Transfer: If handling the solid form, weigh the compound within the fume hood to avoid the creation and spread of dust.[5] Use non-sparking tools.[3]
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate the work area in the fume hood. Immediately remove and dispose of any clothing that has been soiled by the product.[1] Wash hands thoroughly after handling.[1][2]
Storage:
-
Unreconstituted: Store in a refrigerator at 2°C to 8°C (36°F to 46°F).[8][10][11]
-
Reconstituted: Store at room temperature (approximately 25°C or 77°F) for up to four weeks.[6][8][10][11] Do not refrigerate after reconstitution.[6][8][12]
-
Store in a tightly sealed, suitable, and closed container in a dry, cool, and well-ventilated area.[2][3] Keep away from foodstuff containers or incompatible materials.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused Medication: Unused medication that is no longer needed or has expired should be taken to a medication take-back program.[12] If such a program is not available, check the package insert to see if it can be thrown in the garbage or flushed down the toilet.[12] If it is safe for trash disposal, mix the medication with an undesirable substance like cat litter, dirt, or coffee grounds, seal it in a bag or container, and place it in the trash.[12]
-
Contaminated Materials: Dispose of contaminated material as waste according to institutional and local regulations.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2][3]
-
Environmental Precautions: Do not allow the chemical to enter sewers or surface and ground water.[1][2][3]
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
General: Immediately remove any clothing soiled by the product.[1] If breathing is irregular or stops, provide artificial respiration.[1]
-
Inhalation: Move the victim to fresh air.[2][3] If breathing is difficult, give oxygen.[2][3] Seek immediate medical attention.[2][3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][3] Seek medical attention.[2][3]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[2][3]
-
Ingestion: Rinse the mouth with water.[2][3] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. targetmol.com [targetmol.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. mskcc.org [mskcc.org]
- 7. drugs.com [drugs.com]
- 8. Phospholine Iodide®(this compound iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 9. DailyMed - PHOSPHOLINE IODIDE- this compound iodide for ophthalmic solution kit [dailymed.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. UpToDate 2018 [doctorabad.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
